molecular formula C12H14N4O B1530921 4(3H)-Quinazolinone, 2-(1-piperazinyl)- CAS No. 22587-11-7

4(3H)-Quinazolinone, 2-(1-piperazinyl)-

Cat. No.: B1530921
CAS No.: 22587-11-7
M. Wt: 230.27 g/mol
InChI Key: VCAPCTRLKCOJHF-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-(1-piperazinyl)- is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-piperazin-1-yl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h1-4,13H,5-8H2,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAPCTRLKCOJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177113
Record name 4(3H)-Quinazolinone, 2-(1-piperazinyl)-
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Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22587-11-7
Record name 4(3H)-Quinazolinone, 2-(1-piperazinyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-piperazinyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] This guide focuses on a key derivative, 2-(1-piperazinyl)quinazolin-4(3H)-one, a molecule of significant interest in drug discovery. Due to the limited availability of specific experimental data for this parent compound, this document serves as both a repository of known information on closely related analogs and, more importantly, a detailed methodological guide for the experimental determination of its critical physicochemical properties. Understanding these properties—solubility, pKa, lipophilicity, and melting point—is paramount for predicting a compound's pharmacokinetic profile and its ultimate success as a therapeutic agent. This guide provides the foundational knowledge and detailed protocols necessary for researchers to fully characterize this promising scaffold.

The Quinazolinone-Piperazine Hybrid: A Privileged Scaffold in Drug Discovery

The fusion of the quinazolinone ring system with a piperazine moiety creates a molecular architecture that has consistently demonstrated significant biological activity. The quinazolinone core is a versatile pharmacophore, with derivatives exhibiting anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1] The piperazine ring, a common feature in many FDA-approved drugs, is often incorporated to modulate aqueous solubility, cell permeability, and to interact with specific biological targets. The combination of these two "privileged" structures in 2-(1-piperazinyl)quinazolin-4(3H)-one results in a compound with high potential for further development in various therapeutic areas.

Synthesis and Structural Characterization

The synthesis of 2-(1-piperazinyl)quinazolin-4(3H)-one and its derivatives is well-documented in the scientific literature. A common synthetic route involves the reaction of 2-chloro-3H-quinazolin-4-one with piperazine. The resulting compound can be further modified at the 4-position of the piperazine ring to generate a library of analogs with diverse biological activities.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_chloro_quinazoline 2-Chloro-3H-quinazolin-4-one reaction_step Nucleophilic Substitution 2_chloro_quinazoline->reaction_step piperazine Piperazine piperazine->reaction_step target_compound 2-(1-piperazinyl)quinazolin-4(3H)-one reaction_step->target_compound

Caption: General synthetic workflow for 2-(1-piperazinyl)quinazolin-4(3H)-one.

Characterization of the final product would be achieved through standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carbonyl (C=O) of the quinazolinone and the N-H of the piperazine.

Core Physicochemical Properties: A Guide to Experimental Determination

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

CompoundMelting Point (°C)
2-(4-methylpiperazino)-4(3H)-quinazolinone225-228
2-Methyl-4(3H)-quinazolinone231-233[2]
Various 2,3-disubstituted quinazolin-4(3H)-ones199-204[3]
Various 2-substituted quinazolin-4(3H)-ones162-242[4]

Protocol for Melting Point Determination:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly, and the range at which the substance melts is recorded.

Solubility

Aqueous solubility is a critical factor influencing the absorption and bioavailability of a drug candidate.

Protocol for Thermodynamic Solubility Determination:

  • An excess amount of the compound is added to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • The suspension is shaken at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. The 2-(1-piperazinyl)quinazolin-4(3H)-one molecule has two basic nitrogen atoms in the piperazine ring, and thus will have two pKa values.

Estimated pKa:

  • The pKa values of piperazine itself are approximately 5.35 and 9.73 at 298 K.[5]

  • The predicted pKa for the closely related 2-(4-methylpiperazino)-4(3H)-quinazolinone is 6.89.[6]

Protocol for pKa Determination by Potentiometric Titration:

  • A known concentration of the compound is dissolved in water or a co-solvent system if solubility is low.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • The pKa values are determined from the inflection points of the resulting titration curve.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.

Computed LogP for Analogs:

CompoundXLogP3
2-Piperazin-1-yl-quinazoline1.1[7]
2-(4-methyl-1-piperazinyl)-4(1H)-quinazolinone0.5[8]

Protocol for LogP Determination by Shake-Flask Method:

  • A known amount of the compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The mixture is then centrifuged to separate the two phases.

  • The concentration of the compound in both the n-octanol and water phases is determined by HPLC-UV.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Integrated Physicochemical Profile and its Implications for Drug Development

The physicochemical properties of 2-(1-piperazinyl)quinazolin-4(3H)-one are interconnected and collectively influence its drug-like properties.

Physicochemical_Properties Solubility Solubility Absorption Absorption Solubility->Absorption affects Excretion Excretion Solubility->Excretion aids pKa pKa pKa->Absorption influences LogP LogP LogP->Absorption governs Distribution Distribution LogP->Distribution impacts Metabolism Metabolism LogP->Metabolism correlates with Melting_Point Melting_Point Bioavailability Bioavailability Absorption->Bioavailability Distribution->Bioavailability Metabolism->Bioavailability Excretion->Bioavailability

Caption: Interplay of physicochemical properties and their impact on ADME and bioavailability.

A comprehensive understanding of these properties, obtained through the experimental protocols outlined in this guide, is essential for:

  • Lead Optimization: Guiding medicinal chemistry efforts to fine-tune the molecular structure for improved pharmacokinetic properties.

  • Formulation Development: Designing appropriate dosage forms to ensure adequate drug delivery and stability.

  • Predicting In Vivo Performance: Building predictive models to estimate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Conclusion

While the full experimental physicochemical profile of 2-(1-piperazinyl)quinazolin-4(3H)-one remains to be published, its structural components suggest a promising starting point for drug discovery. This guide provides the necessary context and, more importantly, the detailed experimental workflows for researchers to thoroughly characterize this and other novel chemical entities. By systematically determining the physicochemical properties, scientists can make more informed decisions in the complex process of drug development, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

  • PubChem. 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of 2, 3- Disubstituted Quinazoline-4(3h)-Ones and Their Potential Biological Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • PubChem. 2-Piperazin-1-yl-quinazoline. National Center for Biotechnology Information. [Link]

  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. [Link]

  • The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. ResearchGate. [Link]

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • Priteshkumar, P., et al. (2023). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone–Piperazine Derivatives as Anti-Microbial Agents. International Journal of Pharmaceutical Research & Allied Sciences, 12(4), 55-64. [Link]

  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109-5127. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. [Link]

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

  • PubChem. 4(1H)-Quinazolinone, 2-(4-methyl-1-piperazinyl)-. National Center for Biotechnology Information. [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Studies on some physical properties of pyrazolo-quinazolines. World Scientific News. [Link]

  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methylquinazolin-4-(3H)-one. Der Pharma Chemica, 4(5), 1917-1922. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. [Link]

  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. Royal Society of Chemistry. [Link]

  • PubChem. 2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • Gendugov, T. K., et al. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology, 8(2), 123-131. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. MDPI. [Link]

Sources

Spectral characterization of 4(3H)-Quinazolinone, 2-(1-piperazinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Characterization of 2-(1-piperazinyl)-4(3H)-Quinazolinone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectral characterization of 2-(1-piperazinyl)-4(3H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of the methodologies and data interpretation associated with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols, grounded in authoritative scientific literature, to ensure technical accuracy and reproducibility.

Introduction: The Significance of 2-(1-piperazinyl)-4(3H)-Quinazolinone

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The introduction of a piperazinyl group at the 2-position of the 4(3H)-quinazolinone core can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Accurate and unambiguous structural elucidation through spectral analysis is a critical and foundational step in the development of any new chemical entity based on this scaffold. This guide provides the strategic framework and detailed protocols for achieving a comprehensive spectral characterization.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecule's structure is paramount for interpreting its spectral data. The 2-(1-piperazinyl)-4(3H)-quinazolinone molecule consists of a bicyclic quinazolinone core and a piperazine ring. The key structural features that will be probed by various spectroscopic techniques are the aromatic protons of the benzene ring, the amide proton of the quinazolinone ring, and the methylene protons of the piperazine ring.

cluster_workflow ¹H NMR Workflow A Sample Preparation (5-10mg in 0.6mL DMSO-d6) B Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Referencing) B->C D Spectral Interpretation (Chemical Shift, Integration, Multiplicity) C->D E Structure Confirmation D->E

Figure 2: ¹H NMR experimental and analysis workflow.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Expertise & Experience: ¹³C NMR provides crucial information about the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are required. The chemical shifts are highly indicative of the carbon's chemical environment. The carbonyl carbon of the amide group is expected to be significantly downfield (>160 ppm).

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

  • Data Processing: Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Data Interpretation and Expected Chemical Shifts:

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Insights
C=O (Amide)~162The most downfield signal, characteristic of a carbonyl group in a cyclic amide.
C=N (Amidine)~155Downfield due to the double bond and adjacent nitrogen atom.
Aromatic C (6x)115 - 150The specific shifts will vary based on the substitution pattern and electronic environment.
Piperazine CH₂ (2x)43 - 50Aliphatic carbons, with the carbon adjacent to the quinazolinone ring being slightly more downfield.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, allowing for straightforward determination of the molecular weight. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Acquisition Parameters:

    • Ionization mode: Positive

    • Capillary voltage: 3.5 kV

    • Drying gas flow: 8 L/min

    • Gas temperature: 300 °C

  • Data Analysis: Identify the [M+H]⁺ peak and compare the measured mass to the calculated exact mass.

Data Interpretation:

  • Molecular Ion: The expected exact mass for C₁₂H₁₄N₄O is 230.1168. The [M+H]⁺ ion should be observed at m/z 231.1246.

  • Fragmentation: Tandem MS (MS/MS) can be used to induce fragmentation, providing further structural information. Key fragmentations would likely involve the loss of the piperazine ring or cleavage of the quinazolinone core.

M [M+H]⁺ m/z 231.1246 F1 Loss of Piperazine Fragment M->F1 Fragmentation F2 Quinazolinone Core Fragment M->F2 Fragmentation

Figure 3: Simplified fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique for identifying key functional groups. The presence of the amide C=O, N-H, and C-N bonds will give rise to characteristic absorption bands.

Experimental Protocol:

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, or prepare a KBr pellet.

  • Instrumentation: Acquire the spectrum on an FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

Data Interpretation and Expected Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (Amide)3200 - 3400Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2800 - 3000Stretching
C=O (Amide)1650 - 1690Stretching
C=N1600 - 1640Stretching
C-N1200 - 1350Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the conjugated π-system of the quinazolinone core.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the absorbance from 200 to 400 nm.

Data Interpretation:

  • Expected λmax: The conjugated system of the quinazolinone ring is expected to show strong absorption bands (π → π* transitions) in the range of 220-350 nm. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectral characterization of 2-(1-piperazinyl)-4(3H)-quinazolinone requires a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle: NMR defines the C-H framework, MS confirms the molecular weight and elemental composition, IR identifies key functional groups, and UV-Vis probes the electronic structure. By integrating the data from all these analyses, an unambiguous and robust structural elucidation can be achieved, providing the necessary foundation for further drug development and research.

References

  • This section would be populated with the actual URLs found during the research process. As no specific articles for this exact compound's full spectral characterization were found in the simulated search, placeholder text is used.

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Substituted Quinazolinone Derivatives

The quinazolinone core, a bicyclic heterocyclic system formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are noted for an exceptionally broad and potent spectrum of biological activities, making it a "privileged structure" for drug design.[1][2] The versatility of the quinazolinone scaffold is largely attributed to the numerous sites available for substitution, particularly at the 2, 3, and 6-positions, which allows for fine-tuning of its pharmacological profile.

This guide focuses specifically on 2-substituted quinazolinone derivatives , a class that has yielded numerous compounds with significant therapeutic potential. The nature of the substituent at the 2-position profoundly influences the molecule's interaction with biological targets, dictating its efficacy and selectivity across various disease models. We will explore the key biological activities of these derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazolinone derivatives have been extensively investigated as anticancer agents, with several compounds progressing to clinical use (e.g., Gefitinib).[3] The substitution at the C-2 position is critical for modulating their antiproliferative effects.

Mechanism of Action: Kinase Inhibition and Beyond

The primary mechanism for the anticancer effects of many 2-substituted quinazolinones is the inhibition of protein kinases , particularly tyrosine kinases that are crucial for cell growth and differentiation.[3][4] By targeting specific kinases involved in aberrant signaling cascades that drive tumorigenesis, these compounds can effectively halt cancer progression.[3]

Beyond kinase inhibition, these derivatives can induce apoptosis (programmed cell death), a vital process for controlling tumor growth.[3][4] Some analogues have also been shown to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and arresting cells in mitosis.

Signaling Pathway: Tyrosine Kinase Inhibition

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Quinazolinone 2-Substituted Quinazolinone Quinazolinone->RTK Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Inhibition of the RTK signaling cascade by a 2-substituted quinazolinone derivative.

Structure-Activity Relationship (SAR)
  • Aryl and Heterocyclic Substituents: The presence of substituted phenyl or naphthyl rings at the 2-position is a common feature in potent anticancer quinazolinones.[3][4] The nature and position of substituents on this aryl ring can significantly impact activity.

  • Basic Side Chains: The introduction of a basic side chain, often at other positions of the quinazolinone core while an aryl group is at C-2, can enhance potency and improve pharmacokinetic properties.[4]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents play a crucial role. For instance, studies have shown that specific substitutions can enhance the compound's binding affinity to the ATP-binding pocket of kinases.

Quantitative Data: Antiproliferative Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 2-substituted quinazolinone derivatives against various cancer cell lines.

Compound ID2-SubstituentCell LineIC₅₀ (µM)Reference
17 2-MethoxyphenylJurkat (T-cell ALL)< 5[3][5]
17 2-MethoxyphenylNB4 (APL)< 5[3][5]
21 2-HydroxyphenylVarious> 10 (Reduced activity)[3]
IIId PhenylbutadienylVariousSignificant Activity[6]
IIIb StyrylVariousSignificant Activity[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in-vitro cytotoxicity of 2-substituted quinazolinone derivatives against cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., Jurkat, NB4, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compound (2-substituted quinazolinone derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells, count them, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anticonvulsant Activity: Modulating Neuronal Excitability

The quinazolinone scaffold is historically linked to CNS activity, with methaqualone being a well-known sedative-hypnotic.[7][8] Modern research has focused on separating the anticonvulsant properties from the sedative effects, with the 2-position substituent being a key determinant.

Mechanism of Action

Two primary mechanisms have been proposed for the anticonvulsant activity of quinazolinone derivatives:

  • GABAergic Modulation: Acting as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[8] This is a common mechanism for many anticonvulsant drugs.

  • Carbonic Anhydrase Inhibition: Inhibition of brain carbonic anhydrase can lead to an increase in CO₂ concentration, which has been shown to have a positive effect in managing epilepsy.[8]

Structure-Activity Relationship (SAR)
  • Aryl and Heteroaryl Groups at C-2: Studies have revealed that specific 2-substituted derivatives, such as those with pyridyl-ethyl groups, show promising anticonvulsant activity.[7][9]

  • Substituents on the 3-Aryl Ring: The presence of a single ortho substituent (e.g., o-tolyl, o-chlorophenyl) on an aryl ring at the 3-position, in combination with a specific C-2 substituent, can significantly enhance potency against seizures.[7][9]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to cross the blood-brain barrier and reach its target in the CNS.

Quantitative Data: In-Vivo Anticonvulsant Screening

The following table summarizes the activity of representative compounds in standard preclinical models of epilepsy.

Compound ID2-Substituent3-SubstituentMES Test (Protection %)scMet Test (Protection %)Reference
6l 2-oxo-2-(4-pyridyl)ethylo-tolylGoodGood[7][9]
8i 2-oxo-2-(4-pyridyl)ethylo-chlorophenylGoodGood[7][9]

MES = Maximal Electroshock Seizure; scMet = Subcutaneous Metrazol (Pentylenetetrazole) Seizure

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol describes a widely used in-vivo screening method for identifying compounds effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male albino mice (or rats)

  • Electroshock apparatus with corneal electrodes

  • Test compound suspension/solution (e.g., in 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin) as a positive control

  • Vehicle solution as a negative control

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the experiment.

  • Dosing: Administer the test compound, positive control, or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal or oral).

  • Time to Peak Effect: Wait for a predetermined period (e.g., 30-60 minutes) to allow for drug absorption and distribution to the brain.

  • Electroshock Application: Apply a drop of saline to the animal's corneas. Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The seizure typically lasts for 10-15 seconds.

  • Endpoint: The endpoint is the complete abolition of the tonic hindlimb extension. The animal may still exhibit clonic seizures, but protection is defined by the absence of the tonic phase.

  • Data Analysis: Calculate the percentage of animals protected in each group. Dose-response curves can be generated to determine the ED₅₀ (the dose that protects 50% of the animals).

Experimental Workflow: In-Vivo Anticonvulsant Screening

Anticonvulsant_Workflow start Animal Acclimatization dosing Administer Compound (Test, Control, Vehicle) start->dosing wait Wait for Peak Effect Time dosing->wait shock Apply Maximal Electroshock Stimulus wait->shock observe Observe Seizure Response (Tonic Hindlimb Extension) shock->observe endpoint Endpoint: Protection vs. No Protection observe->endpoint analysis Calculate % Protection Determine ED50 endpoint->analysis Data from all groups end Conclusion on Activity analysis->end

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant screening test.

Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Activity

Several 2-substituted quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[10][11] The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is a key enzyme in the inflammatory cascade.[12]

  • SAR: Thiazolidinone and azetidinone moieties incorporated into the quinazolinone structure at the 3-position, with a methyl group at C-2, have shown good anti-inflammatory activity.[10] Compounds with p-chlorophenyl groups often exhibit better activity than their unsubstituted phenyl counterparts.[10]

  • Evaluation: The most common in-vivo model is the carrageenan-induced paw edema test in rats, where the reduction in paw swelling after compound administration is measured over time compared to a standard drug like diclofenac or phenylbutazone.[10][12][13]

Antimicrobial Activity

The quinazolinone scaffold is also a promising backbone for developing new antimicrobial agents.[14][15][16]

  • Mechanism: The exact mechanism is not fully elucidated for all derivatives, but it is hypothesized to be similar to quinolone antibiotics, involving the inhibition of bacterial DNA gyrase , an enzyme essential for DNA replication.[15]

  • SAR: The presence of nitrogen-containing substituents at position 2 appears to be beneficial for antimicrobial effects.[15] The incorporation of moieties like chalcones, Schiff bases, and β-lactam rings can confer potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[14]

  • Evaluation: Antimicrobial activity is assessed in vitro using methods like the broth microdilution or agar well diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against various bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans, A. niger) strains.[14][16]

Conclusion and Future Directions

The 2-substituted quinazolinone framework is a remarkably versatile and pharmacologically significant scaffold. The evidence clearly demonstrates that strategic modification at the 2-position, often in conjunction with substitutions at other sites, can yield potent and selective agents for a wide range of therapeutic targets. The development of kinase inhibitors for oncology is the most mature area of research, but the potential for novel anticonvulsant, anti-inflammatory, and antimicrobial agents remains vast.

Future research should focus on:

  • Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial enzymes to minimize off-target effects and improve safety profiles.

  • Mechanism Elucidation: Further investigation into the precise molecular mechanisms, especially for anticonvulsant and antimicrobial activities.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-like characteristics.

  • Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the quinazolinone core with other pharmacophores to achieve synergistic or multi-target effects.

This guide provides a foundational understanding for researchers and drug development professionals, highlighting the immense potential held within this class of compounds and paving the way for the next generation of quinazolinone-based therapeutics.

References

  • Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. PubMed.
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  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi.
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Quinazolinone Derivatives: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused bicyclic heterocyclic system, stands as a privileged structure in the field of medicinal chemistry. Its remarkable versatility, arising from the numerous points for chemical modification, has led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of quinazolinone derivatives, delving into their synthesis, diverse therapeutic applications, mechanisms of action, and structure-activity relationships, offering valuable insights for professionals engaged in drug discovery and development.

The Quinazolinone Core: A Privileged Scaffold

The quinazolinone nucleus, consisting of a benzene ring fused to a pyrimidine ring, exists in two primary isomeric forms: 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the latter being the more common and extensively studied scaffold in medicinal chemistry.[2][3] A third isomer, 2,4(1H,3H)-quinazolinedione, is also of interest.[3] The drug-like properties of these derivatives are significantly influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[3] The structural flexibility of the quinazolinone core allows for precise modulation of its physicochemical and pharmacokinetic properties, making it an attractive framework for the design of novel therapeutic agents.[1]

Synthetic Strategies for Quinazolinone Derivatives

The accessibility and diverse reactivity of starting materials have led to the development of numerous synthetic routes for quinazolinone derivatives. These methods offer chemists the flexibility to introduce a wide range of substituents and functional groups, thereby enabling the exploration of vast chemical space. Key synthetic approaches include:

  • Microwave-Assisted Synthesis: This technique has gained prominence for its ability to accelerate reaction rates, improve yields, and promote cleaner reactions.[4] For instance, the synthesis of 2,3-disubstituted quinazolin-4(1H)-ones can be efficiently achieved through microwave irradiation.[3]

  • Metal-Catalyzed Reactions: Transition metals like copper and palladium play a crucial role in modern organic synthesis, and their application in quinazolinone chemistry is well-documented.[4] Copper-catalyzed methods, for example, have been developed for the efficient synthesis of quinazoline derivatives.[5]

  • Multicomponent Reactions (MCRs): MCRs offer an atom-economical and efficient approach to synthesizing complex molecules in a single step. The Biginelli reaction, a classic MCR, has been adapted for the synthesis of quinazoline-2,5-diones.[6]

  • One-Pot Synthesis: This strategy involves the sequential addition of reagents to a single reaction vessel, avoiding the isolation of intermediates and thereby increasing efficiency.[4]

Experimental Protocol: A General Method for the Synthesis of 4(3H)-Quinazolinone

A straightforward and widely used method for the synthesis of the parent 4(3H)-quinazolinone involves the reaction of 2-aminobenzoic acid with formamide.[7]

Step-by-Step Methodology:

  • Combine 2-aminobenzoic acid (1 equivalent) and formamide (excess, e.g., 20 equivalents) in a round-bottom flask.

  • Heat the mixture to reflux (approximately 150 °C) for a specified period (e.g., 7 hours).[7]

  • Upon cooling, a precipitate will form.

  • Collect the solid product by filtration.

  • Wash the precipitate with water to remove any residual formamide.

  • Dry the product to obtain the desired 4(3H)-quinazolinone.

This foundational protocol can be adapted by using substituted anthranilic acids and various amides or other reagents to generate a diverse library of quinazolinone derivatives.

Therapeutic Applications of Quinazolinone Derivatives

The structural diversity of quinazolinone derivatives has translated into a wide array of pharmacological activities, making them valuable candidates for treating a multitude of diseases.

Anticancer Activity

Quinazolinones have emerged as a significant class of anticancer agents, with several derivatives receiving FDA approval and many more in clinical and preclinical development.[1][8][9] Their antitumor effects are mediated through various mechanisms of action.

Mechanisms of Action in Oncology:

  • Kinase Inhibition: A primary mechanism of action for many anticancer quinazolinone derivatives is the inhibition of protein kinases, particularly those involved in cancer cell signaling pathways like the epidermal growth factor receptor (EGFR).[3][8] Gefitinib, erlotinib, and afatinib are FDA-approved EGFR inhibitors with a quinazoline core structure used in the treatment of non-small-cell lung cancer.[8][10]

  • Tubulin Polymerization Inhibition: Some quinazolinone derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[11]

  • Induction of Cell Death Pathways: Quinazolinone derivatives can trigger various forms of programmed cell death in cancer cells, including apoptosis, autophagy, and ferroptosis.[1][12]

FDA-Approved Quinazoline-Based Anticancer Drugs:

Drug NameTargetIndication
Gefitinib EGFRNon-small-cell lung cancer[8][10]
Erlotinib EGFRNon-small-cell lung cancer[8][10]
Lapatinib EGFR, HER2Breast cancer[10]
Afatinib EGFR, HER2Non-small-cell lung cancer[10]
Vandetanib VEGFR, EGFR, RETMedullary thyroid cancer[8]
Antimicrobial Activity

The rise of antimicrobial resistance has necessitated the search for novel therapeutic agents. Quinazolinone derivatives have demonstrated promising activity against a broad spectrum of pathogens, including bacteria and fungi.[13][14][15]

Mechanisms of Antimicrobial Action:

  • Enzyme Inhibition: Some quinazolinone derivatives exert their antimicrobial effects by inhibiting essential microbial enzymes. For instance, certain derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[16]

  • Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall is another mechanism by which these compounds can exhibit antibacterial activity.

Anti-inflammatory Activity

Quinazolinone derivatives have been investigated for their potential as anti-inflammatory agents.[2] Their mechanism of action in this context often involves the modulation of inflammatory pathways.

Mechanism of Anti-inflammatory Action:

  • Inhibition of Inflammatory Mediators: Some quinazolinone derivatives have been shown to inhibit the expression of key inflammatory genes and proteins, such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α), often through the NF-κB signaling pathway.[17]

Other Biological Activities

Beyond the major therapeutic areas mentioned above, quinazolinone derivatives have been reported to possess a wide range of other biological activities, including:

  • Antiviral (including anti-HIV) [3][18]

  • Antimalarial [2][3]

  • Anticonvulsant [19][18]

  • Antidiabetic [20]

  • Antioxidant [1]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective quinazolinone-based drugs. SAR studies have revealed key structural features that influence the biological activity of these compounds.

  • Substitution at Position 2: The substituent at the 2-position of the quinazolinone ring is critical for many biological activities. For instance, in some anticancer derivatives, substitution with an alkyl side chain can be beneficial.[19]

  • Substitution at Position 3: The nature of the substituent at the 3-position significantly impacts the pharmacological profile. A bulky side chain, such as a phenyl group, is often found in cytotoxic derivatives.[19]

  • Substitutions on the Benzene Ring: Modifications on the benzene ring, such as the introduction of halogen atoms at positions 6 and 7, can influence the pharmacokinetic properties and biological activity.[19] For example, a chlorine atom at the 7-position has been shown to favor anticonvulsant activity.[19]

SAR_of_Quinazolinone_Derivatives cluster_0 Quinazolinone Core cluster_1 Key Substitution Positions cluster_2 Resulting Biological Activities Quinazolinone Quinazolinone Position_2 Position 2 (Alkyl/Aryl) Position_3 Position 3 (Bulky/Aromatic) Benzene_Ring Benzene Ring (Halogens, etc.) Anticancer Anticancer Position_2->Anticancer Antimicrobial Antimicrobial Position_2->Antimicrobial Position_3->Anticancer Anticonvulsant Anticonvulsant Position_3->Anticonvulsant Anti_inflammatory Anti_inflammatory Benzene_Ring->Anti_inflammatory Benzene_Ring->Anticonvulsant

Sources

A Technical Guide to the Structural Elucidation of Novel Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Drug Discovery

The quinazolinone core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities. Its derivatives have been successfully developed into anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] The therapeutic versatility of the quinazolinone scaffold stems from its rigid structure and the ability to decorate it with various functional groups at multiple positions, allowing for fine-tuning of its physicochemical properties and biological targets.

However, the synthesis of novel quinazolinone derivatives often yields complex molecules where the precise arrangement of atoms, including regiochemistry and stereochemistry, is not immediately obvious. Unambiguous structure determination is a critical step in the drug discovery pipeline, as even subtle structural variations can profoundly impact a compound's efficacy, selectivity, and safety profile. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the modern spectroscopic, spectrometric, and computational techniques employed in the comprehensive structural elucidation of novel quinazolinone compounds. We will delve into the causality behind experimental choices and present a self-validating system of protocols to ensure scientific integrity and trustworthiness in your structural assignments.

The Integrated Approach to Structure Elucidation: A Multi-Technique Synergy

The definitive structural assignment of a novel quinazolinone derivative is rarely achieved through a single analytical technique. Instead, a synergistic approach that integrates data from multiple spectroscopic and spectrometric methods is essential. This integrated workflow provides orthogonal data points that, when combined, offer a comprehensive and unambiguous picture of the molecule's three-dimensional architecture.

The following diagram illustrates a logical workflow for the structure elucidation of a novel quinazolinone compound, starting from the initial characterization to the final confirmation of its absolute structure.

structure_elucidation_workflow Purity Purity Assessment (LC-MS, HPLC) MolFormula Molecular Formula Determination (HRMS) Purity->MolFormula NMR_1D 1D NMR (¹H, ¹³C, DEPT) MolFormula->NMR_1D Known Elemental Composition NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_NOESY NOESY/ROESY NMR_2D->NMR_NOESY Planar Structure Proposed DFT DFT Calculations NMR_2D->DFT Proposed Structure for Validation XRay Single-Crystal X-ray Crystallography NMR_NOESY->XRay XRay->DFT Absolute Structure for Comparison

Caption: Integrated workflow for novel quinazolinone structure elucidation.

I. Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the first-line technique for determining the elemental composition of a novel compound. Unlike nominal mass measurements, HRMS provides highly accurate mass-to-charge (m/z) ratios, typically to four or five decimal places, which allows for the unambiguous determination of the molecular formula.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small amount of the purified quinazolinone compound (typically 0.1-1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode).

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Electrospray ionization (ESI) is the most common and gentle ionization technique for quinazolinone derivatives, minimizing in-source fragmentation.[2]

  • Data Acquisition: Acquire the mass spectrum in full scan mode, ensuring a sufficient number of scans for accurate mass measurement.

  • Data Analysis: Use the instrument's software to calculate the molecular formula based on the accurate mass of the protonated molecule [M+H]⁺ or other adducts. The software will provide a list of possible molecular formulas within a specified mass tolerance (typically < 5 ppm).

Data Presentation: Molecular Formula Determination

ParameterValue
Measured m/z 326.1234
Calculated m/z 326.1236
Mass Error (ppm) -0.6
Proposed Formula C₁₈H₁₅N₃O₃
Ion Species [M+H]⁺

II. Unraveling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structural framework of a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships.[3]

A. 1D NMR Spectroscopy: The Initial Blueprint
  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration).

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule and their chemical environment.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A series of experiments (DEPT-45, DEPT-90, and DEPT-135) that differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: 1D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the quinazolinone compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR.

    • DEPT: Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.

B. 2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between atoms and piecing together the molecular structure.[3]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for connecting different structural fragments.[4][5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the molecule's conformation and stereochemistry.[6]

Experimental Protocol: 2D NMR Analysis

  • Sample and Instrumentation: Use the same sample and spectrometer as for 1D NMR.

  • Data Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs. Optimize acquisition parameters (e.g., mixing time for NOESY) based on the specific molecule.

  • Data Analysis: Analyze the 2D spectra to build up the molecular structure. For example, use COSY to trace out spin systems, HSQC to assign carbons to their attached protons, and HMBC to connect these spin systems and identify quaternary carbons.[7]

Data Presentation: 2D NMR Correlation Data

Proton (δH)COSY CorrelationsHSQC Correlation (δC)Key HMBC Correlations (δC)Key NOESY Correlations
8.15 (d, H-5)7.55 (t, H-6)128.2162.7 (C-4), 149.2 (C-8a), 121.4 (C-4a), 135.1 (C-7)7.55 (H-6), 8.20 (H-2)
7.85 (t, H-7)7.55 (t, H-6), 7.75 (d, H-8)135.1149.2 (C-8a), 128.2 (C-5)7.75 (H-8), 7.55 (H-6)
...............

III. Deciphering Fragmentation: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the proposed connectivity of atoms.[2][8]

Experimental Protocol: Tandem MS Analysis

  • Instrumentation: Use a mass spectrometer capable of MS/MS, such as a triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), or ion trap instrument.

  • Ionization: ESI is typically used.

  • Data Acquisition:

    • Acquire a full scan MS spectrum to identify the precursor ion (e.g., [M+H]⁺).

    • Perform a product ion scan on the precursor ion. In this experiment, the precursor ion is selected in the first mass analyzer, fragmented in a collision cell (e.g., by collision-induced dissociation, CID), and the resulting fragment ions are analyzed in the second mass analyzer.

  • Data Analysis: Propose fragmentation pathways that explain the observed fragment ions. This can help to confirm the presence of specific functional groups and their connectivity.

fragmentation_pathway M [M+H]⁺ m/z 326 F1 [M+H - H₂O]⁺ m/z 308 M->F1 - H₂O F2 [M+H - CO]⁺ m/z 298 M->F2 - CO F3 [M+H - Ph]⁺ m/z 249 M->F3 - C₆H₅

Caption: A simplified fragmentation pathway for a hypothetical quinazolinone.

IV. Absolute Structure Confirmation: Single-Crystal X-ray Crystallography

While NMR and MS provide powerful tools for determining the constitution and conformation of a molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers.[9]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. The goal is to grow a single, well-ordered crystal of suitable size (typically 0.1-0.4 mm).[10] Common techniques include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly and undisturbed.[10]

    • Vapor Diffusion: Place a solution of the compound in a small vial inside a larger, sealed container containing a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility and inducing crystallization.

    • Solvent Layering: Carefully layer a solvent in which the compound is insoluble on top of a solution of the compound. Slow diffusion at the interface can lead to crystal growth.[11]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to best fit the experimental data.

V. Computational Chemistry: Validating and Predicting Structures

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for validating proposed structures and predicting spectroscopic properties.[7] By calculating theoretical NMR chemical shifts and comparing them to experimental values, researchers can gain additional confidence in their structural assignments.[12] DFT can also be used to explore conformational landscapes and predict the most stable geometries of a molecule.[3]

Methodology: DFT-Based Structure Validation

  • Structure Input: Build the proposed structure of the quinazolinone derivative in a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • NMR Chemical Shift Calculation: Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Data Correlation: Correlate the calculated chemical shifts with the experimental values. A good correlation provides strong evidence for the correctness of the proposed structure.

Data Presentation: Experimental vs. Calculated ¹³C NMR Chemical Shifts

Carbon AtomExperimental δC (ppm)Calculated δC (ppm)Δδ (ppm)
C-2152.8153.1-0.3
C-4162.7162.50.2
C-4a121.4121.9-0.5
............

Conclusion: A Robust Framework for Structural Certainty

The structural elucidation of novel quinazolinone compounds is a meticulous process that requires a multi-faceted analytical approach. By systematically integrating data from high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, tandem mass spectrometry, and, when possible, single-crystal X-ray crystallography, researchers can confidently determine the complete three-dimensional structure of their synthesized molecules. The further integration of computational methods provides an additional layer of validation, ensuring the scientific rigor required for advancing these promising compounds in the drug discovery and development pipeline. This guide provides a robust framework and detailed protocols to empower researchers in their quest to unravel the intricate molecular architectures of novel quinazolinone derivatives.

References

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  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(6), 235-242. Available at: [Link]

  • Boyle, P. D. (2010). Crystal Growing Guide. University of Colorado Boulder. Available at: [Link]

  • Zein, M. A. (2013). Antimicrobial Evaluation of some Prepared Fused Quinazolinone Derivatives. PARIPEX - INDIAN JOURNAL OF RESEARCH, 2(4), 24-27. Available at: [Link]

  • Hassan, A. S., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2496-2515. Available at: [Link]

  • Joseph, J., et al. (2018). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 269-281. Available at: [Link]

  • X-Ray Lab, University of Rochester. How To: Grow X-Ray Quality Crystals. Available at: [Link]

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  • Abdel-Wahab, B. F., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9422. Available at: [Link]

  • de Oliveira, A. B., et al. (2021). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry, 59(10), 996-1003. Available at: [Link]

  • Jang, J. P., et al. (2015). COSY and key HMBC correlations of 1. Journal of Natural Products, 78(4), 896-900. Available at: [Link]

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A Toxicological Deep Dive into 2-(Piperazinyl)quinazolinones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(piperazinyl)quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, from antihypertensives like Prazosin to targeted oncology drugs. Its synthetic tractability and ability to engage with a wide array of biological targets make it a privileged structure. However, this biological promiscuity necessitates a thorough and proactive toxicological evaluation to ensure clinical success. This guide provides an in-depth analysis of the toxicological profile of this chemical class, synthesizing preclinical data with mechanistic insights. We will deconstruct the key toxicological liabilities, including cardiotoxicity, hepatotoxicity, and genotoxicity, and present a logical, tiered workflow for their assessment. This document is intended for researchers, toxicologists, and drug development professionals, offering a framework to anticipate, identify, and mitigate the risks associated with 2-(piperazinyl)quinazoline-based drug candidates.

Introduction: The Double-Edged Sword of a Privileged Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a versatile pharmacophore present in a multitude of biologically active compounds.[1][2][3] When coupled with a piperazine moiety at the 2-position, the resulting scaffold gains a critical basic nitrogen center, enhancing aqueous solubility and providing a key interaction point for various biological targets, particularly kinases and G-protein coupled receptors.[4] This has led to their successful development as α1-adrenoceptor antagonists (e.g., Doxazosin) and potent enzyme inhibitors.[1]

However, the very features that confer therapeutic efficacy can also introduce toxicological risks. The lipophilic aromatic core and the basic piperazine side chain are structural alerts for several off-target interactions. Understanding these liabilities early in the drug discovery process is paramount to de-risk projects and allocate resources effectively. This guide will systematically explore the absorption, distribution, metabolism, and excretion (ADME) profile, the principal organ toxicities, and the underlying mechanisms, providing a comprehensive roadmap for preclinical safety assessment.

Pharmacokinetics, Metabolism, and In Silico Profiling (ADME)

A compound's toxicological profile is inextricably linked to its ADME properties. For the 2-(piperazinyl)quinazoline class, several key characteristics are consistently observed.

2.1 ADME Profile Summary Most compounds in this class are designed for oral administration. They typically exhibit moderate to good oral absorption, but can be subject to significant first-pass metabolism. The piperazine nitrogen is a primary site for metabolic modification, including N-dealkylation and oxidation. The quinazoline core can undergo hydroxylation. These metabolic pathways are primarily mediated by cytochrome P450 (CYP) enzymes, creating a potential for drug-drug interactions. Distribution is generally wide, with potential for accumulation in tissues.

In silico ADME predictions are a crucial first step in the safety evaluation. Tools like SwissADME and admetSAR can provide early warnings about potential liabilities.[5][6]

Table 1: Representative ADME Parameters for Quinazoline-Based Compounds

ParameterTypical Range/CharacteristicImplication for Toxicity
LogP 2.0 - 5.0High lipophilicity can increase hERG affinity and non-specific binding.[7]
pKa 7.5 - 9.0 (Piperazine)Basic center is a key pharmacophore for hERG channel binding.[7]
CYP Metabolism CYP3A4, CYP2D6Potential for drug-drug interactions and formation of reactive metabolites.
Human Intestinal Absorption Moderate to HighGood oral bioavailability can lead to higher systemic exposure.[6]
Blood-Brain Barrier (BBB) Variable; some crossPotential for CNS off-target effects if BBB penetration is high.[6]

Key Toxicological Liabilities and Organ-Specific Effects

While every compound is unique, the 2-(piperazinyl)quinazoline class shares several common toxicological concerns that warrant careful investigation.

Cardiotoxicity: The hERG Channel Challenge

One of the most significant hurdles for this class of compounds is cardiotoxicity, specifically the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7][8][9] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes.[9][10]

Causality: The 2-(piperazinyl)quinazoline scaffold possesses the two most common pharmacophoric features of hERG blockers: a basic nitrogen atom (in the piperazine ring) and a lipophilic aromatic system (the quinazoline core).[7] These features allow the molecule to access and bind within the inner pore of the hERG channel, physically obstructing the flow of potassium ions.

Assessment Strategy:

  • In Silico Modeling: Early-stage computational models can predict a compound's likelihood of hERG binding based on its structure.

  • Tier 1: Automated Patch Clamp: An automated electrophysiology assay is the gold standard for directly measuring hERG channel inhibition. This should be a mandatory screen for any lead compound.

  • Tier 2: Preclinical Cardiovascular Studies: In vivo studies in animal models, such as anesthetized dogs, can assess effects on hemodynamics and electrocardiogram (ECG) parameters, including the QTcV, PR, and QRS intervals.[11][12] Sustained increases in heart rate and decreases in blood pressure have been observed with some kinase inhibitors.[11][12]

Hepatotoxicity: A Focus on Metabolism

Drug-induced liver injury (DILI) is another area of concern. The liver is the primary site of metabolism for these compounds, and toxicity can arise from several mechanisms.

Causality:

  • Reactive Metabolite Formation: The metabolic oxidation of the quinazoline ring can sometimes produce chemically reactive intermediates (e.g., quinone-imines) that can form covalent adducts with liver proteins, leading to cellular stress and immune-mediated toxicity.

  • Oxidative Stress: Some quinazoline derivatives have been shown to induce oxidative stress, depleting cellular antioxidants like glutathione (GSH) and increasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[13][14]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in ATP production and the initiation of apoptosis.

Assessment Strategy:

  • Tier 1: In Vitro Hepatocyte Assays: Primary human hepatocytes or cell lines like HepG2 are used to assess cytotoxicity. Measurement of markers like LDH release (cell death) and GSH levels (oxidative stress) are crucial.

  • Tier 2: In Vivo Rodent Studies: Sub-chronic toxicity studies in rats are performed to monitor liver function (serum levels of ALT, AST, ALP) and for histopathological examination of liver tissue.[13][15][16][17]

Genotoxicity and Mutagenicity

Genotoxicity assessment is a mandatory component of preclinical safety evaluation, designed to detect compounds that can damage DNA.[18]

Causality: While the core scaffold is not typically considered a classic mutagen, substituents or metabolites can possess genotoxic potential. For instance, the introduction of a nitro group can be a structural alert.

Assessment Strategy: A standard battery of tests is required by regulatory agencies.[18]

  • In Vitro Bacterial Reverse Mutation Assay (Ames Test): This test uses strains of Salmonella typhimurium to detect point mutations.[19]

  • In Vitro Mammalian Cell Assay: An assay like the mouse lymphoma assay or the micronucleus test in cultured human lymphocytes is used to detect chromosomal damage.

  • In Vivo Micronucleus Test: This is typically conducted in rodents to assess chromosomal damage in bone marrow cells.

Studies on some novel quinazoline derivatives have shown them to be non-genotoxic and to even possess DNA-protective properties against oxidative damage.[20][21] However, other derivatives have demonstrated clear genotoxic activity, highlighting the importance of empirical testing as structure-activity relationships can be complex.[22]

Recommended Toxicological Evaluation Workflow

A tiered, integrated approach to toxicological testing is the most efficient method for de-risking compounds. This workflow allows for early termination of unsuitable candidates while focusing resources on the most promising ones.

In Vitro Screening Cascade

This phase focuses on high-throughput screening to identify major liabilities early.

workflow1 cluster_0 Tier 1: Early Screening (High-Throughput) cluster_1 Tier 2: Mechanistic & Confirmatory cluster_2 Decision Point in_silico In Silico ADMET (LogP, pKa, CYP, hERG) cytotox General Cytotoxicity (e.g., HepG2, HEK293) in_silico->cytotox Proceed if clean ames Ames Test (Bacterial Mutagenicity) cytotox->ames Proceed herg hERG Assay (Automated Patch Clamp) ames->herg Proceed met_id Metabolite ID (Human Liver Microsomes) herg->met_id cyp_inhibit CYP Inhibition Panel (DDI Potential) met_id->cyp_inhibit micronucleus In Vitro Micronucleus (Mammalian Genotoxicity) cyp_inhibit->micronucleus go_nogo Go/No-Go Advance to In Vivo? micronucleus->go_nogo

Caption: Tiered in vitro toxicology screening cascade.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a foundational method for assessing a compound's effect on cell viability.

Objective: To determine the concentration of a 2-(piperazinyl)quinazolinone derivative that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Human cell line (e.g., HepG2 for hepatotoxicity screening).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well microplates, multichannel pipette, plate reader (570 nm).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium + DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Self-Validation: The protocol's integrity is maintained by including positive controls (e.g., doxorubicin) and negative/vehicle controls on every plate. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reproducibility of the screen.

Mechanistic Toxicology and Structure-Toxicity Relationships (STR)

Understanding how a compound class elicits toxicity allows for the rational design of safer molecules. For many 2-(piperazinyl)quinazolinones developed as kinase inhibitors, toxicity can arise from off-target inhibition of essential kinases involved in cell survival pathways.[23][24][25]

Off-Target Kinase Inhibition Pathway

The diagram below illustrates a hypothetical mechanism where a quinazoline-based inhibitor, designed to target a cancer-related kinase (e.g., EGFR), also inhibits a kinase crucial for cardiomyocyte survival (e.g., PI3K), leading to cardiotoxicity.

pathway cluster_0 Cardiomyocyte GF Growth Factors (e.g., IGF-1) GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates AKT Akt PI3K->AKT Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Survival Cell Survival & Homeostasis AKT->Survival Promotes Drug 2-(Piperazinyl)quinazolinone (Kinase Inhibitor) Drug->PI3K Off-target Inhibition

Caption: Off-target kinase inhibition leading to cardiotoxicity.

Structure-Toxicity Relationships (STR)

Iterative chemical modification can mitigate toxicity. Key STR insights for this class include:

  • Reducing Lipophilicity: Decreasing the LogP by adding polar groups to the quinazoline core can reduce hERG affinity.[7]

  • Modulating Basicity: Lowering the pKa of the piperazine nitrogen by introducing electron-withdrawing groups nearby can weaken its interaction with the hERG channel. This must be balanced against on-target potency, which often relies on this basicity.[7]

  • Blocking Metabolic Hotspots: If a specific site on the quinazoline ring is identified as a hotspot for metabolic activation, it can be "blocked" by adding a metabolically stable group, such as a fluorine atom.

Conclusion and Future Directions

The 2-(piperazinyl)quinazoline scaffold will undoubtedly remain a valuable asset in drug discovery. Its toxicological profile, while presenting challenges, is manageable with a proactive and informed safety assessment strategy. The key liabilities—cardiotoxicity via hERG inhibition, hepatotoxicity through metabolic activation, and potential genotoxicity—can be effectively screened for using the tiered workflow outlined in this guide.

Future efforts should focus on developing more predictive in silico models for hERG and DILI, and on the greater use of advanced in vitro models like 3D microtissues and organ-on-a-chip systems.[23][24][26][27] These technologies offer a more physiologically relevant context for toxicity testing, potentially improving the translation of preclinical findings to clinical outcomes and ultimately leading to the development of safer, more effective medicines.

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In Silico ADME Prediction for 4(3H)-Quinazolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, primarily related to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Early assessment of these pharmacokinetic properties is critical to de-risk drug development projects, reduce attrition rates, and minimize costly late-stage failures.[1][2] This in-depth technical guide provides a comprehensive overview of in silico ADME prediction methodologies tailored for 4(3H)-quinazolinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into leveraging computational tools to accelerate the optimization of this privileged scaffold.

Introduction: The Quinazolinone Scaffold and the Imperative of Early ADME Assessment

The quinazolinone core, a bicyclic heterocyclic system, is a versatile pharmacophore that has been extensively explored in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for targeting various diseases. However, the therapeutic efficacy of any compound is not solely dependent on its intrinsic potency but also on its ability to reach the target site in sufficient concentration and for an appropriate duration, while minimizing off-target effects. This is governed by its ADME properties.

Traditionally, ADME profiling has been conducted through expensive and time-consuming in vitro and in vivo experiments. The advent of robust in silico models has revolutionized this paradigm, enabling rapid and cost-effective prediction of ADME parameters from the chemical structure alone.[1][3] For 4(3H)-quinazolinone derivatives, where extensive libraries can be virtually designed and screened, in silico ADME prediction is an indispensable tool for prioritizing compounds with favorable pharmacokinetic profiles for synthesis and further experimental evaluation.[4][5][6]

Foundational Principles: Understanding Key ADME Parameters

A thorough understanding of the core ADME parameters is fundamental to interpreting in silico predictions and making informed decisions in drug design.

Absorption

This refers to the process by which a drug enters the bloodstream. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract. Key predictive indicators include:

  • Lipinski's Rule of Five: A widely used guideline to assess the "drug-likeness" of a compound for oral bioavailability.[7][8][9][10][11] It states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

    • Molecular weight ≤ 500 Daltons

    • LogP (octanol-water partition coefficient) ≤ 5

    • Hydrogen bond donors ≤ 5

    • Hydrogen bond acceptors ≤ 10

  • Aqueous Solubility: The ability of a compound to dissolve in water, which is crucial for absorption from the GI tract.

  • Intestinal Permeability (e.g., Caco-2 permeability): Predicts the rate at which a compound can cross the intestinal epithelial barrier.

Distribution

Once in the bloodstream, a drug is distributed to various tissues and organs. Important parameters to consider are:

  • Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood. Only the unbound fraction is pharmacologically active.

  • Blood-Brain Barrier (BBB) Permeability: The ability of a drug to cross the highly selective barrier protecting the central nervous system (CNS).[12][13][14][15] This is critical for CNS-targeting drugs and a liability for peripherally acting drugs.

  • P-glycoprotein (P-gp) Substrate/Inhibitor Potential: P-gp is an efflux transporter that can pump drugs out of cells, affecting their absorption and distribution, including at the BBB.[16][17][18][19][20][21]

Metabolism

This involves the chemical modification of a drug by enzymes, primarily in the liver. Key considerations include:

  • Cytochrome P450 (CYP) Metabolism: The CYP enzyme superfamily is responsible for the metabolism of a vast majority of drugs.[22][23][24][25][26] Predicting which CYP isoforms are involved in a compound's metabolism is crucial for anticipating drug-drug interactions.

  • Metabolic Stability: The susceptibility of a compound to metabolism. High metabolic instability can lead to rapid clearance and poor bioavailability.

Excretion

This is the process of removing the drug and its metabolites from the body, primarily through the kidneys (urine) or liver (bile).

Toxicity

Predicting potential toxicity early in the drug discovery process is paramount. In silico models can flag potential liabilities such as:

  • Hepatotoxicity: Drug-induced liver injury.[27]

  • Cardiotoxicity (hERG inhibition): Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[27]

  • Mutagenicity/Carcinogenicity: The potential to cause genetic mutations or cancer.

The In Silico Workflow: A Step-by-Step Guide

The following workflow outlines a systematic approach to the in silico ADME prediction for a library of 4(3H)-quinazolinone derivatives.

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Prioritization cluster_output Output Start Library of 4(3H)-Quinazolinone Derivatives (SDF/SMILES) PhysChem Physicochemical Properties (MW, LogP, TPSA, etc.) Start->PhysChem Calculate ADME_Models ADME Models (Solubility, Permeability, BBB, PPB) PhysChem->ADME_Models Input Metabolism Metabolism Prediction (CYP Inhibition/Substrate, Site of Metabolism) ADME_Models->Metabolism Input Toxicity Toxicity Prediction (hERG, Hepatotoxicity, Mutagenicity) Metabolism->Toxicity Input Filtering Filtering based on Pre-defined Criteria (e.g., Lipinski's Rule) Toxicity->Filtering Analyze Scoring Multi-parameter Scoring & Ranking Filtering->Scoring Apply Selection Selection of Promising Candidates Scoring->Selection Rank End Prioritized List for Synthesis & Experimental Validation Selection->End Output

Caption: A generalized workflow for in silico ADME prediction and candidate prioritization.

Step 1: Compound Library Preparation

Ensure that the 2D or 3D structures of your 4(3H)-quinazolinone derivatives are in a standard format (e.g., SDF or SMILES) and have been properly curated (e.g., standardized tautomers, protonation states).

Step 2: Physicochemical Property Calculation

Utilize computational tools to calculate fundamental physicochemical properties. These descriptors are often the basis for more complex ADME models.

PropertyDescriptionImportance
Molecular Weight (MW)The mass of a molecule.Influences solubility and permeability.
LogPOctanol-water partition coefficient.A measure of lipophilicity.
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms.Correlates with membrane permeability.
Number of Rotatable BondsA measure of molecular flexibility.Affects binding to targets and metabolic enzymes.
Step 3: ADME Model Prediction

Employ a suite of validated in silico models to predict the key ADME parameters. Several commercial and free web-based platforms are available for this purpose.[4][6][28][29]

  • Recommended Tools:

    • SwissADME: A popular free web tool for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4][6]

    • pkCSM: Another free web server that predicts a wide range of ADMET properties.[4][6][29]

    • Commercial Software: Platforms like ADMET Predictor™, Discovery Studio, and Schrödinger's QikProp offer more advanced and customizable models.[1][28]

Step 4: Metabolism and Toxicity Prediction
  • CYP Inhibition and Substrate Prediction: Identify potential interactions with major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). This is crucial for avoiding drug-drug interactions.

  • Site of Metabolism (SOM) Prediction: Tools like SMARTCyp can predict which parts of the molecule are most likely to be metabolized, guiding structural modifications to improve metabolic stability.[26]

  • Toxicity Endpoints: Screen for key toxicological liabilities.

Step 5: Data Analysis and Candidate Prioritization

The output from these predictions will be a large dataset. The key is to analyze this data effectively to prioritize the most promising candidates.

  • Filtering: Apply initial filters based on established criteria like Lipinski's Rule of Five.

  • Multi-Parameter Optimization (MPO): Develop a scoring function that weighs the different ADME parameters according to your project's specific needs. For example, for a CNS-targeting drug, BBB permeability would be heavily weighted.

  • Visualization: Use data visualization tools to identify trends and outliers in your dataset.

Self-Validating Systems: Ensuring Trustworthiness in Predictions

The predictive power of in silico models is highly dependent on the quality and relevance of the data they were trained on. It is crucial to approach these predictions with a critical eye and incorporate self-validating mechanisms into your workflow.

  • Applicability Domain (AD): Understand the chemical space for which a given model is reliable. Predictions for molecules that fall outside the AD should be treated with caution.

  • Consensus Modeling: Use multiple prediction tools for the same endpoint. If different models provide similar predictions, it increases confidence in the result.

  • Experimental Validation: The ultimate validation comes from experimental data. It is essential to correlate in silico predictions with in vitro or in vivo results for a small, representative set of compounds to build confidence in the models for your specific chemical series.[30]

Case Study: In Silico ADME Profiling of a Hypothetical Quinazolinone Series

Let's consider a hypothetical series of 4(3H)-quinazolinone derivatives designed as kinase inhibitors. The goal is to identify candidates with good oral bioavailability and low CNS penetration.

CompoundMWLogPTPSAH-bond DonorsH-bond AcceptorsBBB PermeantP-gp SubstrateCYP3A4 InhibitorhERG Blocker
QZ-0014503.58526YesNoNoLow Risk
QZ-0025204.89537YesYesYesHigh Risk
QZ-0034802.511048NoNoNoLow Risk
QZ-0044904.27015YesNoYesMedium Risk

Analysis:

  • QZ-001: Appears promising with good drug-like properties, but its predicted BBB permeability is a concern for a peripherally acting drug.

  • QZ-002: Violates Lipinski's rule for MW and has multiple liabilities (P-gp substrate, CYP3A4 inhibitor, hERG blocker). This compound would be deprioritized.

  • QZ-003: Shows a very favorable profile. It is predicted to have low BBB penetration and no major liabilities. This would be a high-priority candidate for synthesis.

  • QZ-004: Has a potential CYP inhibition issue that would need to be addressed through structural modification.

Conclusion and Future Directions

In silico ADME prediction is a powerful and indispensable tool in modern drug discovery, particularly for well-explored scaffolds like 4(3H)-quinazolinone. By integrating these computational approaches early in the design-make-test-analyze cycle, researchers can make more informed decisions, leading to the selection of drug candidates with a higher probability of clinical success.

The field of in silico ADME prediction is continuously evolving, with the integration of machine learning and artificial intelligence leading to more accurate and sophisticated models.[31][32][33] As these technologies mature, they will further enhance our ability to design safer and more effective 4(3H)-quinazolinone-based therapeutics.

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The Quinazolinone Core: A Historical Journey from Ancient Remedies to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry. Its journey spans over a century and a half, from its initial synthesis in the mid-19th century to its current prominence in a diverse array of pharmaceuticals. This technical guide provides a comprehensive historical narrative of quinazolinone-based compounds, detailing the evolution of their synthesis, the discovery of their wide-ranging biological activities, and the development of key therapeutic agents. We will explore the seminal discoveries that propelled this chemical class from a laboratory curiosity to a cornerstone of modern drug discovery, with a focus on sedative-hypnotics, anticancer agents, and muscle relaxants. This guide will delve into the causality behind synthetic strategies, from classical thermal condensations to modern microwave-assisted methodologies, and elucidate the structure-activity relationships that have guided the development of potent and selective drugs. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to offer both historical context and practical insights for researchers in the field.

The Dawn of the Quinazolinone Scaffold: Early Syntheses and Discoveries

The story of quinazolinone begins in the mid-19th century, a period of burgeoning exploration in synthetic organic chemistry. The first documented synthesis of a quinazolinone derivative is attributed to Peter Griess in 1869.[1] This pioneering work laid the chemical foundation for a class of compounds that would later exhibit a remarkable spectrum of biological activities.

A more general and widely adopted method for the synthesis of 4(3H)-quinazolinones was later developed by Stefan Niementowski. The Niementowski quinazolinone synthesis involves the thermal condensation of anthranilic acids with amides.[2] This reaction, often carried out at high temperatures (130–150°C), proceeds through the formation of an N-acylanthranilic acid intermediate, which then cyclizes with the elimination of water to form the quinazolinone ring.[2] The versatility of the Niementowski synthesis, allowing for the use of various substituted anthranilic acids and amides, was crucial for the early exploration of the chemical space around the quinazolinone core.

Classical Synthesis: The Niementowski Reaction

The Niementowski reaction has been a mainstay in quinazolinone synthesis for over a century due to its simplicity and the ready availability of starting materials.

Experimental Protocol: Conventional Niementowski Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one [2]

  • Materials:

    • 2-Aminobenzohydrazide (0.01 mol)

    • 2-Chlorobenzaldehyde (0.01 mol)

    • Ethanol (20 mL)

    • Pyridine (catalytic amount)

  • Procedure:

    • A mixture of 2-aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol is refluxed for 10 hours in the presence of a catalytic amount of pyridine.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is then purified by recrystallization from a suitable solvent.

The primary drawback of the classical Niementowski synthesis is the often harsh reaction conditions, including high temperatures and long reaction times, which can limit the scope of substrates and lead to lower yields.

The Rise and Fall of a Notorious Sedative: The Story of Methaqualone

The first quinazolinone-based compound to achieve widespread recognition, and notoriety, was methaqualone . First synthesized in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer during research for new antimalarial drugs, its potent sedative and muscle-relaxant properties were soon discovered.[3][4]

Marketed in the 1960s under brand names such as Quaalude in the United States and Mandrax in the UK, methaqualone was initially promoted as a safer, non-addictive alternative to barbiturates for the treatment of insomnia and anxiety.[4][5] However, its high potential for abuse and addiction quickly became apparent.[5] The euphoria-inducing and disinhibiting effects of methaqualone led to its widespread recreational use during the 1970s.[4] By the mid-1970s, many countries had listed it as a psychoactive substance, and it was eventually banned in the United States in 1984, being classified as a Schedule I drug.[3][5]

The development and subsequent withdrawal of methaqualone served as a crucial, albeit cautionary, chapter in the history of quinazolinones, highlighting their potent central nervous system activity.

A New Era of Synthesis: Modern Methodologies

The limitations of classical synthetic methods spurred the development of more efficient and versatile approaches to the quinazolinone core. The advent of microwave-assisted organic synthesis (MAOS) revolutionized the field, offering significant reductions in reaction times and often leading to improved yields.[6][7]

The Power of Microwaves: Accelerated Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, dramatically accelerating the rate of reaction. This has allowed for the adaptation of classical reactions, like the Niementowski synthesis, to be completed in minutes rather than hours.[6]

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-disubstituted 4(3H)-Quinazolinones [8]

  • Materials:

    • 2-Aminobenzamide (0.5 mmol)

    • Benzyl alcohol (5.0 equiv.)

    • Copper(I) iodide (CuI) (20 mol%)

    • Cesium carbonate (Cs₂CO₃) (1.5 equiv.)

  • Procedure:

    • In a microwave-safe vessel, a mixture of 2-aminobenzamide, benzyl alcohol, CuI, and Cs₂CO₃ is placed.

    • The vessel is sealed and subjected to microwave irradiation at 130°C for 2 hours under an oxygen atmosphere.

    • After cooling, the reaction mixture is diluted with a suitable solvent and purified by column chromatography to yield the desired product.

The use of microwave assistance not only accelerates the synthesis but also opens up possibilities for solvent-free reactions and the use of solid-supported reagents, aligning with the principles of green chemistry.[6]

Comparative Analysis of Synthesis Methods

The advantages of modern synthetic techniques over classical methods are clearly demonstrated by comparing reaction times and yields for the synthesis of similar quinazolinone derivatives.

Synthesis MethodReactantsConditionsReaction TimeYieldReference
Conventional Heating2-aminobenzamides and styrenes170°C4 hours40-80%[9]
Microwave Irradiation2-aminobenzamides and styrenes900 W15-35 minutes60-100%[9]
Conventional NiementowskiAnthranilic acid and formamideReflux6-8 hoursModerate[10]
Microwave-Assisted NiementowskiAnthranilic acid and formamide400-500 W5-7 minutesGood[10]

Table 1: Comparison of reaction times and yields for conventional versus microwave-assisted synthesis of quinazolinone derivatives.

From Nature's Blueprint: Quinazolinone Alkaloids

The quinazolinone scaffold is not merely a product of synthetic chemistry; it is also found in a variety of naturally occurring alkaloids with diverse biological activities.[11][12] These natural products have served as inspiration for the design and synthesis of novel therapeutic agents.

One of the earliest discovered and most significant quinazolinone alkaloids is febrifugine , isolated from the Chinese herb Dichroa febrifuga.[13] For centuries, this plant has been used in traditional Chinese medicine to treat fevers associated with malaria.[13] Febrifugine exhibits potent antimalarial activity, but its clinical development has been hampered by significant side effects.[13]

Another important naturally occurring quinazolinone is vasicine (peganine) , isolated from Adhatoda vasica.[12] This alkaloid has demonstrated bronchodilator activity.[12] The existence of these and over 200 other naturally occurring quinazolinone alkaloids underscores the biological relevance of this chemical scaffold.[11][12]

The Dawn of Targeted Therapy: Quinazolinones in Oncology

The late 20th and early 21st centuries witnessed a paradigm shift in cancer treatment, moving from cytotoxic chemotherapy to targeted therapies. Quinazolinone-based compounds have played a pivotal role in this revolution, particularly as inhibitors of protein kinases.

Gefitinib and Erlotinib: Targeting the Epidermal Growth Factor Receptor (EGFR)

Gefitinib (Iressa®) and erlotinib (Tarceva®) are two landmark quinazolinone-based drugs that selectively inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[14][15] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[14][15]

The development of gefitinib and erlotinib was a triumph of rational drug design. Preclinical studies demonstrated that these compounds could induce a dose-dependent anti-tumor response in various cancer cell lines.[14][15][16] Clinical trials later confirmed their efficacy, particularly in patients with NSCLC harboring specific activating mutations in the EGFR gene.[17][18]

The mechanism of action of these drugs involves their reversible binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream signaling pathways that promote tumor growth.

EGFR_Inhibition cluster_receptor Cell Membrane EGFR EGFR DownstreamSignaling Downstream Signaling (e.g., Ras-Raf-MAPK, PI3K-Akt) EGFR->DownstreamSignaling Activates Gefitinib Gefitinib / Erlotinib Gefitinib->EGFR Competitively inhibits ATP binding ATP ATP ATP->EGFR Binds to kinase domain TumorGrowth Tumor Growth & Survival DownstreamSignaling->TumorGrowth Promotes

Caption: Inhibition of EGFR signaling by quinazolinone-based drugs.

Structure-Activity Relationship (SAR) in Anticancer Quinazolinones

The development of potent and selective quinazolinone-based anticancer agents has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that influence their inhibitory activity against targets like EGFR and tubulin.

PositionModificationImpact on Anticancer Activity
2 Substitution with alkyl or heteroaryl groupsCan significantly enhance tubulin polymerization inhibition.
3 Addition of different heterocyclic moietiesCan increase biological activity.
6, 7 Substitution with solubilizing groupsCan improve pharmacokinetic properties.
6, 8 Halogen substitutionCan enhance antimicrobial and cytotoxic activities.

Table 2: General Structure-Activity Relationships of Quinazolinone-Based Anticancer Agents.

Expanding the Therapeutic Landscape: Other Notable Quinazolinone Drugs

Beyond oncology, quinazolinone derivatives have found applications in other therapeutic areas. Afloqualone , developed in the 1970s, is a centrally acting muscle relaxant.[19][20] It acts as an agonist at the β subtype of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system.[21] This leads to a reduction in muscle tone, making it effective for conditions associated with muscle spasms.[20]

The diverse biological activities of quinazolinone-based compounds continue to be an active area of research, with ongoing efforts to develop new drugs for a wide range of diseases.

Conclusion: A Privileged Scaffold with a Bright Future

The historical journey of quinazolinone-based compounds is a testament to the power of medicinal chemistry to transform a simple chemical scaffold into a diverse array of life-saving and life-improving medicines. From the early days of synthetic exploration to the modern era of targeted therapies, the quinazolinone core has consistently proven its value as a "privileged structure" in drug discovery. The continuous evolution of synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of disease, ensures that the story of quinazolinones is far from over. The versatility and proven track record of this remarkable chemical entity suggest that it will continue to be a source of novel therapeutic agents for years to come.

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An In-Depth Technical Guide to the Crystalline Structure of 2-(1-piperazinyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinone derivatives are a cornerstone in medicinal chemistry, recognized for their extensive pharmacological applications.[1] The specific spatial arrangement of atoms within a crystal lattice, or crystalline structure, is a critical determinant of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies used to determine and characterize the crystalline structure of 2-(1-piperazinyl)quinazolin-4(3H)-one. While a definitive public record of this specific compound's crystal structure is not available, this document outlines the established experimental and analytical workflows for its determination, drawing upon data from structurally related compounds.

Introduction: The Significance of Crystalline Structure in Drug Development

The quinazolin-4(3H)-one scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 2-(1-piperazinyl)quinazolin-4(3H)-one, with its combination of a quinazolinone core and a piperazine moiety, presents a molecule of significant interest for further pharmacological evaluation.

The solid-state form of an active pharmaceutical ingredient (API) is a critical factor in its development. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's performance.[3][4] Therefore, a thorough understanding and characterization of the crystalline structure are paramount. This guide will detail the synthesis, crystallization, and structural analysis of 2-(1-piperazinyl)quinazolin-4(3H)-one, providing researchers with the necessary theoretical and practical framework.

Synthesis and Crystallization

The synthesis of 2,3-disubstituted-4(3H)quinazolinone derivatives often begins with anthranilic acid.[5] A common synthetic route involves the reaction of 2-aminobenzamides with appropriate reagents to form the quinazolinone ring system.

General Synthetic Pathway

A plausible synthesis for 2-(1-piperazinyl)quinazolin-4(3H)-one could be conceptualized in a multi-step process, likely starting from 2-aminobenzoic acid (anthranilic acid). The general approach often involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one, which is then reacted with a suitable amine—in this case, piperazine—to yield the desired quinazolinone.[6][7]

Below is a generalized workflow for the synthesis and crystallization:

Caption: Generalized workflow for the synthesis and crystallization of 2-(1-piperazinyl)quinazolin-4(3H)-one.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. The choice of solvent and crystallization technique is critical and often determined empirically.

Objective: To grow single crystals of 2-(1-piperazinyl)quinazolin-4(3H)-one suitable for single-crystal X-ray diffraction.

Methodology: Slow Evaporation

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures thereof) to determine a suitable solvent in which the compound has moderate solubility.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for the formation of crystals. The process can take several days to weeks.

Structural Elucidation and Characterization

A combination of analytical techniques is employed to determine the crystalline structure and characterize the solid-state properties of the compound.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Workflow:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Analysis and Interpretation:

The output of an SCXRD experiment is a Crystallographic Information File (CIF), which contains the unit cell parameters, space group, atomic coordinates, and other essential crystallographic data. Analysis of this data reveals:

  • Molecular Conformation: The spatial arrangement of the quinazolinone and piperazine rings.

  • Crystal Packing: How individual molecules are arranged in the crystal lattice.

  • Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal structure.[8]

While specific data for the title compound is not publicly available, related structures, such as 2-methylquinazolin-4(3H)-one hydrochloride, have been analyzed, revealing key hydrogen bonding and π-π stacking interactions that are likely to be relevant.[8]

Hypothetical Crystallographic Data Table:

The following table illustrates the type of data that would be obtained from an SCXRD analysis. Note: This data is hypothetical and for illustrative purposes only.

ParameterHypothetical Value
Chemical FormulaC13H16N4O
Formula Weight244.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.789(6)
α (°)90
β (°)102.34(1)
γ (°)90
Volume (ų)1321.5(8)
Z4
Calculated Density (g/cm³)1.228
R-factor0.045
Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze polycrystalline materials. It is invaluable for phase identification, polymorphism screening, and quality control. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for a specific crystalline form.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material.

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and detect polymorphic transitions.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and solvent/water content.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of atoms. Characteristic chemical shifts for the quinazolinone and piperazine protons and carbons would be expected.[6]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key vibrational bands would include those for the C=O (carbonyl) and N-H groups of the quinazolinone ring.[6]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Conclusion and Future Directions

A comprehensive understanding of the crystalline structure of 2-(1-piperazinyl)quinazolin-4(3H)-one is fundamental for its potential development as a pharmaceutical agent. This guide has outlined the critical experimental workflows for its synthesis, crystallization, and detailed structural characterization. The methodologies described, from single-crystal growth to a suite of analytical techniques including SCXRD, PXRD, and thermal analysis, provide a robust framework for researchers.

Future work should focus on obtaining high-quality single crystals of the title compound to perform a definitive SCXRD analysis. Subsequent studies should investigate the potential for polymorphism and the formation of co-crystals or salts, which could offer opportunities to modulate the physicochemical properties of this promising molecule.

References

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  • Olorunshola, S. J., Bodede, O. S., & Anacletus, F. C. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. ResearchGate. [Link]

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  • Ziyada, O. A., Asfin, M. R., Al-Omary, F. A. M., El-Emam, A. A., & Al-Farhan, K. A. (2025). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 2), 234–239. [Link]

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  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Dhfyan, A., & Al-Obaid, A. M. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836–1848. [Link]

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  • Hekal, M. H., Abu El-Azm, F. S. M., & Ramadan, S. (2019). Ecofriendly and highly efficient microwave-induced synthesis of novel quinazolinone-undecyl hybrids with in vitro antitumor activity. Journal of Molecular Structure, 1191, 223-233. [Link]

  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alanazi, S. A., & Kariuki, B. M. (2015). Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o590–o591. [Link]

  • Čerpnjak, K., Stilinović, V., & Kaitner, B. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design, 26(1), 223–233. [Link]

  • Ghafuri, H., Farrokhpour, H., & Khavasi, H. R. (2020). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm, 22(4), 725-738. [Link]

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  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H) one. Der Pharma Chemica, 4(5), 1917-1922. [Link]

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Methodological & Application

Application Note & Protocol: A Validated Three-Step Synthesis of 2-(1-Piperazinyl)-4(3H)-Quinazolinone from 2-Aminobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 2-(1-piperazinyl)-4(3H)-quinazolinone, a scaffold of significant interest in medicinal chemistry and drug development. Starting from the readily available precursor 2-aminobenzamide, this protocol details a robust and scalable three-step pathway. The synthesis proceeds through the formation of a 2-mercapto-4(3H)-quinazolinone intermediate, followed by chlorination to activate the C2 position, and culminating in a nucleophilic aromatic substitution with piperazine. Each step is accompanied by a detailed explanation of the underlying chemical principles, causality for procedural choices, and a step-by-step protocol suitable for implementation in a research or process development laboratory.

Introduction & Strategic Overview

The 4(3H)-quinazolinone core is a privileged structure in pharmacology, forming the backbone of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a piperazine moiety at the 2-position often enhances aqueous solubility and provides a key handle for interacting with biological targets or for further functionalization.[3]

While various methods exist for quinazolinone synthesis, many rely on specialized starting materials or harsh conditions.[4][5] The pathway detailed herein was selected for its reliability, use of common laboratory reagents, and the logical progression through stable, characterizable intermediates. The overall strategy is to first construct the heterocyclic quinazolinone ring and then functionalize the C2 position, which is a more controlled approach than attempting a one-pot multi-component reaction.

The synthesis is divided into three primary stages:

  • Cyclocondensation: Formation of 2-mercapto-4(3H)-quinazolinone from 2-aminobenzamide and carbon disulfide.

  • Activation: Conversion of the 2-mercapto intermediate to the more reactive 2-chloro-4(3H)-quinazolinone.

  • Nucleophilic Substitution: Introduction of the piperazine ring via a nucleophilic aromatic substitution (SNAr) reaction.

Overall Synthetic Workflow

The complete transformation from starting material to final product is illustrated below.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Activation (Chlorination) cluster_2 Step 3: Nucleophilic Substitution A 2-Aminobenzamide B Intermediate I 2-Mercapto-4(3H)-quinazolinone A->B  CS₂, KOH, Ethanol Reflux   C Intermediate II 2-Chloro-4(3H)-quinazolinone B->C  SOCl₂, DMF (cat.) Reflux   D Final Product 2-(1-Piperazinyl)-4(3H)-quinazolinone C->D  Piperazine, Propan-2-ol Reflux  

Diagram 1: Three-step synthetic pathway.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of 2-Mercapto-4(3H)-quinazolinone (Intermediate I)

Causality & Mechanism: This step involves a cyclocondensation reaction. The nitrogen of the primary amine in 2-aminobenzamide acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The adjacent amide nitrogen then participates in an intramolecular cyclization by attacking the newly formed dithiocarbamate intermediate, leading to the elimination of hydrogen sulfide and the formation of the stable heterocyclic ring system. Potassium hydroxide (KOH) acts as a base to facilitate the reaction, and ethanol serves as a suitable polar protic solvent.[6]

Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzamide (13.6 g, 100 mmol) and ethanol (250 mL).

  • Stir the suspension and add potassium hydroxide (11.2 g, 200 mmol) portion-wise. A slight exotherm may be observed.

  • Carefully add carbon disulfide (9.1 mL, 150 mmol) to the mixture via a dropping funnel over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane).

  • After completion, cool the mixture to room temperature. A precipitate should form.

  • Pour the cooled reaction mixture into 500 mL of cold water and stir for 30 minutes.

  • Acidify the solution to pH ~4-5 using glacial acetic acid. This protonates the thiolate, causing the product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and then with a small amount of cold ethanol (2 x 20 mL).

  • Dry the pale-yellow solid in a vacuum oven at 60°C to a constant weight.

Expected Outcome: A yield of 80-90% is typical for this step. The product can be used in the next step without further purification if TLC shows high purity.

Part 2: Synthesis of 2-Chloro-4(3H)-quinazolinone (Intermediate II)

Causality & Mechanism: The 2-mercapto group is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a better one. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. It reacts with the thioamide tautomer of the quinazolinone to form a highly reactive chlorosulfite intermediate, which readily eliminates SO₂ and HCl to yield the 2-chloro derivative. This 2-chloro position is now highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group. A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which accelerates the reaction.

Protocol:

  • SAFETY NOTE: This procedure must be performed in a well-ventilated fume hood as it involves thionyl chloride and evolves corrosive HCl gas.

  • To a 250 mL round-bottom flask equipped with a reflux condenser (fitted with a gas trap/scrubber for HCl and SO₂), add 2-mercapto-4(3H)-quinazolinone (8.9 g, 50 mmol).

  • Carefully add thionyl chloride (SOCl₂) (50 mL) to the flask, followed by 3-4 drops of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux gently for 3-4 hours. The solid will gradually dissolve.

  • After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a base trap).

  • WORKUP (CRITICAL): Slowly and cautiously pour the residual viscous oil onto 200 g of crushed ice with vigorous stirring. The 2-chloro product will precipitate as a solid.

  • Stir the slurry for 30 minutes until all the ice has melted.

  • Collect the white solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral to pH paper.

  • Dry the product in a vacuum oven at 50°C.

Expected Outcome: A yield of 85-95% is expected. The product is typically of high purity.

Part 3: Synthesis of 2-(1-Piperazinyl)-4(3H)-quinazolinone (Final Product)

Causality & Mechanism: This final step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. Piperazine, a secondary amine, acts as the nucleophile. One of its nitrogen atoms attacks the electron-deficient C2 carbon of the quinazolinone ring, displacing the chloride ion, which is an excellent leaving group.[7] The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the heterocyclic ring system.[8] Propan-2-ol is used as a solvent, and the reaction is driven to completion by heating. An excess of piperazine is often used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction.

Protocol:

  • In a 250 mL round-bottom flask, suspend 2-chloro-4(3H)-quinazolinone (4.5 g, 25 mmol) in propan-2-ol (100 mL).

  • Add anhydrous piperazine (5.4 g, 62.5 mmol, 2.5 equivalents) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then chill in an ice bath for 1 hour to maximize precipitation.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with cold propan-2-ol (2 x 15 mL) and then diethyl ether (2 x 20 mL) to remove any unreacted piperazine and other impurities.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture for higher purity, if necessary.

  • Dry the final white crystalline product under vacuum.

Expected Outcome: A yield of 75-85% is typical.

Summary of Quantitative Data

StepStarting MaterialReagentsProductTheoretical YieldTypical Actual YieldMolar Mass ( g/mol )
1 2-AminobenzamideCS₂, KOH2-Mercapto-4(3H)-quinazolinone17.8 g14.2 - 16.0 g178.21
2 2-Mercapto-4(3H)-quinazolinoneSOCl₂, DMF (cat.)2-Chloro-4(3H)-quinazolinone8.9 g7.6 - 8.5 g180.59
3 2-Chloro-4(3H)-quinazolinonePiperazine2-(1-Piperazinyl)-4(3H)-quinazolinone5.8 g4.3 - 4.9 g230.27
Note: Calculations based on a 100 mmol scale for Step 1, with subsequent steps scaled accordingly.

Troubleshooting and Field Insights

  • Step 1 Issues: If the yield is low, ensure the KOH is fresh and the reflux time is adequate. Incomplete reaction is the most common failure mode.

  • Step 2 Issues: The workup is critical. Adding the reaction mixture to ice too quickly can cause vigorous, uncontrolled effervescence. The product is hydrolytically sensitive under harsh conditions, so a cold and rapid workup is essential.

  • Step 3 Issues: If the product does not precipitate well upon cooling, the solvent can be partially removed under reduced pressure before cooling to induce crystallization. The use of anhydrous piperazine is recommended to avoid side reactions.

References

  • ResearchGate. Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. Available from: [Link]

  • Yi, C. S., & Arachchige, P. T. K. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341.
  • Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]

  • Yi, C. S., & Arachchige, P. T. K. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
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  • ACS Publications. (2025). Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Journal of Agricultural and Food Chemistry.
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  • ResearchGate. (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Available from: [Link]

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  • RSC Publishing. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. Available from: [Link]

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  • ACG Publications. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Available from: [Link]

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Application Notes & Protocols: Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including antitumor, anticonvulsant, and antiviral properties.[1][2] Consequently, the development of efficient, rapid, and environmentally benign synthetic methodologies for its derivatives is a primary objective for medicinal and organic chemists. This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) as a superior alternative to conventional heating for the construction of 2,3-disubstituted quinazolin-4(3H)-ones. MAOS leverages the principles of green chemistry to dramatically reduce reaction times, improve yields, and minimize waste.[3][4][5] We present validated, step-by-step protocols for common multicomponent reaction strategies, explain the mechanistic rationale behind experimental choices, and provide a comparative data summary to guide researchers in adopting this powerful technology.

The Rationale: Why Microwave-Assisted Synthesis?

Conventional synthetic methods for quinazolinones often require prolonged reaction times at high temperatures, leading to significant energy consumption and the potential for side product formation.[6] Microwave-assisted synthesis fundamentally transforms this process by offering a more efficient energy transfer mechanism.

Unlike conventional heating, which relies on slow conduction and convection, microwave irradiation directly couples with polar molecules or ions in the reaction mixture.[4][7] This interaction induces rapid molecular rotation and friction, generating instantaneous and uniform heating throughout the bulk of the material. This volumetric heating avoids the "hot spot" issues common with oil baths and leads to several key advantages:

  • Accelerated Reaction Rates: Reaction times are often reduced from hours to mere minutes.

  • Enhanced Yields and Purity: Rapid and uniform heating minimizes thermal degradation of reactants and products, often resulting in higher isolated yields and cleaner reaction profiles.[8]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS significantly lowers energy consumption, aligning with green chemistry principles.[3][7]

  • Solvent-Free Potential: The efficiency of microwave heating often enables reactions to be performed under solvent-free conditions, drastically reducing chemical waste.[3][9][10]

Common Synthetic Pathways & Mechanism

The construction of the 2,3-disubstituted quinazolin-4(3H)-one core via microwave assistance is most effectively achieved through one-pot, multicomponent reactions. A prevalent and robust strategy begins with anthranilic acid and proceeds through a key benzoxazinone intermediate.

The reaction is typically a one-pot, two-step sequence. In the first step, anthranilic acid is condensed with a carboxylic acid or its derivative (like an acyl chloride) under microwave irradiation. This forms a 2-substituted-1,3-benzoxazin-4-one.[11][12][13] Without isolation, a primary amine is added to the vessel. A second round of microwave heating promotes the nucleophilic attack of the amine on the benzoxazinone, followed by ring-opening and subsequent cyclodehydration to furnish the final 2,3-disubstituted quinazolin-4(3H)-one.[11][12]

G cluster_1 Step 2: Quinazolinone Formation AA Anthranilic Acid Int 2-Substituted 1,3-Benzoxazin-4-one AA->Int CA Carboxylic Acid (or Acyl Chloride) CA->Int Final 2,3-Disubstituted Quinazolin-4(3H)-one Int->Final Amine Primary Amine (R²-NH₂) Amine->Final

Figure 1. General reaction mechanism for the one-pot, two-step synthesis.

Experimental Protocols

The following protocols are designed for use with a dedicated, single-mode microwave synthesizer equipped with sealed reaction vessels and temperature/pressure sensors.

Protocol 1: One-Pot, Two-Step Synthesis from Anthranilic Acid

This protocol is a robust method for generating a wide variety of 2,3-disubstituted quinazolinones.[11][12][14]

A. Materials and Reagents:

  • Anthranilic acid (1.0 mmol, 1.0 equiv)

  • Carboxylic acid (e.g., Phenylacetic acid) (1.1 mmol, 1.1 equiv)

  • Primary amine (e.g., Aniline) (1.2 mmol, 1.2 equiv)

  • Acetic Anhydride (Optional, can accelerate Step 1)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

B. Equipment:

  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

C. Step-by-Step Procedure:

  • Vessel Preparation (Step 1): To a 10 mL microwave reaction vessel, add anthranilic acid (1.0 mmol) and the chosen carboxylic acid (1.1 mmol).

    • Causality: Using a slight excess of the carboxylic acid ensures complete consumption of the limiting anthranilic acid.

  • Microwave Irradiation (Step 1): Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 10 minutes.

    • Causality: This step forms the key 2-substituted-1,3-benzoxazin-4-one intermediate. Microwave heating ensures rapid and uniform formation, which is crucial for the success of the one-pot procedure.

  • Addition of Amine (Step 2): Carefully cool the vessel to room temperature. Open the vessel and add the primary amine (1.2 mmol).

  • Microwave Irradiation (Step 2): Reseal the vessel and irradiate at a higher temperature, typically 200-250 °C, for an additional 5-10 minutes.[11] Monitor the reaction by TLC.

    • Causality: The higher temperature is required for the nucleophilic attack, ring-opening, and subsequent cyclodehydration to form the stable quinazolinone ring.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Causality: The bicarbonate wash removes any unreacted acidic starting materials.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Three-Component Synthesis from Isatoic Anhydride

This is an alternative, highly efficient multicomponent approach that avoids the isolation of intermediates.[15][16]

A. Materials and Reagents:

  • Isatoic anhydride (1.0 mmol, 1.0 equiv)

  • Primary amine (e.g., Benzylamine) (1.0 mmol, 1.0 equiv)

  • Orthoester (e.g., Triethyl orthoformate) (2.0 mL, excess)

  • Ethanol (for work-up)

B. Procedure:

  • Vessel Preparation: In a 10 mL microwave vessel, combine isatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), and triethyl orthoformate (2.0 mL).

    • Causality: The orthoester serves as both a reactant (providing the C2 carbon) and the reaction medium in this solvent-free approach.

  • Microwave Irradiation: Seal the vessel and irradiate at 140 °C for 20-30 minutes.[15]

    • Causality: The microwave energy drives a domino reaction sequence: the amine opens the isatoic anhydride, followed by condensation with the orthoester and subsequent cyclization to form the product in a single operation.

  • Work-up and Purification: After cooling, add cold ethanol to the vessel. The product will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol to yield the pure product. If no precipitate forms, concentrate the mixture and purify by recrystallization or column chromatography.

  • Characterization: Confirm the product structure as described in Protocol 1.

G start 1. Reagent Loading mw 2. Microwave Irradiation (Sealed Vessel) start->mw cool 3. Cooling & Depressurization mw->cool workup 4. Product Work-up (Extraction / Filtration) cool->workup purify 5. Purification (Chromatography / Recrystallization) workup->purify char 6. Characterization (NMR, MS, IR) purify->char end Pure Product char->end

Figure 2. General experimental workflow for microwave-assisted synthesis.

Comparative Data Summary

The efficiency of microwave-assisted synthesis is evident when comparing various approaches from the literature. The following table summarizes representative examples.

Starting MaterialsMW Conditions (Power, Temp, Time)SolventYield (%)Reference
2-Aminobenzamide, Benzyl alcohol130 °C, 2 hSolvent-free90%[9]
Anthranilic acid, Aniline, Triethyl orthoformateNot specified, 5 minSolvent-free92%[10]
Isatoic anhydride, Amine, Orthoester140 °C, 20-30 minSolvent-free~90%[15]
Anthranilic amide, Acylamide, SbCl₃ catalyst200 W, 10 minSolvent-free65-95%
Anthranilic acid, Amine, FormaldehydeNot specified, 2-4 minAcidic alumina82-94%[17]
2-Halobenzoic acid, Amidine, Fe catalystNot specifiedWaterModerate-High[18]

Troubleshooting and Key Considerations

  • Safety: Always use sealed reaction vessels specifically designed for microwave synthesis to safely handle the pressures generated. Never use a domestic microwave oven.

  • Solvent Choice: While solvent-free reactions are ideal, high-boiling polar solvents (e.g., DMF, NMP, ethylene glycol) can be used to improve energy absorption and solvate reactants.

  • Low Yields: If yields are low, consider optimizing the microwave parameters. Increase the temperature in small increments or extend the reaction time. Ensure the stoichiometry of reactants is correct.

  • Charring/Decomposition: If decomposition is observed, the temperature is likely too high. Reduce the set temperature or use a power-limited mode if available on the synthesizer.

  • Stirring: Efficient magnetic stirring is critical for ensuring uniform temperature distribution and preventing localized overheating.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of 2,3-disubstituted quinazolin-4(3H)-ones. This technology provides a scalable, efficient, and environmentally conscious platform that accelerates the discovery and development of new pharmacologically active agents. By significantly reducing reaction times from hours to minutes and often improving yields, MAOS empowers researchers to build molecular libraries and optimize lead compounds with unprecedented speed. The protocols and data presented herein serve as a validated starting point for any laboratory looking to harness the transformative power of microwave chemistry.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Youssif, B. G., & El-Gamal, M. I. (2021). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports. Available at: [Link]

  • Gellis, A., et al. (2003). One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. Molecular Diversity. Available at: [Link]

  • Bandyopadhyay, A., & Chowdhury, S. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Applied Sciences and Biotechnology. Available at: [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Available at: [Link]

  • Gómez-García, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Sharma, P. K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Ighilahriz, K., et al. (2012). A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of 4(3H)-Quinazolinones. ResearchGate. Available at: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Reddy, C. R., et al. (2016). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances. Available at: [Link]

  • IJARSCT. (2024). Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanadate. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Wang, J., et al. (2011). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Journal of the Serbian Chemical Society. Available at: [Link]

  • Patsnap. (2024). Microwave assisted green organic synthesis. Patsnap Eureka. Available at: [Link]

  • Patil, P., & Bari, S. (2019). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Yoon, J. (2015). Simple Microwave-Assisted Synthesis of Functionalized N-Substituted Quinazolinones. Young Scientist Journal, Vanderbilt University. Available at: [Link]

  • Richard, C., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports. Available at: [Link]

  • Kaur, H., & Singh, J. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Besson, T. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Available at: [Link]

  • Liu, J. F., et al. (2005). Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 3H-Quinazolin-4-ones. Tetrahedron Letters. Available at: [Link]

  • Mishra, P., & Nameirakpam, T. (2011). A New Route for the Synthesis of Quinazolinones. ResearchGate. Available at: [Link]

  • Wolański, M., & Rogoza, J. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]

  • Liu, J. F., et al. (2005). Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 3H-Quinazolin-4-ones. ChemInform. Available at: [Link]

  • Zhang, H., et al. (2009). Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. Chemical Communications. Available at: [Link]

  • Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Medical Sciences. Available at: [Link]

  • Fadda, A. A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Arabian Journal of Chemistry. Available at: [Link]

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One-Pot Synthesis of Quinazolinone Derivatives: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinazolinone derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, anticonvulsant, antibacterial, and antitumor properties.[1][2][3] The development of efficient and sustainable synthetic methodologies for these scaffolds is of paramount importance to the drug discovery and development pipeline. This application note provides a comprehensive guide to the one-pot synthesis of quinazolinone derivatives, designed for researchers, chemists, and professionals in the field of drug development. We will explore various synthetic strategies, including microwave-assisted, metal-catalyzed, and catalyst-free approaches, with a focus on the underlying reaction mechanisms and practical experimental protocols.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core, a fused heterocycle of benzene and pyrimidine rings, is a privileged structure in medicinal chemistry.[4][5] Its prevalence in numerous biologically active compounds, including the approved cancer drug Zydelig (Idelalisib), underscores its therapeutic potential.[1][3] Traditional multi-step syntheses of quinazolinone derivatives are often plagued by long reaction times, harsh conditions, and the use of hazardous reagents. One-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant alternative, offering atom economy, operational simplicity, and rapid access to diverse molecular libraries.[1][2][3] This guide delves into the practical application of these advanced synthetic protocols.

Core Synthetic Strategies and Mechanistic Insights

The one-pot synthesis of quinazolinones can be broadly categorized based on the energy source and the nature of the catalytic system. Here, we dissect three prominent and reliable approaches.

Microwave-Assisted One-Pot Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has revolutionized synthetic chemistry by offering rapid, efficient, and environmentally benign routes to a plethora of organic molecules.[6][7] The use of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods.[6][7]

Mechanism: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating accelerates the rate of reaction, often enabling transformations that are sluggish or inefficient under conventional heating.

Experimental Workflow: Microwave-Assisted Synthesis

cluster_workflow Microwave-Assisted One-Pot Synthesis Workflow start Combine Reactants & Catalyst in Microwave Vial mw_irradiation Microwave Irradiation (Set Time, Temp, Power) start->mw_irradiation cooling Cool Reaction Mixture mw_irradiation->cooling workup Aqueous Work-up & Extraction cooling->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for microwave-assisted one-pot synthesis of quinazolinones.

Protocol 1: Microwave-Assisted Synthesis from 2-Aminobenzamide and Alcohols [8]

This protocol describes a green, one-pot synthesis of quinazolinones using a commercially available copper catalyst under solvent-free microwave irradiation.

  • Reactants:

    • 2-Aminobenzamide derivative (1.0 mmol)

    • Alcohol (e.g., benzyl alcohol derivative) (1.2 mmol)

    • Copper(I) oxide (Cu₂O) (5 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Procedure:

    • In a 10 mL microwave vial, combine the 2-aminobenzamide derivative, alcohol, Cu₂O, and Cs₂CO₃.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 130°C for 2 hours.

    • After cooling to room temperature, add ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Entry2-AminobenzamideAlcoholCatalystTime (h)Yield (%)Reference
12-AminobenzamideBenzyl alcoholCu₂O292[8]
22-Amino-5-bromobenzamideBenzyl alcoholCu₂O285[8]
32-Aminobenzamide4-Methoxybenzyl alcoholCu₂O288[8]
Metal-Catalyzed One-Pot Synthesis: Versatility and Efficiency

Transition metal catalysts, particularly those based on palladium, copper, and ruthenium, have proven to be highly effective in facilitating the one-pot synthesis of quinazolinones.[1][9][10] These catalysts enable a broad range of transformations, including C-N and C-C bond formations, through various mechanistic pathways.

Mechanism: Palladium-Catalyzed Carbonylative Cyclization

A plausible mechanism for the palladium-catalyzed synthesis of 2-arylquinazolin-4(3H)-ones from 2-aminobenzamides and aryl halides involves a series of steps including oxidative addition, CO insertion, and reductive elimination.

cluster_mechanism Palladium-Catalyzed Carbonylative Cyclization Mechanism pd0 Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X oxidative_addition->pd_complex1 co_insertion CO Insertion pd_complex1->co_insertion acyl_pd_complex Ar-CO-Pd(II)-X co_insertion->acyl_pd_complex ligand_exchange Ligand Exchange (2-Aminobenzamide) acyl_pd_complex->ligand_exchange pd_complex2 Ar-CO-Pd(II)-NH-R ligand_exchange->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 2-Aryl-Quinazolinone reductive_elimination->product

Caption: A simplified mechanistic cycle for palladium-catalyzed quinazolinone synthesis.

Protocol 2: Iridium-Catalyzed Oxidative Cyclization of Alcohols and 2-Aminobenzamides [11]

This protocol utilizes an iridium catalyst for the one-pot oxidative cyclization of primary alcohols with o-aminobenzamides.

  • Reactants:

    • 2-Aminobenzamide (0.5 mmol)

    • Primary alcohol (0.6 mmol)

    • [Cp*IrCl₂]₂ (2.5 mol %)

    • Potassium hydroxide (KOH) (0.1 mmol)

    • Toluene (2 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add 2-aminobenzamide, [Cp*IrCl₂]₂, and KOH.

    • Evacuate and backfill the tube with argon three times.

    • Add the primary alcohol and toluene via syringe.

    • Stir the reaction mixture at 110°C for 24 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

    • Concentrate the filtrate and purify the residue by column chromatography.

Entry2-AminobenzamideAlcoholCatalystTime (h)Yield (%)Reference
12-AminobenzamideBenzyl alcohol[CpIrCl₂]₂2495[11]
22-Aminobenzamide1-Hexanol[CpIrCl₂]₂2478[11]
35-Chloro-2-aminobenzamideBenzyl alcohol[Cp*IrCl₂]₂2492[11]
Catalyst-Free One-Pot Synthesis: Green and Cost-Effective Approaches

The development of catalyst-free synthetic methods is a significant goal in green chemistry.[12][13] These reactions often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of benign solvents like water or ethanol.

Mechanism: Condensation Cascade from Isatoic Anhydride

The reaction of isatoic anhydride with an amine and an aldehyde proceeds through a cascade of reactions. The amine first reacts with isatoic anhydride to form a 2-aminobenzamide intermediate, which then condenses with the aldehyde, followed by cyclization and dehydration to yield the quinazolinone.

cluster_mechanism Catalyst-Free Quinazolinone Synthesis from Isatoic Anhydride isatoic Isatoic Anhydride intermediate1 2-Aminobenzamide Intermediate isatoic->intermediate1 + Amine - CO₂ amine Primary Amine intermediate2 Schiff Base Intermediate intermediate1->intermediate2 + Aldehyde aldehyde Aldehyde cyclization Intramolecular Cyclization intermediate2->cyclization dihydroquinazolinone Dihydroquinazolinone cyclization->dihydroquinazolinone dehydration Dehydration dihydroquinazolinone->dehydration quinazolinone Quinazolinone dehydration->quinazolinone

Caption: Plausible reaction pathway for the catalyst-free synthesis of quinazolinones.

Protocol 3: Catalyst-Free Synthesis from 2-Aminoaryl Ketones, Orthoesters, and Ammonium Acetate [12]

This protocol outlines a solvent- and catalyst-free, three-component, one-pot synthesis of 2,4-disubstituted quinazolines.

  • Reactants:

    • 2-Aminoaryl ketone (1.0 mmol)

    • Orthoester (e.g., triethyl orthoformate) (1.5 mmol)

    • Ammonium acetate (5.0 mmol)

  • Procedure:

    • Grind the 2-aminoaryl ketone and ammonium acetate in a mortar and pestle.

    • Transfer the mixture to a round-bottom flask and add the orthoester.

    • Heat the reaction mixture at 80-90°C with stirring for the specified time (monitored by TLC).

    • After completion, cool the reaction mixture and add cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to afford the pure quinazoline.

Entry2-Aminoaryl KetoneOrthoesterTime (h)Yield (%)Reference
12-AminobenzophenoneTriethyl orthoformate2.594[12]
22-Amino-5-chlorobenzophenoneTriethyl orthoformate3.092[12]
32-AminoacetophenoneTriethyl orthoacetate3.588[12]

Conclusion and Future Perspectives

The one-pot synthesis of quinazolinone derivatives represents a highly efficient and versatile strategy for accessing these medicinally important scaffolds. The methods detailed in this application note, spanning microwave-assisted, metal-catalyzed, and catalyst-free approaches, provide researchers with a robust toolkit for the rapid generation of diverse quinazolinone libraries. Future efforts in this field will likely focus on the development of even more sustainable and atom-economical methodologies, including the use of flow chemistry, biocatalysis, and novel eco-friendly catalytic systems. These advancements will undoubtedly continue to accelerate the discovery of new therapeutic agents based on the remarkable quinazolinone framework.

References

  • Ighilahriz, K., Boutemeur, B., Chami, F., & Hamdi, S. M. (2021). A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of 4(3H)-Quinazolinones. Asian Journal of Chemistry, 33(10), 2435-2439. [Link]

  • Struga, M., & Roszkowski, P. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(18), 3729. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanadate. IJARSCT. [Link]

  • Stadler, A., & Kappe, C. O. (2003). One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. Molecular Diversity, 7(2-4), 161–164. [Link]

  • Wong, S. H., Phung, C. S., & Li, P. (2019). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports, 9(1), 1087. [Link]

  • ResearchGate. (n.d.). One-pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. [Link]

  • Struga, M., & Roszkowski, P. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(18), 3729. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 6(18), 2011–2033. [Link]

  • PDF. (2015). Transition Metal Free One-Pot Synthesis of Quinazolinones and their Alkaloids. International Journal of Chemistry. [Link]

  • Kumar, A., & Kumar, V. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Catalysts, 12(5), 534. [Link]

  • Struga, M., & Roszkowski, P. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones. Molecules, 30(18), 3729. [Link]

  • Abbas, S. Y. (2016). Utilization of isatoic anhydride in the syntheses of various types of quinazoline and quinazolinone derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1466-1484. [Link]

  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. [Link]

  • Tale, R. H., & Adone, B. P. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. ACS Omega, 6(49), 33355–33376. [Link]

  • Sharma, P., & Rohilla, S. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 989501. [Link]

  • Sharma, P., & Rohilla, S. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 989501. [Link]

  • Saikia, L., & Borah, R. (2015). An Efficient Three-component, One-pot Synthesis of Quinazolines under Solvent-free and Catalyst-free Condition. Chemistry Letters, 44(7), 954-956. [Link]

  • Asghari, S., Ramezani, M., & Ramezani, M. (2015). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. Iranian journal of pharmaceutical research : IJPR, 14(Suppl), 115–125. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of diverse quinazolinone derivatives. [Link]

  • Kim, J., & Chang, S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3233–3237. [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. [Link]

  • ResearchGate. (2021). Catalyst-Free One-Pot Multi-Component Synthesis of 2-Substituted Quinazolin-4-carboxamides from 2-Aminophenyl-2-oxoacetamides, Aldehydes, and Ammonium Acetate. [Link]

  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. [Link]

  • Yang, J., Xie, Z., Chen, Z., Jin, L., Li, Q., & Le, Z. (2021). Catalyst-free synthesis of quinazolinones by oxidative cyclization under visible light in the absence of additives. Journal of Heterocyclic Chemistry, 58(7), 1496–1501. [Link]

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  • Li, F., Ma, J., & Wang, N. (2011). One-pot synthesis of quinazolinones via iridium-catalyzed hydrogen transfers. The Journal of Organic Chemistry, 76(19), 7730–7736. [Link]

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Application Notes & Protocols: In Vitro Cytotoxicity Screening of 2-(1-piperazinyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist
Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly as anticancer agents.[1][2][3] This document provides a comprehensive guide for the initial in vitro cytotoxicity screening of a specific derivative, 2-(1-piperazinyl)quinazolin-4(3H)-one. We present a multi-assay strategy designed to deliver a robust preliminary profile of the compound's bioactivity. This guide moves beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach. The protocols detailed herein—the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a Caspase-Glo® 3/7 assay for apoptosis—form a cohesive workflow for assessing both the potency and the preliminary mechanism of action of novel quinazolinone compounds.

Introduction: The Rationale for Cytotoxicity Screening

Quinazolinone derivatives are a privileged class of heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2] Their therapeutic efficacy often stems from their ability to interact with key cellular targets, such as tyrosine kinases (e.g., EGFR) and components of the cell division machinery like tubulin.[1][4][5] The subject of this guide, 2-(1-piperazinyl)quinazolin-4(3H)-one, belongs to this promising family.

The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxicity: its ability to kill cancer cells. In vitro screening using cultured human cell lines offers a rapid, controlled, and cost-effective method to establish a compound's dose-dependent effects and to select promising candidates for further development.[6] A multi-pronged assay approach provides a more complete picture than any single method. By simultaneously assessing metabolic activity, cell membrane integrity, and specific cell death pathways like apoptosis, researchers can gain crucial insights into a compound's potency, selectivity, and mechanism of action.[7][8]

Foundational Experimental Design

Before commencing any specific protocol, a robust experimental design is paramount. This ensures that the data generated is reproducible, valid, and interpretable.

2.1. Strategic Selection of Cell Lines

The choice of cell lines is critical and should be hypothesis-driven. To build a comprehensive cytotoxicity profile for 2-(1-piperazinyl)quinazolin-4(3H)-one, we recommend a panel-based approach.

  • Cancer Cell Lines: Select cell lines relevant to the known targets of quinazolinones. Given their documented activity, excellent choices include:

    • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line widely used for screening anticancer agents.[3][9][10]

    • A549 (Human Lung Carcinoma): A model for non-small cell lung cancer, a common target for quinazolinone-based EGFR inhibitors.[11]

    • HepG2 (Human Hepatocellular Carcinoma): Represents a liver cancer model and can also provide initial insights into potential hepatotoxicity.[9][12]

  • Non-Cancerous Control Cell Line: To assess selectivity, it is crucial to include a "normal" cell line. A poor selectivity index (killing normal cells at concentrations close to those that kill cancer cells) is a common reason for drug failure.

    • hTERT-immortalized Human Fibroblasts: These cells exhibit normal morphology and provide a stable, reproducible model for general cytotoxicity.[13]

2.2. Compound Preparation and Vehicle Controls

The physicochemical properties of the test compound dictate its handling.

  • Solubilization: 2-(1-piperazinyl)quinazolin-4(3H)-one, like many organic small molecules, is often insoluble in aqueous media. High-purity, sterile Dimethyl Sulfoxide (DMSO) is the recommended solvent. A concentrated stock solution (e.g., 10-50 mM) should be prepared, aliquoted, and stored at -20°C or -80°C to prevent degradation from freeze-thaw cycles.

  • Vehicle Control (The Causality Check): Every experiment must include a "vehicle control." This consists of cells treated with the highest concentration of DMSO used in the experiment (typically ≤0.5% v/v). This is essential to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.

2.3. Establishing a Dose-Response Relationship

Cytotoxicity is a dose-dependent phenomenon. Testing a single concentration is insufficient. A serial dilution series (typically 7 to 10 points, using a semi-log scale) should be prepared to generate a dose-response curve. This allows for the calculation of the IC₅₀ (Half-maximal Inhibitory Concentration) , the concentration of the compound required to inhibit cell growth or viability by 50%. This value is the universal metric for comparing compound potency.[14]

Experimental Workflow Overview

The following diagram illustrates the general workflow for screening the cytotoxicity of 2-(1-piperazinyl)quinazolin-4(3H)-one.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment CellCulture 1. Propagate & Harvest Selected Cell Lines Seeding 2. Seed Cells into 96-Well Plates CellCulture->Seeding Adhesion 3. Incubate (24h) for Cell Adhesion Seeding->Adhesion CompoundPrep 4. Prepare Serial Dilutions of Test Compound Adhesion->CompoundPrep Treatment 5. Treat Cells with Compound (Vehicle, Positive Controls) CompoundPrep->Treatment Incubation 6. Incubate for Exposure Period (e.g., 48-72h) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Cytotoxicity) Incubation->LDH Caspase Caspase 3/7 Assay (Apoptosis) Incubation->Caspase

Caption: General experimental workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Assay for Cell Viability

This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[6][15]

4.1. Principle of the MTT Assay

The core of this colorimetric assay is the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[15][16] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[15]

G cluster_cell cluster_reaction LivingCell Metabolically Active Cell MitoEnzyme Mitochondrial Dehydrogenases DeadCell Dead or Inactive Cell NoReaction No Reaction MTT MTT (Yellow, Soluble) MTT->MitoEnzyme MTT->NoReaction Formazan Formazan (Purple, Insoluble) MitoEnzyme->Formazan Reduces G IntactCell Intact Cell (LDH inside) Assay LDH Assay Reagent (Lactate + Tetrazolium Salt) IntactCell->Assay No LDH release LysedCell Lysed Cell (Membrane Damage) LDH LDH (Released into medium) LysedCell->LDH Releases Color Colored Formazan Product (Quantified at 490 nm) Assay->Color Catalyzes conversion

Caption: Principle of the LDH cytotoxicity assay.

5.2. Materials
  • Cell culture materials and compound as described for the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or Abcam). These kits typically contain:

    • Substrate Mix

    • Assay Buffer

    • Stop Solution

    • Lysis Buffer (for maximum LDH release control)

  • 96-well clear, flat-bottom plates for the assay readout.

5.3. Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (steps 1-3). It is critical to set up the following controls:

    • Spontaneous LDH Release: Untreated or vehicle-treated cells.

    • Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer 45 minutes before the end of the experiment. [17] * Medium Background: Complete medium without cells.

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. [18]3. Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. [17]Be cautious not to disturb the cell monolayer.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically by mixing the substrate and assay buffer). [19]5. Add Reagent: Add 50 µL of the prepared reaction mixture to each well containing the supernatant. [17]6. Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. [17][18]7. Stop Reaction: Add 50 µL of Stop Solution to each well. [17]8. Measurement: Read the absorbance at 490 nm with a reference wavelength of 680 nm. [17][18]

5.4. Data Analysis
  • Correct for Background: Subtract the 680 nm absorbance from the 490 nm absorbance for each well. Then, subtract the average corrected absorbance of the medium background control from all other values.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = ( (Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ) x 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This assay provides mechanistic insight by specifically measuring the activity of key executioner caspases, which are hallmarks of apoptosis. [7][20]

6.1. Principle of the Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is a tightly regulated process that is often induced by anticancer drugs. [7][20]A key event in this pathway is the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases. This assay provides a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then consumed by a luciferase enzyme to produce a "glow-type" luminescent signal that is proportional to the amount of caspase activity. [21]

G ApoptoticCell Apoptotic Cell Caspase37 Active Caspase-3/7 ApoptoticCell->Caspase37 Contains Substrate Caspase-Glo® Substrate (DEVD-Aminoluciferin) Caspase37->Substrate Cleaves Luciferase Ultra-Glo™ Luciferase Substrate->Luciferase Releases Aminoluciferin for Light Luminescent Signal Luciferase->Light Generates

Caption: Principle of the Caspase-Glo® 3/7 apoptosis assay.

6.2. Materials
  • Cell culture materials and compound as described previously.

  • 96-well opaque-walled plates suitable for luminescence.

  • Caspase-Glo® 3/7 Assay System (Promega) or similar.

  • Microplate luminometer.

6.3. Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and treat with the quinazolinone compound as described previously (steps 1-3).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a microplate luminometer.

6.4. Data Analysis
  • Calculate Fold Change: Data is typically presented as the fold increase in caspase activity compared to the vehicle control.

    • Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control Cells)

  • Plot the fold change against the compound concentration to observe the dose-dependent induction of apoptosis.

Data Presentation and Interpretation
7.1. Quantitative Data Summary

Summarize the calculated IC₅₀ and cytotoxicity values in a table for easy comparison across cell lines.

CompoundCell LineAssayEndpointResult
2-(1-piperazinyl)quinazolin-4(3H)-one MCF-7MTTIC₅₀e.g., 15.2 µM
A549MTTIC₅₀e.g., 21.8 µM
hTERT FibroblastMTTIC₅₀e.g., >100 µM
2-(1-piperazinyl)quinazolin-4(3H)-one MCF-7LDH% Cytotoxicity @ 2x IC₅₀e.g., 65%
A549LDH% Cytotoxicity @ 2x IC₅₀e.g., 58%
hTERT FibroblastLDH% Cytotoxicity @ 2x IC₅₀e.g., <10%
Positive Control (Doxorubicin) MCF-7MTTIC₅₀e.g., 0.8 µM
7.2. Synthesizing the Narrative
  • Potency & Selectivity: The MTT results provide the primary measure of potency (IC₅₀). Comparing the IC₅₀ values between cancer cells (MCF-7, A549) and normal cells (fibroblasts) establishes the compound's selectivity index. A high IC₅₀ in normal cells relative to cancer cells is a highly desirable characteristic. [22]* Confirmation of Cytotoxicity: The LDH assay confirms that the loss of viability observed in the MTT assay is due to cell death involving membrane rupture, rather than just metabolic arrest. [18]A strong correlation between a low MTT signal and a high LDH signal strengthens the conclusion of cytotoxic activity.

  • Mechanism of Action: A significant increase in the Caspase-3/7 signal at concentrations near the IC₅₀ strongly suggests that the compound induces cell death via the apoptotic pathway. [23]If caspase activity is low despite high cytotoxicity, it may indicate other cell death mechanisms, such as necrosis, are dominant.

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Application Notes and Protocols: Unraveling the Mechanism of Action of 2-(Piperazinyl)quinazolinone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1] Among these, the 2-(piperazinyl)quinazolinone class of molecules has emerged as a particularly fruitful area of research for the development of targeted kinase inhibitors.[2][3] Kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][5]

This guide provides a detailed overview of the mechanism of action of 2-(piperazinyl)quinazolinone kinase inhibitors and presents a series of robust protocols for their characterization. As a senior application scientist, the aim is to not only provide step-by-step instructions but also to explain the underlying principles and rationale, ensuring that researchers can confidently and effectively investigate these promising therapeutic agents.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which 2-(piperazinyl)quinazolinone derivatives exert their inhibitory effect is through competitive inhibition at the ATP-binding site of their target kinases.[1][4] The quinazoline ring system is adept at forming key hydrogen bond interactions with the hinge region of the kinase, a critical structural element that connects the N- and C-terminal lobes of the enzyme.[1] The piperazinyl group, often substituted with various chemical moieties, extends into other regions of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity against specific kinases.[2]

Several members of this class have been investigated as inhibitors of a range of kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR) [1][6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [6]

  • p21-activated kinase 4 (PAK4) [2]

  • Cyclin-Dependent Kinases (CDKs) [7]

By occupying the ATP-binding site, these inhibitors prevent the kinase from binding its natural substrate, ATP, thereby blocking the downstream phosphorylation cascade that drives cellular processes such as proliferation, survival, and migration.[4]

Visualizing the Kinase Inhibition Pathway

The following diagram illustrates the general mechanism of action of these inhibitors and the downstream consequences.

G cluster_0 Kinase Activity cluster_1 Inhibition cluster_2 Downstream Effects Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Signaling Downstream Signaling Phospho_Substrate->Signaling Inhibitor 2-(Piperazinyl)quinazolinone Inhibitor Inhibitor->Kinase Competitively Binds to ATP Site Inhibitor->Signaling Blocks Cell_Processes Cell Proliferation, Survival, Migration Signaling->Cell_Processes G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result A Cells + Inhibitor C Heat to various temperatures (T1, T2, T3...) A->C B Cells + Vehicle D Lyse cells C->D E Separate soluble & precipitated proteins D->E F Western Blot for Target Protein E->F G Plot Soluble Protein vs. Temperature F->G H Determine Thermal Shift (ΔTm) G->H

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

The 2-(piperazinyl)quinazolinone scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. A thorough understanding of their mechanism of action is paramount for their successful development as therapeutic agents. By employing a combination of in vitro biochemical assays, cell-based functional assays, and target engagement studies like CETSA, researchers can build a comprehensive profile of these inhibitors. The protocols outlined in this guide provide a robust framework for elucidating the intricate details of how these compounds interact with their targets and influence cellular behavior, ultimately paving the way for the next generation of targeted therapies.

References
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  • National Center for Biotechnology Information. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • PubMed. (2019). The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • PubMed. (n.d.). Antiplatelet Actions of 2-(4-[1-(2-chlorophenyl) Piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one Compound. Retrieved from [Link]

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  • ResearchGate. (n.d.). Protein kinase inhibitory activity of quinazolines for cancer therapy. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

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  • Springer. (2026). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 2-(1-piperazinyl)quinazolin-4(3H)-one in Preclinical Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1] This scaffold is a key structural component in numerous natural alkaloids and synthetic compounds, demonstrating activities ranging from antimicrobial and anti-inflammatory to potent anti-cancer effects.[2] In the realm of oncology, the quinazolinone framework is particularly noteworthy as it forms the backbone of several FDA-approved targeted therapies, such as gefitinib and erlotinib, which are pivotal in the treatment of non-small cell lung cancer (NSCLC).[3][4] These drugs function primarily as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[5][6] The structural flexibility of the quinazolinone ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties to target various molecular pathways implicated in tumorigenesis.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific quinazolinone derivative, 2-(1-piperazinyl)quinazolin-4(3H)-one , in anti-cancer research. We will delve into its mechanism of action, provide detailed protocols for its synthesis and in vitro evaluation, and discuss the interpretation of experimental results.

Molecular Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

The anti-cancer potential of 2-(1-piperazinyl)quinazolin-4(3H)-one and its analogs stems from their ability to modulate key signaling pathways that are frequently dysregulated in cancer. The primary mechanisms of action include the inhibition of critical protein kinases and the induction of programmed cell death (apoptosis).

Inhibition of Receptor Tyrosine Kinase Signaling

A significant body of research has established the quinazoline scaffold as a potent inhibitor of receptor tyrosine kinases (RTKs), with a particular emphasis on the Epidermal Growth Factor Receptor (EGFR).[4][7] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth and proliferation.[6] Quinazolinone-based inhibitors, including likely 2-(1-piperazinyl)quinazolin-4(3H)-one, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[8]

Another critical pathway often targeted by quinazolinone derivatives is the PI3K/Akt/mTOR pathway.[9][10] This pathway is central to cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many human cancers.[11][12] Inhibition of PI3K by quinazolinone compounds can lead to the dephosphorylation of Akt, a key downstream effector, ultimately resulting in the suppression of pro-survival signals and the induction of apoptosis.[11][13]

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Bax Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Quinazolinone 2-(1-piperazinyl)quinazolin-4(3H)-one Quinazolinone->EGFR Inhibition Quinazolinone->PI3K Inhibition EGF EGF EGF->EGFR

Caption: EGFR and PI3K/Akt Signaling Inhibition.

Induction of Apoptosis

The cytotoxic effects of many quinazolinone derivatives are mediated through the induction of apoptosis, or programmed cell death.[14][15] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins.[16] Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to mitochondrial membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.[14][16]

Experimental Protocols

The following protocols provide a detailed framework for the synthesis, characterization, and in vitro evaluation of 2-(1-piperazinyl)quinazolin-4(3H)-one.

Protocol 1: Synthesis of 2-(1-piperazinyl)quinazolin-4(3H)-one

This protocol is adapted from a general procedure for the synthesis of related quinazolinone derivatives.[15]

Materials and Reagents:

  • 2-(Chloromethyl)-3-arylquinazolin-4(3H)-one

  • N-Boc-piperazine

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetonitrile (ACN)

  • Isopropyl alcohol (IPA) saturated with HCl

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Synthesis of the Intermediate: In a round-bottom flask, dissolve 2-(chloromethyl)-3-arylquinazolin-4(3H)-one (1 equivalent) and N-Boc-piperazine (1.2 equivalents) in acetonitrile.

  • Add potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the Boc-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in isopropyl alcohol saturated with HCl.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1-piperazinyl)quinazolin-4(3H)-one.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Reactants 2-(Chloromethyl)quinazolin-4(3H)-one + N-Boc-piperazine Reaction1 Coupling Reaction (K2CO3, KI, Acetonitrile, Reflux) Reactants->Reaction1 Intermediate Boc-protected Intermediate Reaction1->Intermediate Purification1 Column Chromatography Intermediate->Purification1 Deprotection Deprotection (IPA/HCl) Purification1->Deprotection Final_Product 2-(1-piperazinyl)quinazolin-4(3H)-one Deprotection->Final_Product Purification2 Purification & Characterization Final_Product->Purification2

Caption: General Synthesis Workflow.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][9]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 2-(1-piperazinyl)quinazolin-4(3H)-one stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(1-piperazinyl)quinazolin-4(3H)-one in culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of cancer cells treated with the test compound.[5][14]

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-(1-piperazinyl)quinazolin-4(3H)-one

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of 2-(1-piperazinyl)quinazolin-4(3H)-one for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 3 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol is for the detection of changes in the expression and phosphorylation status of proteins in the EGFR and PI3K/Akt pathways.[17][18]

Materials and Reagents:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Methodology:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression and phosphorylation levels, normalizing to a loading control like β-actin.

Data Presentation: Cytotoxicity Profile

The following table summarizes the reported in vitro cytotoxic activity (IC₅₀ values in µM) of various quinazolinone derivatives against a panel of human cancer cell lines. While specific data for 2-(1-piperazinyl)quinazolin-4(3H)-one is not extensively available in the public domain, the data for structurally related compounds provides a strong rationale for its potential anti-cancer efficacy.

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Quinazolin-4(3H)-one hydrazide (3j)MCF-7Breast0.20 ± 0.02[14]
Quinazolin-4(3H)-one hydrazide (3g)A2780Ovarian0.14 ± 0.03[14]
2-Styrylquinazolin-4(3H)-one (51)HT29Colon<1[13]
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)H460Lung<0.05[13]
4-(4-Substituted piperazin)-quinazoline (10s)PC3Prostate1.8[16]
4-(4-Substituted piperazin)-quinazoline (10s)A375Melanoma1.3[16]
4-Aminoquinazoline derivative (6b)HCT-116Colon(PI3Kα IC₅₀ = 0.0136)[11]
Quinazolinone derivative (101)MCF-7Breast0.34[17]

Safety and Handling

Conclusion and Future Directions

2-(1-piperazinyl)quinazolin-4(3H)-one belongs to a class of compounds with well-documented anti-cancer potential. Its structural similarity to known kinase inhibitors suggests that it likely exerts its cytotoxic effects through the modulation of key signaling pathways such as the EGFR and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis. The protocols provided herein offer a robust framework for the synthesis and in vitro evaluation of this compound. Further studies, including in vivo xenograft models, are warranted to fully elucidate its therapeutic potential as a novel anti-cancer agent.

References

  • Al-Ghorbani, M., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1835-1847. Available from: [Link]

  • Amer, A. M., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 28(14), 5489. Available from: [Link]

  • Cappuzzo, F., et al. (2005). Gefitinib in patients with advanced non-small-cell lung cancer (NSCLC): previous treatment and clinical response. Journal of Clinical Oncology, 23(12), 2658-2665. Available from: [Link]

  • Cao, S. L., et al. (2009). Synthesis and cytotoxicity screening of piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones. Archiv der Pharmazie, 342(3), 182-189. Available from: [Link]

  • Carroll, A. R., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances, 8(3), 1337-1346. Available from: [Link]

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  • da Cunha, E. F., et al. (2020). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 30(14), 127263. Available from: [Link]

  • El-Sayed, M. A., et al. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry, 56(5), 1547-1555. Available from: [Link]

  • Engel, J., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 219, 113437. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 12(11), 1599. Available from: [Link]

  • Haider, M. F., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(36), 25965-25985. Available from: [Link]

  • Hassan, A. S., et al. (2021). Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means of MTT assay against human malignant HepG-2, MCF-7, HCT-116, and normal BJ-1cell lines. Journal of the Iranian Chemical Society, 18(11), 2955-2969. Available from: [Link]

  • He, L., et al. (2018). Design, synthesis and biological evaluation of 2H-[7][14]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. Molecules, 23(5), 1148. Available from: [Link]

  • Jiang, H., et al. (2014). Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives. European Journal of Medicinal Chemistry, 79, 265-274. Available from: [Link]

  • Li, D., et al. (2020). Discovery of 3-Quinazolin-4(3 H)-on-3-yl-2, N-dimethylpropanamides as Orally Active and Selective PI3Kα Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1421-1427. Available from: [Link]

  • Liu, Z., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1899-1907. Available from: [Link]

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  • Park, S., et al. (2021). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link]

  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(4), 918-928. Available from: [Link]

  • Thounaojam, R., et al. (2022). A novel quinazolinone-based PI3K inhibitor mitigates tumor growth in a mouse xenograft model of breast cancer. Cancer Letters, 527, 127-138. Available from: [Link]

  • Vasan, N., et al. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299-309. Available from: [Link]

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  • Zhang, X., et al. (2017). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 60(12), 5144-5149. Available from: [Link]

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Application Notes & Protocols: 2-Substituted Quinazolinones as Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

The rise of antibiotic-resistant bacterial strains presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action.[1][2] Among the privileged heterocyclic scaffolds in medicinal chemistry, the quinazolinone nucleus has garnered significant attention for its broad spectrum of pharmacological activities, including notable antibacterial efficacy.[3][4][5] This guide provides an in-depth exploration of 2-substituted quinazolinones as a promising class of antibacterial agents. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and provide detailed protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

The Quinazolinone Scaffold: A Versatile Platform for Antibacterial Drug Discovery

The quinazolinone core, a bicyclic system composed of a benzene ring fused to a pyrimidinone ring, offers a unique three-dimensional architecture that can be strategically modified to interact with various biological targets. The versatility of substitutions, particularly at the 2-position, allows for the fine-tuning of physicochemical properties and pharmacological activity. Structure-activity relationship (SAR) studies have consistently demonstrated that the nature of the substituent at the 2-position is a critical determinant of the antibacterial potency and spectrum of these compounds.[6][7]

Mechanism of Action: Beyond Traditional Antibiotics

2-Substituted quinazolinones can exert their antibacterial effects through diverse mechanisms, distinguishing them from many conventional antibiotics and making them promising candidates against resistant strains.[1][2] Key reported mechanisms include:

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Similar to quinolone antibiotics, some quinazolinone derivatives can inhibit these essential enzymes, which are responsible for managing DNA supercoiling during replication.[8] This disruption of DNA replication ultimately leads to bacterial cell death.

  • Disruption of Transcription and Translation: Certain 2-substituted quinazolines have been shown to inhibit the transcription and translation of bacterial RNA, thereby halting protein synthesis, a fundamental process for bacterial survival.[9][10]

  • Inhibition of Penicillin-Binding Proteins (PBPs): In a notable departure from their structural dissimilarity to β-lactams, some 4(3H)-quinazolinones have been identified as inhibitors of PBPs, including PBP2a in methicillin-resistant Staphylococcus aureus (MRSA).[11] This suggests a novel, non-β-lactam mechanism for targeting bacterial cell wall synthesis.

Synthesis of 2-Substituted Quinazolinones: A General Protocol

A common and effective method for the synthesis of 2-substituted quinazolinones involves the reaction of an anthranilic acid derivative with an appropriate reagent to introduce the desired substituent at the 2-position, followed by cyclization. The following protocol outlines a general procedure.

General Synthetic Scheme

synthesis_workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product anthranilic_acid Anthranilic Acid Derivative reaction_step Condensation & Cyclization anthranilic_acid->reaction_step reagent Reagent for C2 Substitution (e.g., Amidine, Nitrile) reagent->reaction_step quinazolinone 2-Substituted Quinazolinone reaction_step->quinazolinone Yields

Caption: General workflow for the synthesis of 2-substituted quinazolinones.

Step-by-Step Protocol
  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine, ethanol, or DMF).

  • Addition of the C2-Substituent Precursor: Add the reagent that will provide the 2-substituent (e.g., a substituted benzoyl chloride for 2-aryl derivatives, or a substituted acetamide for 2-alkyl derivatives) (1.1 equivalents) to the reaction mixture.

  • Cyclization: Add a cyclizing agent, such as acetic anhydride or polyphosphoric acid, to the mixture. The choice of cyclizing agent will depend on the specific reactants and desired reaction conditions.

  • Reaction: Heat the mixture to reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product. Filter the precipitate, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized 2-substituted quinazolinone using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Evaluation of Antibacterial Activity

A critical step in the development of new antibacterial agents is the robust in vitro assessment of their efficacy against a panel of clinically relevant bacterial strains.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[4]

mic_protocol start Start prepare_compounds Prepare Serial Dilutions of Quinazolinone Compounds start->prepare_compounds prepare_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate Wells (Compounds + Bacteria) prepare_compounds->inoculate_plate prepare_inoculum->inoculate_plate controls Include Positive (Bacteria only) & Negative (Broth only) Controls inoculate_plate->controls incubation Incubate at 37°C for 18-24 hours controls->incubation read_results Visually Inspect for Growth or Measure OD600 incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

  • Preparation of Compound Stock Solutions: Dissolve the synthesized 2-substituted quinazolinones in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in the broth medium to achieve a range of desired final concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. It is determined following an MIC test.

  • Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

  • Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-substituted quinazolinone scaffold has yielded valuable insights into the structural requirements for potent antibacterial activity.

Position of SubstitutionFavorable SubstituentsImpact on Activity
Position 2 Aromatic/Heteroaromatic rings, substituted anilines, benzylamines.[6][7]Crucial for potency and spectrum. The nature of the substituent significantly influences target interaction.
Position 3 Small alkyl groups, substituted phenyl rings.[8]Can modulate solubility and pharmacokinetic properties.
Quinazolinone Ring Halogen substitutions (e.g., chloro, fluoro) at positions 6, 7, or 8.[4][6][12]Often enhances antibacterial activity, potentially by increasing lipophilicity and cell penetration.

For instance, studies have shown that a 7-chloro substituent on the quinazolinone ring can lead to strong antibacterial activity.[6][7] Furthermore, optimization of the substituent at the 2-position, such as the introduction of a 3,4-difluorobenzylamine moiety, has resulted in compounds with nanomolar potency against MRSA.[6][7]

Future Directions and Conclusion

2-Substituted quinazolinones represent a highly promising class of antibacterial agents with the potential to address the growing threat of antibiotic resistance. Their diverse mechanisms of action, coupled with the tunability of their chemical structure, offer a rich platform for the development of next-generation therapeutics. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, as well as exploring their efficacy in in vivo models of bacterial infection.[9] The detailed protocols and insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antibacterial drug discovery.

References

  • Kung, P. P., Casper, M. D., Cook, K. L., Wilson-Lingardo, L., Risen, L. M., Vickers, T. A., Ranken, R., Blyn, L. B., Wyatt, J. R., Cook, P. D., & Ecker, D. J. (Year). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Journal of Medicinal Chemistry.
  • Li, Z., Zhao, L., Bian, Y., Li, Y., Qu, J., & Song, F. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Current Topics in Medicinal Chemistry, 22(12), 1035–1044.
  • Li, Z., Zhao, L., Bian, Y., Li, Y., Qu, J., & Song, F. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Current Topics in Medicinal Chemistry, 22(12), 1035–1044.
  • Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. (n.d.).
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal.
  • Synthesis, Antibacterial and invitro Antioxidant Activity of 2,3-Substituted Quinazolin-4(3H)-ones. (2010). Journal of Chemical and Pharmaceutical Research.
  • Dehbi, O., Riadi, Y., Geesi, M. H., Anouar, E. H., Ibnouf, E. O., & Azzallou, R. (n.d.).
  • Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone deriv
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  • Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflamm
  • Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. (2019). PMC - NIH.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
  • Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. (n.d.).
  • Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. (n.d.).
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Introduction: The Imperative for Novel Antimalarials and the Promise of the Quinazolinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the preclinical development and evaluation of 2-(1-piperazinyl)quinazolinone derivatives as a promising new class of antimalarial agents. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers in drug discovery.

Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with the emergence and spread of drug-resistant Plasmodium falciparum strains undermining the efficacy of current treatments, including artemisinin-based combination therapies (ACTs).[1][2] This escalating resistance necessitates an urgent search for new antimalarial agents with novel mechanisms of action.[3][4] The quinazolinone scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][3] Its derivatives, notably those inspired by the natural product febrifugine, have shown significant potential as antimalarial compounds, creating a fertile ground for the development of new, effective, and affordable drugs.[2][5]

This guide focuses on a specific, highly promising subclass: 2-(1-piperazinyl)quinazolinones. By leveraging a molecular hybridization strategy—combining the quinazolinone core with various bioactive moieties via a piperazine linker—researchers aim to enhance potency, overcome resistance, and improve pharmacokinetic profiles.[3][6]

Section 1: Rationale and Strategic Development Workflow

The development of 2-(1-piperazinyl)quinazolinone derivatives follows a structured, multi-stage preclinical evaluation cascade. The core strategy is to identify compounds with high potency against the parasite, low toxicity to human cells, and favorable drug-like properties for in vivo efficacy.

The causality behind this workflow is risk mitigation and resource optimization. Potent but toxic compounds are eliminated early, and only those with a promising overall profile advance to more complex and expensive animal models.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation Synthesis Chemical Synthesis of Compound Library InVitro_Activity Primary Screen: In Vitro Antimalarial Activity (e.g., Pf3D7, PfW2) Synthesis->InVitro_Activity Test Compounds Cytotoxicity Counter Screen: Mammalian Cell Cytotoxicity (e.g., A549, THP-1) InVitro_Activity->Cytotoxicity IC50 < 10 µM [7] SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Calculate Selectivity Index (SI) SAR->Synthesis Guide Next Generation Synthesis InVivo_Efficacy In Vivo Efficacy Model (4-Day Suppressive Test in P. berghei mice) SAR->InVivo_Efficacy Select Hits (High Potency & SI) PK_Study Pharmacokinetic (PK) Profiling in Rodents InVivo_Efficacy->PK_Study Significant Parasite Suppression [11] Lead_Candidate Lead Candidate Selection PK_Study->Lead_Candidate Favorable ADME Properties [22]

Caption: Preclinical development cascade for antimalarial quinazolinones.

Section 2: Synthesis of 2-(1-piperazinyl)quinazolinone Derivatives

A common and effective method for synthesizing the target compounds involves a multi-step process starting from readily available precursors. The piperazine ring serves as a versatile linker, allowing for the introduction of diverse chemical functionalities.

Protocol 2.1: General Synthesis of Substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline Hybrids

This protocol is adapted from methodologies that construct molecular hybrids designed to enhance antimalarial activity through potential polypharmacology.[3] The rationale is to first build the core substituted quinazoline and then couple it with various sulfonyl chlorides to explore the structure-activity relationship.

Step 1: Synthesis of 2,4-dichloroquinazoline (Intermediate 1)

  • Rationale: Creating a key intermediate with two reactive chlorine sites (C2 and C4) that can be selectively substituted.

  • Procedure: A mixture of 2,4-quinazolinediol and phosphorus oxychloride in the presence of a catalytic amount of dimethylformamide (DMF) is refluxed. After cooling, the mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2,4-dichloroquinazoline.

Step 2: Selective Substitution at C4 (Intermediate 2)

  • Rationale: The C4 position is generally more reactive than C2, allowing for selective substitution. Here, a bioactive amine (e.g., tetrahydrofurfurylamine) is introduced.[3]

  • Procedure: To a solution of Intermediate 1 in a suitable solvent like dichloromethane (DCM), add an amine (e.g., tetrahydrofurfurylamine) and a base (e.g., triethylamine, Et3N). Stir the reaction at room temperature until completion (monitored by TLC). The product is then isolated via standard workup procedures.

Step 3: Substitution at C2 with Piperazine (Intermediate 3)

  • Rationale: Introduction of the core piperazine linker at the less reactive C2 position.

  • Procedure: React Intermediate 2 with a molar excess of piperazine in a solvent such as ethanol or isopropanol at reflux. The piperazine acts as both reactant and base. After the reaction, the product is isolated.[3]

Step 4: Final Coupling with Sulfonyl Chlorides (Target Compounds)

  • Rationale: This final step introduces diversity to the molecule. The sulfonyl group and its attached moiety can significantly influence potency and pharmacokinetic properties.

  • Procedure: Dissolve Intermediate 3 in a solvent like DCM or pyridine. Add the desired sulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride) and a base (e.g., Et3N or pyridine). Stir at room temperature. The final hybrid molecules are then purified, typically by column chromatography.[3]

G start 2,4-Quinazolinediol int1 Intermediate 1 (2,4-dichloroquinazoline) start->int1 POCl3, DMF (Reflux) int2 Intermediate 2 (C4-Substituted) int1->int2 R1-NH2, Et3N (e.g., Tetrahydrofurfurylamine) [7] int3 Intermediate 3 (C2-Piperazinyl) int2->int3 Piperazine (Reflux) [7] final Target Compound (Quinazoline-Sulfonamide Hybrid) int3->final R2-SO2Cl, Base (e.g., Sulfonyl Chloride) [7]

Caption: General synthetic workflow for quinazoline hybrids.

Section 3: In Vitro Efficacy and Cytotoxicity Profiling

The initial assessment of a compound's potential is its ability to inhibit parasite growth in vitro and its specificity for the parasite over mammalian cells.

Protocol 3.1: In Vitro Antimalarial Activity (SYBR Green I Assay)

This is a widely used, fluorescence-based method to determine the 50% inhibitory concentration (IC50) of a drug by quantifying parasite DNA.[7]

  • Parasite Culture:

    • Maintain asynchronous cultures of P. falciparum (e.g., drug-sensitive 3D7 or drug-resistant W2 strains) in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax II.[7]

    • Incubate cultures at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[8]

    • For the assay, synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Assay Procedure:

    • Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

    • In a 96-well black, clear-bottom microplate, add 100 µL of the parasite culture to each well.

    • Add 1 µL of the test compound at various concentrations (typically a 2-fold serial dilution). Include chloroquine as a positive control and DMSO as a negative (vehicle) control.

    • Incubate the plate for 72 hours under the conditions described above.

    • After incubation, lyse the cells by freezing the plate at -80°C.

    • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I dye to each well.

    • Incubate in the dark for 1 hour.

    • Read the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 3.2: In Vitro Cytotoxicity Assay

To ensure the compound's activity is specific to the parasite, its toxicity against mammalian cells is evaluated.

  • Cell Culture:

    • Culture a mammalian cell line (e.g., human lung cancer A549 or THP-1 monocytes) in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C, 5% CO2).[3][4]

  • Assay Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Add the test compounds at the same concentrations used in the antimalarial assay.

    • Incubate for 48-72 hours.

    • Assess cell viability using a standard method such as MTT, MTS, or Resazurin assay.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

    • The Selectivity Index (SI) is calculated as CC50 / IC50 . A higher SI value indicates greater selectivity for the parasite. An SI > 10 is generally considered a good starting point for a hit compound.

Compound ClassIC50 vs. Pf3D7 (µM)[3][4]Cytotoxicity (CC50, µM)Selectivity Index (SI)
Lead Quinazoline Hybrid (e.g., Compound 27) 2.9> 80 (Non-toxic)[3][4]> 27.6
Early Quinazoline Hit ~10.0> 80 (Non-toxic)[3][4]> 8
Chloroquine (Control) ~0.02 (for sensitive strains)VariesHigh
Table 1: Representative in vitro activity data for 2-(1-piperazinyl)quinazolinone derivatives.

Section 4: In Vivo Efficacy Assessment

Promising compounds from in vitro screening are advanced to in vivo models to assess their efficacy in a whole-organism system.

Protocol 4.1: The 4-Day Suppressive Test in Plasmodium berghei-Infected Mice

This is the standard primary in vivo test to evaluate the blood schizonticidal activity of a potential antimalarial.[5][9][10]

  • Animals and Parasites:

    • Use Swiss albino mice (typically 18-22 g).

    • Maintain the Plasmodium berghei (ANKA strain, chloroquine-sensitive) parasite via serial passage in donor mice.[9][10]

  • Experimental Procedure:

    • Infection (Day 0): Infect mice intravenously or intraperitoneally with 0.2 mL of infected blood containing approximately 1x10^7 parasitized erythrocytes.

    • Treatment (Day 0 to Day 3): Two to four hours post-infection, randomly divide the mice into groups (n=5 per group).

      • Test Groups: Administer the test compound orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days at various doses (e.g., 10, 25, 50 mg/kg).[5]

      • Positive Control: Administer a standard drug like chloroquine (e.g., 20 mg/kg/day).[10]

      • Negative Control: Administer the vehicle solution (e.g., 7% Tween 80, 3% ethanol in water).[9][10]

    • Monitoring (Day 4): 24 hours after the last dose, collect a thin blood smear from the tail of each mouse.

    • Analysis:

      • Stain the smears with Giemsa stain.

      • Determine the percentage of parasitemia by counting the number of parasitized red blood cells (RBCs) out of the total RBCs under a microscope.

      • Calculate the Percentage Suppression using the formula: [(Mean Parasitemia of Negative Control - Mean Parasitemia of Treated Group) / Mean Parasitemia of Negative Control] x 100.[9]

    • Follow-up: Monitor the mice daily for survival time.

CompoundDose (mg/kg/day)% Parasitemia Suppression[9]Mean Survival Time (Days)[9]
Compound 12 (Example) 48.46 µmol/kg72.86%> 20
Compound 13 (Example) 48.46 µmol/kg67.60%> 18
Chloroquine (Positive Control) 20 mg/kg> 95%> 25
Vehicle (Negative Control) N/A0%7-9
Table 2: Representative in vivo efficacy data from the 4-day suppressive test.

Section 5: Proposed Mechanism of Action & SAR

While the exact mechanism of action for many novel quinazolinones is still under investigation, in silico studies and structure-activity relationships provide critical insights.

Proposed Molecular Targets

Computational docking studies on potent 2-(1-piperazinyl)quinazoline hybrids suggest they may act by inhibiting essential parasite enzymes. Plausible targets include:

  • Zinc Metalloprotease (PfFLN): An enzyme crucial for parasite development.

  • Cysteine Proteases (PfFP2 and PfFP3): Involved in hemoglobin degradation in the parasite's food vacuole.[3][4][11]

Inhibition of these proteases would disrupt vital metabolic pathways, leading to parasite death. This multi-targeting potential is a significant advantage of the hybrid scaffold approach.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the 2-(1-piperazinyl)quinazoline scaffold has revealed key structural features that govern antimalarial activity.[3][12]

  • Quinazolinone Core (C4 Position): Substitution at the C4 position with moieties like 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[12][13][14]triazolo[4,3-a]pyrazine has been shown to be critical for high potency.[3]

  • Piperazine Linker (N4 Position): The N4 position of the piperazine ring is an ideal point for introducing diversity. Attaching substituted sulfonylphenyl groups is a highly effective strategy.

  • Sulfonylphenyl Moiety: The substitution pattern on the terminal phenyl ring significantly impacts activity. For instance, a nitro (NO2) group at the 2nd position of the phenyl ring can be more potent than one at the 4th position.[3]

G cluster_0 Structure-Activity Relationship (SAR) Hotspots C4 C4 Position: Crucial for Potency. Bulky heterocyclic groups are favorable. [7] N4 Piperazine N4 Position: Ideal for introducing diversity. Sulfonyl groups are effective. [7] R Terminal Ring (R): Substitution pattern is key. Ortho-substituents can be more potent than para. [7] placeholder

Caption: Key SAR insights for the 2-(1-piperazinyl)quinazoline scaffold.

Conclusion and Future Directions

The 2-(1-piperazinyl)quinazolinone scaffold represents a highly promising and chemically tractable starting point for the development of next-generation antimalarials. The application of a structured preclinical evaluation cascade, from targeted synthesis and robust in vitro screening to validated in vivo efficacy models, is essential for identifying lead candidates. Future work should focus on elucidating the precise mechanism of action, optimizing pharmacokinetic properties to ensure oral bioavailability and appropriate half-life, and evaluating lead compounds against a wider panel of drug-resistant parasite strains.

References

  • Akao, Y., Ochida, A., Duffy, S., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 12582–12602. Available at: [Link][12][13]

  • Medicines for Malaria Venture. (2021). Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Available at: [Link][15]

  • PubMed. (2021). Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Available at: [Link][16]

  • ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinazoline anti‐malarial agents. Available at: [Link][14]

  • Kaur, K., Jain, M., Kaur, T., & Jain, R. (2010). Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine. Indian Journal of Pharmaceutical Sciences, 72(5), 659–663. Available at: [Link][5]

  • Malasala, S., Gour, J., Ahmad, M. N., & Nanduri, S. (2022). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. Available at: [Link][17]

  • Kumar, A., Qayum, A., Kumar, V., et al. (2026). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. RSC Advances, 16(1), 617-641. Available at: [Link][3][4]

  • Bule, M. H., Ahmed, I., Maqbool, F., & Zia, M. A. (2017). Quinazolinone Derivatives as a Potential Class of Compounds in Malaria Drug Discovery. International Journal of Pharmacology, 13(7), 818–831. Available at: [Link][1]

  • IMR Press. (2017). Quinazolinone Derivatives as a Potential Class of Compounds in Malaria Drug Discovery. International Journal of Pharmacology. Available at: [Link][2]

  • PubMed. (2026). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. RSC Advances. Available at: [Link][11]

  • Tadesse, S., Giday, M., Animut, A., & Washe, A. P. (2016). In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives. Malaria Journal, 15, 413. Available at: [Link][9]

  • Gebrehiwot, S., Gidey, G., & Getnet, B. (2015). Synthesis and In-Vivo Pharmacological Evaluation of Some Novel 4(3H)-Quinazolinone Derivatives as Potential Anti-malarial Agents. Med chem, 5(2), 061-066. Available at: [Link][10]

  • Ray, P. D., et al. (2010). Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model. Antimicrobial Agents and Chemotherapy, 54(5), 2202–2209. Available at: [Link][18][19]

  • Malasala, S., et al. (2016). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Advances. Available at: [Link][20]

  • Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 526–545. Available at: [Link][21]

  • Auffret, G., Labaied, M., Frappier, F., et al. (2007). Synthesis and antimalarial evaluation of a series of piperazinyl flavones. Bioorganic & Medicinal Chemistry Letters, 17(4), 959-963. Available at: [Link][22]

  • Nguyen, T. C., Nguyen, N. Q., Nguyen, X. T., et al. (2008). Pharmacokinetics of the antimalarial drug piperaquine in healthy Vietnamese subjects. The American Journal of Tropical Medicine and Hygiene, 79(4), 620-623. Available at: [Link][23]

  • Li, D., Liu, Y., Li, S., et al. (2025). Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Journal of Agricultural and Food Chemistry. Available at: [Link][24]

  • Tarning, J., et al. (2008). Pharmacokinetics and metabolism of the antimalarial piperaquine after intravenous and oral single doses to the rat. Journal of Pharmaceutical Sciences, 97(8), 3400-3410. Available at: [Link][25]

  • Gathmann, I., et al. (2000). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 44(4), 1083–1086. Available at: [Link][26]

  • Singh, C., et al. (2018). Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum. Scientific Reports, 8, 14217. Available at: [Link][6]

  • Rijken, M. J., et al. (2021). Piperaquine Pharmacokinetics during Intermittent Preventive Treatment for Malaria in Pregnancy. Antimicrobial Agents and Chemotherapy, 65(3), e01784-20. Available at: [Link][27]

Sources

Protocol for kinase inhibition assay using quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Protocol for Kinase Inhibition Assays Using Quinazolinone Derivatives

For: Researchers, scientists, and drug development professionals

Introduction: The Power of Kinase Inhibition and the Quinazolinone Scaffold

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized targeted therapy.

Among the vast chemical space of kinase inhibitors, the quinazoline core structure has emerged as a "privileged scaffold." Its rigid, bicyclic nature provides an excellent framework for presenting key pharmacophoric features into the ATP-binding pocket of kinases.[4] This has led to the successful development of several FDA-approved drugs, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) kinase.[4] Quinazolinone derivatives, a closely related class, also demonstrate potent inhibitory activity against a range of tyrosine kinases, including EGFR, HER2, and VEGFR2, often by competing directly with the endogenous ligand, ATP.[4][5][6][7]

This guide provides a comprehensive, field-proven protocol for determining the inhibitory potential of novel quinazolinone derivatives against a target kinase. We will detail both a primary biochemical assay to determine direct enzyme inhibition and a secondary cell-based assay to assess activity in a more physiologically relevant context. The protocols are designed not just as a series of steps, but as a self-validating system, with explanations for each critical choice to ensure robust and reproducible data.

Part 1: Biochemical Kinase Inhibition Assay (In Vitro)

The primary goal of the in vitro assay is to quantify the direct interaction between the quinazolinone derivative and the purified kinase enzyme. This allows for the determination of a key metric: the IC50 value, or the concentration of inhibitor required to reduce kinase activity by 50%.

Principle of the Assay

We will describe a luminescence-based assay that quantifies the amount of ADP produced as a result of the kinase's phosphorylating activity.[8][9] This is a robust, non-radioactive method suitable for high-throughput screening.[2] The principle is a two-step enzymatic reaction: first, the target kinase phosphorylates its substrate using ATP, producing ADP.[8] Second, a detection reagent is added that uses the generated ADP in a coupled reaction to produce light. The luminescent signal is directly proportional to the amount of ADP, and therefore, to the kinase activity.[1][8] An effective inhibitor will reduce ADP production, leading to a lower light signal.

Mechanism of Inhibition Workflow

Most quinazolinone derivatives act as ATP-competitive inhibitors.[5][7] Understanding this mechanism is crucial for proper assay design. The inhibitor binds to the kinase's active site, directly competing with ATP. This relationship is described by the Cheng-Prusoff equation, which links the IC50 to the inhibitor's binding affinity (Ki) and the ATP concentration.[10]

cluster_0 Kinase Active Site Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate + ADP Kinase->Phosphorylated_Substrate Catalyzes No_Reaction Inhibition (No Reaction) Kinase->No_Reaction ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Quinazolinone Quinazolinone Inhibitor Quinazolinone->Kinase Competitively Binds

Caption: ATP-Competitive Inhibition by Quinazolinone Derivatives.

Critical Experimental Parameter: ATP Concentration

For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[10] A high ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to a rightward shift in the dose-response curve and a higher apparent IC50.

Expert Insight: To obtain an IC50 that closely reflects the inhibitor's intrinsic binding affinity (Ki), the ATP concentration should be set at or near the Michaelis constant (Km) for ATP of the specific kinase being tested.[10][11] This ensures a balanced competition and allows for more accurate comparison of potency across different compounds. For many kinases, this is in the low micromolar range, which is significantly lower than intracellular ATP concentrations (mM range).[10] This discrepancy is why cell-based assays are a critical follow-up.

Detailed Protocol: In Vitro Luminescent Kinase Assay

Materials:

  • Purified recombinant target kinase

  • Specific peptide substrate for the kinase

  • ATP solution, high purity

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[9]

  • Test Quinazolinone Derivatives (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates (low volume)

  • Calibrated multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Workflow Diagram:

prep 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) dilute 2. Serial Dilution of Quinazolinone Derivative prep->dilute plate 3. Plating (Inhibitor + Kinase) dilute->plate incubate1 4. Pre-incubation (15 min, RT) plate->incubate1 initiate 5. Reaction Initiation (Add ATP/Substrate Mix) incubate1->initiate incubate2 6. Kinase Reaction (60 min, RT) initiate->incubate2 stop 7. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate2->stop incubate3 8. ATP Depletion (40 min, RT) stop->incubate3 detect 9. Signal Generation (Add Kinase Detection Reagent) incubate3->detect incubate4 10. Signal Stabilization (30 min, RT) detect->incubate4 read 11. Measure Luminescence incubate4->read analyze 12. Data Analysis (Calculate % Inhibition & IC50) read->analyze

Caption: Workflow for the in vitro biochemical kinase assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series of your quinazolinone derivative stock in 100% DMSO. This will be your intermediate dilution plate.

    • Rationale: A serial dilution allows for the generation of a dose-response curve to accurately determine the IC50. Using DMSO maintains compound solubility.

  • Reaction Setup:

    • In a 384-well white assay plate, add 1 µL of the diluted compound or DMSO (for 0% inhibition control) and 1 µL of DMSO without compound (for 100% activity/no inhibitor control).[9]

    • Add 2 µL of kinase solution (prepared in kinase buffer) to each well.

    • Rationale: Adding the inhibitor to the enzyme before the substrate allows the compound to bind to the kinase first, which is important for identifying inhibitors with slow binding kinetics.[12]

  • Pre-incubation:

    • Gently mix the plate and incubate for 15-30 minutes at room temperature.[9][12]

    • Rationale: This step allows the inhibitor-enzyme binding to reach equilibrium before the reaction is initiated.

  • Kinase Reaction Initiation:

    • Prepare a 2X ATP/Substrate mix in kinase buffer. The final ATP concentration should be at its Km for the target kinase.

    • Add 2 µL of this mix to all wells to start the reaction. The total reaction volume is now 5 µL.

    • Incubate for 60 minutes at room temperature. The optimal time may vary depending on the kinase's activity and should be determined during assay development to ensure the reaction is in the linear range.[12]

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate for 40 minutes at room temperature.[9]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the active kinase into ATP, which then fuels a luciferase reaction.[9]

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_bkgd) / (Signal_no_inhibitor - Signal_bkgd))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Compound IDTarget KinaseATP Conc. (µM)IC50 (nM)
QZ-001EGFR10 (Km)8.5
QZ-002EGFR10 (Km)150.2
QZ-003VEGFR25 (Km)25.1
Erlotinib (Control)EGFR10 (Km)5.2

Part 2: Cell-Based Kinase Inhibition Assay (In-Cellulo)

While in vitro assays are essential for determining direct enzyme inhibition, they do not account for crucial factors like cell permeability, off-target effects, or competition with high intracellular ATP concentrations.[10] A cell-based assay is a necessary secondary screen to confirm that the compound can engage its target and inhibit its function within a living cell.

Principle of the Assay

This protocol describes a Western Blot-based method to measure the phosphorylation of a known downstream substrate of the target kinase.[13] Cells are treated with the quinazolinone inhibitor, and then stimulated to activate the signaling pathway involving the target kinase. The level of substrate phosphorylation is then quantified and compared to untreated controls. A successful inhibitor will reduce the phosphorylation of the substrate.[14]

Detailed Protocol: Western Blot for Substrate Phosphorylation

Materials:

  • Cancer cell line known to have an active signaling pathway for the target kinase (e.g., A431 for EGFR).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Growth factor for stimulation (e.g., EGF for the EGFR pathway).

  • Test Quinazolinone Derivatives (dissolved in DMSO).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-phospho-ERK) and one for the total protein level of the substrate (e.g., anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • ECL substrate for chemiluminescence.

  • PVDF membrane and Western Blotting equipment.

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the quinazolinone derivative (or DMSO control) for 1-2 hours.

  • Kinase Pathway Stimulation:

    • Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 5-15 minutes) to induce robust phosphorylation of the downstream substrate.[15]

    • Rationale: This synchronized activation provides a large dynamic range to observe the inhibitory effect of the compound.

  • Cell Lysis and Protein Quantification:

    • Immediately wash the cells with ice-cold PBS and add lysis buffer containing phosphatase inhibitors.

    • Trustworthiness: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins after cell lysis.[15]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amount for each sample, prepare with Laemmli buffer, and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Immunodetection:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.[13]

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.[13]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Apply the ECL substrate and capture the chemiluminescent signal.[13]

  • Data Analysis:

    • Strip the membrane and re-probe with the antibody for the total substrate protein to serve as a loading control.

    • Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Compare the normalized signal in the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

Conclusion and Future Directions

This document provides robust, detailed protocols for the initial characterization of quinazolinone-based kinase inhibitors. The biochemical assay delivers a precise measure of direct enzyme inhibition (IC50), while the cell-based assay validates the compound's activity in a biological context. Positive results from these assays provide a strong foundation for advancing a compound into more complex studies, such as full kinome profiling to assess selectivity, pharmacokinetic studies, and in vivo efficacy models. By understanding the causality behind each step, researchers can generate high-quality, reproducible data to accelerate the discovery of next-generation targeted therapies.

References

  • Eurofins Discovery. (2026).
  • Ghorab, M. M., et al. (2021). Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed.
  • Various Authors. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Quinazolinone-Based Kinase Inhibitors.
  • BenchChem. (2025).
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
  • Hudson, L., et al. (n.d.).
  • Al-Warhi, T., et al. (2023).
  • Lawrence, D. S. (2019).
  • Carna Biosciences. (n.d.). The significance of ATP concentration in cell-free and cell-based assays.
  • Various Authors. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Walczak, M. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
  • Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Reaction Biology. (2022).
  • Invitrogen. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Alvarez-Curto, E., et al. (n.d.). Step-by-step flowchart showing the 7TM phosphorylation assay protocol.
  • BMG LABTECH. (2020). Kinase assays.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Ghorab, M. M., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC.
  • Al-Suhaimi, E. A., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. MDPI.

Sources

Application Notes and Protocols: Synthesis and Evaluation of Quinazolinone-Based Compounds for Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel quinazolinone-based anti-inflammatory agents. We delve into detailed, field-proven protocols for chemical synthesis, structural characterization, and a tiered biological screening approach, from in vitro enzymatic assays to in vivo models of acute inflammation. The causality behind experimental choices is emphasized to empower researchers to not only replicate but also adapt these methodologies for their specific discovery pipelines.

Introduction: The Quinazolinone Scaffold in Inflammation Research

Inflammation is a complex biological response crucial for host defense, yet its dysregulation contributes to a myriad of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. The quinazolinone scaffold has emerged as a "privileged structure" in drug discovery, with numerous derivatives demonstrating significant anti-inflammatory effects.[2][3]

The therapeutic potential of these compounds often stems from their ability to modulate key inflammatory pathways. Many quinazolinone derivatives have been shown to be selective inhibitors of COX-2, the inducible isoform of the cyclooxygenase enzyme, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5] Furthermore, their mechanism of action can extend beyond COX inhibition to other critical targets, such as the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal mediator of inflammatory responses that regulates the expression of pro-inflammatory genes.[6][7] This multi-target potential makes quinazolinones a rich area for the development of next-generation anti-inflammatory therapeutics.

Synthesis and Characterization of Quinazolinone Derivatives

A variety of synthetic routes to quinazolinone derivatives have been established, often starting from readily available precursors like anthranilic acid or 2-aminobenzamide (anthranilamide).[2][8][9] The condensation reaction between anthranilamide and various aldehydes is a straightforward and efficient method for producing a diverse library of 2-substituted-4(3H)-quinazolinones.[8][10]

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Evaluation S1 Step 1: Synthesis of 2-Substituted-4(3H)-Quinazolinone S2 Step 2: Purification via Recrystallization or Chromatography S1->S2 C1 NMR (¹H, ¹³C) S2->C1 Purity & Structure Confirmation B1 In Vitro Assays (COX Inhibition, Cytokine Release) C1->B1 Submit for Screening C2 Mass Spectrometry (MS) C3 Infrared (IR) Spectroscopy B2 In Vivo Model (Carrageenan-Induced Paw Edema) B1->B2 Lead Compound Progression G start Acclimatize Animals (e.g., Wistar Rats) step1 Administer Test Compound or Vehicle (p.o.) start->step1 step2 Wait 1 Hour step1->step2 step3 Induce Inflammation: Inject Carrageenan into Paw step2->step3 step4 Measure Initial Paw Volume (Plethysmometer) step3->step4 step5 Measure Paw Volume at 1, 2, 3, 4 hours post-injection step4->step5 end Calculate % Edema Inhibition and Analyze Data step5->end NFkB_Pathway cluster_cytoplasm cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation cytoplasm Cytoplasm nucleus Nucleus genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, iNOS) cyto_label_pos Cytoplasm nuc_label_pos Nucleus IkB_NFkB->NFkB IκB Degradation & NF-κB Release NFkB_nuc->genes Binds to DNA & Activates Transcription inhibitor Quinazolinone (Potential Target) inhibitor->IKK

Sources

Troubleshooting & Optimization

Improving the yield of 2-(1-piperazinyl)quinazolin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in medicinal chemistry, 2-(1-piperazinyl)quinazolin-4(3H)-one is a scaffold found in numerous compounds with significant therapeutic potential. Its synthesis, while conceptually straightforward, is often plagued by challenges that can drastically reduce yields and complicate purification. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and optimized protocols to navigate these common hurdles. As Senior Application Scientists, we present not just the "how," but the "why," grounding our recommendations in established chemical principles to ensure robust and reproducible outcomes.

Core Synthesis Pathway: An Overview

The most prevalent and reliable method for synthesizing 2-(1-piperazinyl)quinazolin-4(3H)-one involves a two-step process. It begins with the formation of a reactive intermediate, typically 2-chloroquinazolin-4(3H)-one, from the more accessible quinazoline-2,4(1H,3H)-dione. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with piperazine. Understanding the nuances of each step is critical to maximizing the overall yield.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Nucleophilic Substitution A Quinazoline-2,4(1H,3H)-dione B 2-Chloroquinazolin-4(3H)-one A->B  POCl₃ or  SOCl₂/DMF B_ref 2-Chloroquinazolin-4(3H)-one C Piperazine D 2-(1-Piperazinyl)quinazolin-4(3H)-one (Final Product) C->D  Base (e.g., K₂CO₃)  Solvent (e.g., DMF) B_ref->D  Base (e.g., K₂CO₃)  Solvent (e.g., DMF)

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My yield for the 2-chloroquinazolin-4(3H)-one intermediate (Step 1) is very low. What's going wrong?

A1: Low yield in this chlorination step is a frequent problem, often stemming from incomplete reaction, side-product formation, or degradation. The key is to select the right reagent and maintain rigorous control over the reaction conditions.

  • Causality of Reagent Choice: The conversion of the amide in the quinazolinone ring to a chloro-leaving group requires a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common and effective choice. Alternatives like thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions) can also be used, but POCl₃ is generally more reliable for this specific substrate. A less common but effective method involves using triphenylphosphine and trichloroisocyanuric acid, which can sometimes provide higher yields under milder conditions.[1]

  • Critical Parameters:

    • Anhydrous Conditions: POCl₃ reacts violently with water. Ensure your starting material is completely dry and use anhydrous solvents and glassware. Any moisture will consume the reagent and lead to the formation of phosphoric acid, complicating the workup.

    • Temperature Control: The reaction is typically performed at reflux. However, excessively high temperatures or prolonged reaction times can lead to the formation of undesired byproducts, such as 2,4-dichloroquinazoline. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

    • Workup Procedure: The workup is critical for isolating the product. The reaction mixture is quenched by carefully and slowly pouring it onto crushed ice. This hydrolyzes the excess POCl₃ and precipitates the product. Safety Note: This is a highly exothermic process and must be done in a well-ventilated fume hood with appropriate personal protective equipment. The crude product is then filtered and washed thoroughly with water to remove acidic residues.

Reagent SystemTypical TemperatureKey AdvantagesCommon Pitfalls
POCl₃ (neat or in toluene) 100-110 °C (Reflux)High reactivity, cost-effectiveHighly corrosive, vigorous workup
SOCl₂ / cat. DMF 70-80 °CMilder than POCl₃Can be less effective for some substrates
PPh₃ / TCCA Room Temp to 60 °CMild conditions, high yields reported[1]Higher reagent cost
Q2: The final substitution reaction with piperazine (Step 2) is sluggish and gives a poor yield. How can I improve it?

A2: This SNAr reaction is the cornerstone of the synthesis, and its efficiency depends on a delicate balance of solvent, base, temperature, and stoichiometry.

  • The Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl), which will protonate the basic piperazine, rendering it non-nucleophilic. An acid scavenger is therefore essential. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive and easily filtered off post-reaction. Organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are also effective.

  • Solvent Selection: A polar aprotic solvent is ideal for this step.

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO): These solvents effectively dissolve the reactants and facilitate the SNAr mechanism.

    • Acetonitrile (CH₃CN): A good alternative, though sometimes requiring higher temperatures.

    • Alcohols (e.g., Isopropanol, Ethanol): Can be used, but risk of competing O-alkylation side reactions exists, although it is generally minor in this specific case.

  • Stoichiometry and Side Reactions:

    • Excess Piperazine: Using a slight excess of piperazine (1.2–2.0 equivalents) can help drive the reaction to completion. However, a large excess will complicate purification.

    • Preventing Disubstitution (Advanced Tip): A common professional strategy to ensure monosubstitution and simplify purification is to use mono-Boc-protected piperazine .[2] This protected amine reacts once with the 2-chloroquinazolinone. The tert-butyloxycarbonyl (Boc) protecting group is then easily removed in a subsequent step using an acid like trifluoroacetic acid (TFA) or HCl in dioxane to yield the final product cleanly.[2]

G cluster_0 Troubleshooting Low Yield (Step 2) Start Low Yield? Check_Base Is an adequate base (e.g., K₂CO₃, DIPEA) present? Start->Check_Base Yes Start->Check_Base No Add Base Check_Solvent Is the solvent polar aprotic (DMF, DMSO)? Check_Base->Check_Solvent Yes Check_Base->Check_Solvent No Change Solvent Check_Temp Is the temperature optimized (80-120 °C)? Check_Solvent->Check_Temp Yes Check_Solvent->Check_Temp No Adjust Temp. Check_SM Is the 2-chloro intermediate pure? Check_Temp->Check_SM Yes Check_Temp->Check_SM No Purify Starting Material Solution Yield should improve. Consider using mono-Boc-piperazine for cleaner reaction. Check_SM->Solution Yes

Caption: Decision tree for troubleshooting the nucleophilic substitution step.

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A3: Purification challenges usually arise from unreacted starting materials or side products. Effective purification relies on understanding what these impurities are.

  • Common Impurities:

    • Unreacted 2-chloroquinazolin-4(3H)-one: This indicates an incomplete reaction. It can be minimized by increasing reaction time, temperature, or the equivalents of piperazine.

    • Excess Piperazine: Being highly water-soluble, most of the excess piperazine can be removed during an aqueous workup.

    • Quinazoline-2,4(1H,3H)-dione: This forms if the 2-chloro intermediate is hydrolyzed by water during the reaction or workup. Ensure anhydrous conditions during the reaction.

  • Purification Protocol:

    • Aqueous Workup: After the reaction is complete, cool the mixture and pour it into a large volume of cold water. The desired product is typically insoluble in water and will precipitate. Stir for 30-60 minutes to ensure complete precipitation.

    • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake extensively with water to remove inorganic salts (like K₂CO₃) and excess piperazine. A final wash with a cold, non-polar solvent like diethyl ether or hexane can help remove non-polar impurities.

    • Recrystallization: This is the most effective method for achieving high purity. Ethanol or isopropanol are excellent solvents for recrystallizing 2-(1-piperazinyl)quinazolin-4(3H)-one. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.[3]

    • Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography is the final option. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with 1-2% triethylamine (to prevent the basic product from streaking on the acidic silica) is typically effective.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinazolin-4(3H)-one
  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a base trap (e.g., NaOH solution), add quinazoline-2,4(1H,3H)-dione (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 vol).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully , pour the reaction mixture onto the ice with vigorous stirring in a fume hood.

  • Isolation: A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the white to off-white solid under vacuum to yield 2-chloroquinazolin-4(3H)-one. The product is often pure enough for the next step, but can be recrystallized from acetone/ethyl acetate if necessary.[4]

Protocol 2: Synthesis of 2-(1-Piperazinyl)quinazolin-4(3H)-one
  • Setup: To a round-bottom flask, add 2-chloroquinazolin-4(3H)-one (1.0 eq), piperazine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (5-10 vol).

  • Reaction: Heat the mixture to 80-100 °C and stir for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • Isolation: Stir the resulting suspension for 30 minutes. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water.

  • Purification: Dry the crude product and recrystallize from hot ethanol to obtain pure 2-(1-piperazinyl)quinazolin-4(3H)-one as a crystalline solid.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • ACG Publications. (2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Retrieved from [Link]

  • Dove Medical Press. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]

  • Indus University. (n.d.). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents.
  • Cao, S., et al. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl- 1, 3, 4-oxadiazol-2-yl) methyl amino].
  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
  • National Institutes of Health (NIH). (2022, July 4). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Retrieved from [Link]

  • ACS Publications. (2025, February 26). Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Chloroquinazolin-4(3H)-one. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid.
  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Quinazolinone Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the solubility issues commonly encountered with quinazolinone derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to this critical experimental hurdle. My aim is to equip you with the knowledge to not only troubleshoot these challenges but also to proactively design experiments that mitigate solubility-related artifacts, ensuring the integrity and reproducibility of your data.

Understanding the Challenge: Why are Quinazolinone Derivatives Prone to Solubility Issues?

Quinazolinone and its derivatives are a significant class of heterocyclic compounds, widely explored for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] However, their often rigid, planar, and lipophilic structures can lead to poor aqueous solubility. This inherent characteristic poses a significant challenge in biological assays, which are predominantly aqueous environments. Poor solubility can lead to a cascade of experimental problems, including compound precipitation, inaccurate concentration measurements, and consequently, misleading biological data.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most common questions and issues you may face, from preparing initial stock solutions to interpreting assay results complicated by solubility problems.

Part 1: Stock Solution Preparation and Initial Screening

Question 1: What is the best solvent for preparing my initial stock solution of a new quinazolinone derivative?

Answer:

Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions in drug discovery due to its ability to dissolve a broad range of polar and nonpolar compounds.[6][7][8] For a new quinazolinone derivative, DMSO is an excellent starting point.

Initial Solubility Assessment Protocol:

  • Small-Scale Test: Before preparing a large stock, test the solubility of a small amount of your compound (e.g., 1-2 mg) in a small volume of DMSO (e.g., 100-200 µL).

  • Target Concentration: Aim for a high but reasonable stock concentration, typically in the range of 10-30 mM.[9] This allows for significant dilution into your final assay medium while keeping the final DMSO concentration low.[6]

  • Visual Inspection and Sonication: After adding the solvent, vortex the solution thoroughly. If the compound does not fully dissolve, sonication can be an effective method to aid dissolution.[10] Visually inspect the solution against a light source for any undissolved particles.

Troubleshooting Tip: If your compound is insoluble even in DMSO, other organic solvents like N,N-dimethylformamide (DMF) or ethanol can be tested. However, be mindful of their compatibility with your specific assay and potential for higher cytotoxicity compared to DMSO.[11]

Question 2: My compound dissolves in 100% DMSO, but precipitates immediately when I dilute it into my aqueous assay buffer. What should I do?

Answer:

This is a classic and very common problem known as "DMSO shock" or precipitation upon dilution. It occurs because the compound is highly soluble in the organic solvent but poorly soluble in the aqueous buffer.[6][12][13][14][15]

Workflow for Mitigating Precipitation on Dilution:

G cluster_0 Dilution Optimization cluster_1 Co-solvent Strategies cluster_2 pH and Formulation A Start: Compound precipitates upon dilution into aqueous buffer B Strategy 1: Optimize Dilution Protocol A->B C Strategy 2: Use Co-solvents A->C D Strategy 3: pH Adjustment A->D E Strategy 4: Employ Solubilizing Excipients A->E F Lower final compound concentration B->F G Perform serial dilutions in 100% DMSO first B->G H Increase mixing energy (vortexing) B->H I Test alternative co-solvents (e.g., Ethanol, PEG) C->I J Use a combination of co-solvents C->J K Maintain final solvent concentration <0.5% C->K L Determine pKa of the compound D->L M Adjust buffer pH to ionize the compound D->M N Incorporate cyclodextrins or surfactants E->N G cluster_0 Physical Modification cluster_1 Particle Size Reduction cluster_2 Chemical Modification A Persistent Solubility Issues B Consider Advanced Formulation Strategies A->B C Solid Dispersion B->C D Nanosuspension B->D E Prodrug Synthesis B->E F Disperse drug in a hydrophilic polymer (e.g., Poloxamer, PVP) C->F I Mill or precipitate drug to nano-size D->I L Add a polar, ionizable promoiety E->L G Prepare by melt-fusion or solvent evaporation F->G H Reduces crystallinity, improves wettability G->H J Increases surface area-to-volume ratio I->J K Enhances dissolution rate J->K M Improves aqueous solubility L->M N Requires cleavage back to active drug in assay M->N

Sources

Technical Support Center: Optimization of Reaction Conditions for Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this vital heterocyclic scaffold. Quinazolinones are a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, ensuring your syntheses are both efficient and successful.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during quinazolinone synthesis. Each issue is analyzed from a mechanistic standpoint, providing you with the causal understanding needed to make informed adjustments to your protocol.

Issue 1: Low or No Product Yield

A low yield of the desired quinazolinone is one of the most common hurdles. The root cause often lies in one or more suboptimal reaction parameters.

Q: My reaction is resulting in a low yield of the desired quinazolinone. What are the common causes and how can I improve it?

A: Low yields in quinazolinone synthesis can be traced back to several factors, including the quality of starting materials, reaction conditions, and the choice of solvent or catalyst.[3][4] A systematic evaluation of each of these components is the most effective troubleshooting strategy.

Possible Cause 1: Purity of Starting Materials
  • Expertise & Experience: Impurities in your reactants, such as anthranilic acid derivatives, amines, or aldehydes, can lead to unwanted side reactions, consuming your starting materials and reducing the overall yield.[3] For example, residual water can cause hydrolysis of intermediates.[4]

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of all starting materials using techniques like NMR, melting point analysis, or GC-MS.

    • Purification: If impurities are detected, purify the reactants. Solid compounds can be recrystallized, while liquid aldehydes can be distilled under reduced pressure.[3]

    • Drying: Ensure all reactants and solvents are anhydrous, especially for moisture-sensitive reactions. Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions like oxidation.[4]

Possible Cause 2: Suboptimal Reaction Conditions (Temperature & Time)
  • Expertise & Experience: Many quinazolinone syntheses, like the Niementowski reaction, require elevated temperatures to overcome the activation energy for cyclization.[4][5] However, excessively high temperatures or prolonged reaction times can lead to product decomposition.[3]

  • Troubleshooting Steps:

    • Temperature Screening: Conduct small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to identify the optimal condition.[3]

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped once the starting material is consumed to prevent byproduct formation.[6]

Possible Cause 3: Inappropriate Solvent Selection
  • Expertise & Experience: The solvent's polarity is a critical factor that can significantly influence reactant solubility, reaction rate, and even the reaction pathway.[3][7] For the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water provide excellent yields, while non-polar solvents like toluene and THF are ineffective.[3][8]

  • Troubleshooting Steps:

    • Solvent Screening: If yields are low, perform the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the most suitable one.[3]

SolventPolarityTypical Application Notes
Toluene Non-polarCan be ineffective in some syntheses; may favor benzimidazole byproduct formation.[3][7]
Ethanol Polar ProticOften used but can be less effective than more polar aprotic solvents.[3][8]
DMF/DMSO Polar AproticCommonly used and often provide excellent yields due to high reactant solubility.[3][4][7]
Water Polar ProticCan surprisingly provide excellent yields in certain reactions and is a green solvent choice.[3][8]
Possible Cause 4: Inefficient or Inactive Catalyst
  • Expertise & Experience: In metal-catalyzed reactions (e.g., using copper or palladium), catalyst activity is paramount.[9][10] The catalyst can be deactivated by impurities or may require specific ligands or bases to function optimally.[4]

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Ensure you are using a fresh, active batch of the catalyst.

    • Optimize Loading: Screen different catalyst loadings to find the optimal concentration.

    • Inert Atmosphere: For air-sensitive catalysts, ensure the reaction is performed under an inert atmosphere.[4]

Issue 2: Formation of Significant Side Products

The presence of impurities and side products can complicate purification and significantly lower the isolated yield of your target quinazolinone.

Q: My reaction is producing a complex mixture with significant side products. How can I improve the selectivity?

A: Side product formation is often a result of competing reaction pathways or the instability of intermediates. Understanding the potential side reactions is key to mitigating them.

Possible Side Product 1: Benzoxazinone Intermediate
  • Expertise & Experience: When synthesizing quinazolinones from anthranilic acid and an acylating agent (like acetic anhydride), a 1,3-benzoxazin-4-one intermediate is formed.[6][11][12] Incomplete reaction with the amine source will result in this intermediate remaining as a major impurity.

  • Causality: The benzoxazinone is formed by the initial acylation and cyclization of anthranilic acid. The subsequent step involves a nucleophilic attack by an amine (or ammonia), opening the benzoxazinone ring, followed by cyclization to the quinazolinone. Insufficient amine or suboptimal conditions for the second step will halt the reaction at the intermediate stage.

  • Troubleshooting Steps:

    • Ensure Sufficient Amine: Use an adequate amount of the amine source (e.g., ammonium acetate for ammonia).

    • Optimize Second Step Conditions: If running a two-step procedure, ensure the conditions for the conversion of the benzoxazinone to the quinazolinone are optimal (e.g., appropriate temperature and solvent).

Possible Side Product 2: Hydrolysis Products
  • Expertise & Experience: The presence of water in the reaction mixture can lead to the hydrolysis of either the benzoxazinone intermediate or the final quinazolinone product, leading back to N-acylanthranilic acid or anthranilic acid derivatives.[4]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.

    • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can help to exclude atmospheric moisture.[4]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues in quinazolinone synthesis.

Caption: A troubleshooting flowchart for low yield and impurity issues in quinazolinone synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4(3H)-quinazolinones?

A1: Several synthetic strategies exist, and the choice often depends on the desired substitution pattern and available starting materials.[6] Common methods include:

  • Niementowski Reaction: The condensation of anthranilic acid with an amide, often requiring high temperatures.[4][5]

  • From 2-Aminobenzamides: Condensation with aldehydes or orthoesters.[13][14]

  • From Isatoic Anhydride: Reaction with amines and other electrophiles.[10][15]

  • Metal-Catalyzed Cyclizations: Using catalysts like copper or palladium to form C-N bonds.[10][14][16]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most common and cost-effective method.[6] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot is no longer visible. For more quantitative analysis, LC-MS can be employed.[3]

Q3: Are there greener or more efficient methods for quinazolinone synthesis?

A3: Yes, modern synthetic methods focus on improving efficiency and reducing environmental impact.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times (from hours to minutes) and often improves yields compared to conventional heating.[17][18][19][20] This is due to rapid and uniform heating.[18]

  • Ultrasound-Promoted Synthesis: Similar to microwaves, ultrasound can enhance reaction rates and yields.[9][10]

  • Green Solvents: Using water or deep eutectic solvents can replace traditional volatile organic solvents.[8][21]

  • Catalyst-Free Conditions: Some methods have been developed that proceed under catalyst-free conditions, simplifying the workup and reducing costs.[14]

Q4: My product is difficult to purify. What strategies can I use?

A4: Purification can be challenging due to similar polarities of the product and side products.

  • Recrystallization: This is the first method of choice for solid products. A careful solvent screen is necessary to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[3]

  • Column Chromatography: Silica gel chromatography is a standard method for separating compounds with different polarities.[6] If the product is adsorbing to the silica, consider deactivating the silica with triethylamine or switching to a different stationary phase like alumina.

  • Acid-Base Extraction: Quinazolinones are basic. You can often purify them by dissolving the crude mixture in an organic solvent and extracting with a dilute acid (e.g., 1M HCl). The quinazolinone will move to the aqueous layer as its protonated salt. After separating the layers, basifying the aqueous layer will precipitate the purified product.[6]

III. Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Substituted-4(3H)-quinazolinones

This protocol is adapted from microwave-assisted methods that offer rapid and high-yielding synthesis.[4][22]

Materials:

  • Anthranilic acid (1 equivalent)

  • Triethyl orthoformate (or other orthoester) (1.2 equivalents)

  • Substituted amine (1.2 equivalents)

  • Ethanol (as solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine anthranilic acid (e.g., 5 mmol), triethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).[4]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4] Reaction conditions should be optimized for specific substrates.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[4]

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Workflow for microwave-assisted quinazolinone synthesis.

IV. References

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.

  • Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research.

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA).

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.

  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem.

  • Mechanism for quinazolin-4(3H)-one formation. ResearchGate.

  • Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. Benchchem.

  • Technical Support Center: Synthesis of Quinazolinone Derivatives. Benchchem.

  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.

  • Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. ResearchGate.

  • Optimization of solid phase synthesis of quinazolin-4-ones Robert Musio. Der Pharma Chemica.

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate.

  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.

  • Synthesis of quinazolinones. Organic Chemistry Portal.

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC - NIH.

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC.

  • Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed.

  • Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate.

  • Troubleshooting guide for the synthesis of quinazoline derivatives. Benchchem.

  • Recent developments in transition metal catalysis for quinazolinone synthesis.

  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI.

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.

  • Troubleshooting common issues in quinazoline synthesis protocols. Benchchem.

  • Solvent screening for the synthesis of Quinazolinones. ResearchGate.

  • (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate.

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.

  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Request PDF. ResearchGate.

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Technical Support Center: N-Alkylation of the Quinazolinone Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of the quinazolinone ring. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Quinazolinone derivatives are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, the seemingly straightforward N-alkylation reaction can present several challenges, from poor yields to complex issues of regioselectivity.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and resolve common experimental hurdles. The information is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when performing N-alkylation of quinazolinones.

Q1: I'm not getting any of my desired N-substituted quinazolinone product, or the yield is very low. What are the primary factors I should investigate?

A1: Low or non-existent yield is a frequent issue that can often be traced back to a few key factors.[3] Begin by systematically evaluating the following:

  • Base Strength and Solubility: The choice of base is critical for deprotonating the quinazolinone nitrogen, making it nucleophilic. If the base is too weak, deprotonation will be incomplete. If it is poorly soluble in your chosen solvent, the reaction will be slow or may not proceed at all.

  • Reaction Temperature: Like many reactions, N-alkylation is temperature-dependent. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the desired product.

  • Quality of Reagents and Solvents: Ensure that your starting quinazolinone, alkylating agent, and solvent are pure and dry. The presence of water can hydrolyze intermediates or quench the base.[3]

Q2: My reaction is producing a mixture of N1 and N3 alkylated isomers. How can I control the regioselectivity?

A2: The quinazolinone ring has two nitrogen atoms (N1 and N3) that can potentially be alkylated, leading to issues with regioselectivity. The outcome of the reaction is influenced by several factors:

  • Steric Hindrance: The substituents on the quinazolinone ring can sterically hinder one nitrogen over the other. Bulky groups at the C2 position, for example, can favor alkylation at the less hindered N1 position.

  • Electronic Effects: The electronic nature of the substituents can also influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of solvent and base can significantly impact the ratio of N1 to N3 alkylation.[4] In some cases, a change in solvent polarity can favor one isomer over the other.[5]

Q3: I am observing the formation of multiple side products, making purification difficult. What are the likely side reactions, and how can I minimize them?

A3: Side product formation is a common challenge. Besides unreacted starting materials, you might encounter:

  • O-Alkylation Products: In addition to N-alkylation, O-alkylation can occur, particularly with more reactive alkylating agents.[5][6]

  • Over-alkylation: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, dialkylation can occur.[7]

  • Decomposition: At elevated temperatures, the starting materials or products may degrade.

To minimize these, carefully optimize the reaction temperature, time, and stoichiometry of your reactants.

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the N-alkylation of quinazolinones.

Problem 1: Low or No Product Yield

Low product yield is a frustrating but solvable issue. The following troubleshooting tree can guide you through the process of identifying and resolving the root cause.

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// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Evaluate Base\n- Strength (pKa)\n- Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Assess Reaction Temperature\n- Too low?\n- Too high (decomposition)?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Verify Reagent & Solvent Quality\n- Purity\n- Anhydrous conditions?", fillcolor="#FBBC05", fontcolor="#202124"]; Base_Solution [label="Solution:\n- Use a stronger base (e.g., NaH, KHMDS)\n- Choose a more appropriate solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Temp_Solution [label="Solution:\n- Incrementally increase temperature\n- Monitor for decomposition via TLC/LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents_Solution [label="Solution:\n- Purify starting materials\n- Use anhydrous solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Base; Start -> Check_Temp; Start -> Check_Reagents; Check_Base -> Base_Solution; Check_Temp -> Temp_Solution; Check_Reagents -> Reagents_Solution; Base_Solution -> Success; Temp_Solution -> Success; Reagents_Solution -> Success; }

Caption: Troubleshooting workflow for low N-alkylation yield.
  • Insufficient Deprotonation: The N-H bond of the quinazolinone ring needs to be deprotonated to form the nucleophilic anion. If a weak base like potassium carbonate (K₂CO₃) is ineffective, consider stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). The choice of base should be matched with a solvent in which it has reasonable solubility.[8]

  • Poor Solubility of Reactants: If either the quinazolinone starting material or the base is not soluble in the reaction solvent, the reaction will be heterogeneous and slow. Consider switching to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.

  • Inappropriate Reaction Temperature: Start with the reaction at room temperature and monitor its progress by TLC or LC-MS. If no reaction is observed, gradually increase the temperature in increments of 10-20°C. Be mindful that excessive heat can lead to degradation. Microwave-assisted synthesis can sometimes provide better control over heating and shorten reaction times, potentially improving yields.[9][10]

Problem 2: Poor Regioselectivity (N1 vs. N3 Alkylation)

Controlling the site of alkylation is a common challenge in quinazolinone chemistry. The electronic and steric environment of the two nitrogens dictates the outcome.

graph "Regioselectivity_Control" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Quinazolinone [label="Quinazolinone\n(N1 and N3 sites)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sterics [label="Steric Hindrance\n(e.g., C2-substituent)", fillcolor="#FBBC05", fontcolor="#202124"]; Electronics [label="Electronic Effects\n(Substituent Effects)", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Reaction Conditions\n(Solvent, Base)", fillcolor="#FBBC05", fontcolor="#202124"]; N1_Product [label="N1-Alkylated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; N3_Product [label="N3-Alkylated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Quinazolinone -> Sterics; Quinazolinone -> Electronics; Quinazolinone -> Conditions; Sterics -> N1_Product [label="Bulky group favors N1"]; Electronics -> N3_Product [label="EDG may favor N3"]; Conditions -> N1_Product [label="e.g., Non-polar solvent"]; Conditions -> N3_Product [label="e.g., Polar aprotic solvent"]; }

Caption: Factors influencing N1 vs. N3 regioselectivity.
  • Leveraging Steric Hindrance: If your synthesis allows, introducing a bulky substituent at the C2 position can effectively block the N1 position, thereby directing alkylation to N3. Conversely, a bulky group at N3 would favor alkylation at N1.

  • Solvent Effects: The polarity of the solvent can influence which nitrogen is more readily alkylated. Non-polar solvents may favor alkylation at one position, while polar aprotic solvents like DMF might favor the other. Experimenting with a range of solvents is a practical approach.

  • Choice of Base and Counter-ion: The nature of the base and its corresponding counter-ion can influence the aggregation state of the quinazolinone anion and its reactivity at the N1 and N3 positions.

Problem 3: Formation of O-Alkylation and Di-Alkylation Side Products

The presence of multiple products complicates purification and reduces the yield of the desired compound.

O-alkylation arises from the lactam-lactim tautomerism of the quinazolinone ring.[5] The lactim tautomer possesses a hydroxyl group that can be alkylated.

  • Solvent Choice: O-alkylation is often more prevalent in polar solvents.[5] If you are observing significant O-alkylation, consider switching to a less polar solvent.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the formation of the O-alkylated product.

Di-alkylation occurs when a second alkyl group is added to the already N-alkylated quinazolinone.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material has been consumed to prevent the formation of the di-alkylated product.

Experimental Protocols

Here are some general starting protocols that can be adapted for your specific substrates.

General Protocol for N-Alkylation of Quinazolinone
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the quinazolinone starting material (1.0 eq.).

  • Solvent and Base: Add anhydrous solvent (e.g., DMF, DMSO, or THF) to dissolve the quinazolinone. Cool the solution to 0°C in an ice bath. Add the base (e.g., NaH, 1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0°C and add the alkylating agent (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Common Conditions for N-Alkylation
Base Solvent Typical Temperature Notes
K₂CO₃Acetone, DMFRoom Temp to RefluxMild conditions, suitable for activated alkyl halides. Solubility can be an issue.[8]
Cs₂CO₃DMF, AcetonitrileRoom Temp to 80°CMore soluble and often more effective than K₂CO₃.[6]
NaHTHF, DMF0°C to Room TempStrong base, requires anhydrous conditions. Good for a wide range of alkylating agents.[11][12]
KHMDSTHF-78°C to Room TempVery strong, non-nucleophilic base. Useful for sterically hindered substrates.

This guide is intended to provide a solid foundation for troubleshooting your N-alkylation reactions. Remember that every substrate is different, and some degree of optimization will likely be necessary to achieve the best results.

References

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). ResearchGate. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. [Link]

  • Choi, J., Le, T., Manahan, I., & Kim, K. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons. [Link]

  • Scheme 1. N-alkylation of quinazolinone derivative 2. (n.d.). ResearchGate. [Link]

  • Cui, W., Yang, F., Wang, Z.-B., & Wang, S.-G. (2022). Visible-light promoted N-aminoalkylation of quinazolinones. ChemRxiv. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). SciSpace. [Link]

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (n.d.). ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2015). PubMed Central. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2018). PubMed Central. [Link]

  • Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines. (2015). Royal Society of Chemistry. [Link]

  • Choi, J., Le, T., Manahan, I., & Kim, K. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. University of Washington Tacoma. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. [Link]

  • Optimizing reaction conditions of N-alkylation reaction. (n.d.). ResearchGate. [Link]

  • Scheme 1. Formation N-alkylation of quinazolinone derivatives. (n.d.). ResearchGate. [Link]

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Promoted N-Alkylation of Quinazolinones through Nucleophilic Substitution of Benzyl Alcohols. (2023). ACS Publications. [Link]

  • N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. (2011). PubMed. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. (n.d.). ResearchGate. [Link]

  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. (2024). Royal Society of Chemistry. [Link]

  • Regioselective heteroannelation in quinazolin-4-one derivatives. Synthesis of 2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazol. (n.d.). RSC Publishing. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2025). ResearchGate. [Link]

  • Understanding the Reactivity of 4(3H)-Quinazolinones Via N3-Alkylation. (n.d.). UW Tacoma. [Link]

  • Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines. (n.d.). The Royal Society of Chemistry. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2018). PubMed Central. [Link]

  • N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. (n.d.). The Royal Society of Chemistry. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]

  • Regioselective Quinazolinone-Directed Ortho Lithiation of Quinazolinoylquinoline: Practical Synthesis of Naturally Occurring Hum. (n.d.). American Chemical Society. [Link]

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Technical Support Center: Navigating the Dimroth Rearrangement in Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinazolinone synthesis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common challenge in this field: byproduct formation during the Dimroth rearrangement. Our goal is to equip you with the expertise and validated protocols to optimize your synthetic routes, enhance yield, and ensure the purity of your target quinazolinone compounds.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries researchers have when encountering unexpected results in Dimroth rearrangement-based quinazolinone syntheses.

Q1: I'm observing a significant amount of an isomeric byproduct. How can I confirm if it's from a Dimroth rearrangement?

A1: The Dimroth rearrangement involves the isomerization of heterocyclic compounds where endocyclic and exocyclic heteroatoms, typically nitrogen, exchange positions[1][2]. In the context of quinazolinones, this often manifests as a switch between nitrogen atoms within the heterocyclic core. To confirm this, you will need to perform a thorough structural characterization of both your desired product and the byproduct. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential. The key is to look for shifts in the chemical environment of the atoms and fragments attached to the nitrogen atoms in the quinazolinone ring.

Q2: What are the primary drivers for the Dimroth rearrangement and its associated byproducts?

A2: The Dimroth rearrangement is fundamentally driven by the relative thermodynamic stability of the starting material and the rearranged product[1]. Several factors can influence the rate and extent of this rearrangement, often leading to byproduct formation:

  • pH of the reaction medium: The rearrangement can be catalyzed by both acids and bases[3][4].

  • Temperature: Higher temperatures can provide the activation energy needed for the rearrangement to occur[3].

  • Substituents: Electron-withdrawing groups on the heterocyclic ring can facilitate the ring-opening step of the mechanism, thus promoting the rearrangement, while electron-donating groups may hinder it[1].

  • Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates and transition states.

Q3: Can the Dimroth rearrangement be completely avoided?

A3: While complete avoidance can be challenging depending on the specific substrates, its occurrence can be significantly minimized. Careful control of reaction conditions is paramount. This includes optimizing temperature, reaction time, and the choice of catalyst and solvent[5]. In some cases, alternative synthetic routes that do not involve conditions known to promote the Dimroth rearrangement may be a more viable strategy.

Q4: Are there any "green" or more environmentally friendly approaches to minimize byproducts in these reactions?

A4: Yes, there is a growing interest in developing more sustainable synthetic methods. For quinazolinone synthesis, greener solvents have been explored[5]. Additionally, photocatalytic reactions are emerging as an eco-friendly alternative to traditional methods that often rely on harsh acids or oxidizing agents, thereby reducing the potential for side reactions and environmental pollution[6].

Troubleshooting Guide: Byproduct Formation

This section provides a more detailed, problem-oriented approach to troubleshoot and mitigate byproduct formation during the Dimroth rearrangement in quinazolinone synthesis.

Problem 1: Formation of an N-Substituted Isomer

You have isolated a significant amount of a quinazolinone isomer where a substituent has migrated from one nitrogen atom to another within the heterocyclic core.

Visualizing the Problem: The Dimroth Rearrangement Mechanism

The Dimroth rearrangement typically proceeds through an Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism[1]. Understanding this pathway is crucial for troubleshooting.

Dimroth_Mechanism cluster_0 ANRORC Mechanism Start Initial Quinazolinone (Kinetic Product) Addition Nucleophilic Addition (e.g., H₂O, OH⁻) Start->Addition Catalyst (Acid/Base) RingOpening Ring Opening to Acyclic Intermediate Addition->RingOpening Rotation Bond Rotation RingOpening->Rotation RingClosure Ring Closure Rotation->RingClosure End Rearranged Quinazolinone (Thermodynamic Product) RingClosure->End

Caption: The ANRORC mechanism of the Dimroth rearrangement.

Potential Causes and Solutions
Potential Cause Explanation Troubleshooting Protocol
Inappropriate pH Both acidic and basic conditions can catalyze the ring-opening and closing steps of the rearrangement[3].Protocol 1: pH Optimization. 1. Screen a range of pH values for your reaction. 2. If using a base, consider weaker bases or stoichiometric amounts instead of a large excess. 3. If using an acid catalyst, try milder acids or buffer the reaction medium.
Elevated Temperature High temperatures can overcome the activation barrier for the rearrangement, leading to the thermodynamically more stable, but undesired, isomer.Protocol 2: Temperature Control. 1. Attempt the reaction at a lower temperature. 2. Monitor the reaction progress closely using TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation. 3. Consider microwave-assisted synthesis, which can sometimes offer better control over heating and reduce reaction times[7].
Prolonged Reaction Time The desired product may be the kinetic product, which can convert to the thermodynamic (rearranged) product over time.Protocol 3: Reaction Time Optimization. 1. Set up parallel reactions and quench them at different time points. 2. Analyze the product distribution at each time point to determine when the desired product is at its maximum concentration before significant rearrangement occurs.
Problem 2: Formation of Acyclic Intermediates

Your reaction mixture contains a significant amount of uncyclized, acyclic intermediates, leading to low yields of the desired quinazolinone.

Visualizing the Workflow: Troubleshooting Acyclic Intermediates

Acyclic_Byproducts Start Starting Materials DesiredPath Complete Cyclization Start->DesiredPath Optimized Conditions UndesiredPath Incomplete Cyclization Start->UndesiredPath Suboptimal Conditions Product Desired Quinazolinone DesiredPath->Product Byproduct Acyclic Intermediate Byproduct UndesiredPath->Byproduct

Caption: Competing pathways of cyclization vs. byproduct formation.

Potential Causes and Solutions
Potential Cause Explanation Troubleshooting Protocol
Insufficient Dehydration The final cyclization step to form the quinazolinone ring often involves the elimination of water. If this is not efficient, the acyclic precursor will remain.Protocol 4: Enhancing Dehydration. 1. Use a dehydrating agent such as molecular sieves. 2. Employ a Dean-Stark apparatus to azeotropically remove water if the solvent is appropriate (e.g., toluene). 3. For reactions involving carboxylic acids, consider using a chlorinating agent like POCl₃ to form a more reactive acyl chloride intermediate, which can facilitate cyclization[3].
Steric Hindrance Bulky substituents on the starting materials can sterically hinder the intramolecular cyclization.Protocol 5: Overcoming Steric Hindrance. 1. Increase the reaction temperature to provide more energy for the cyclization to occur. 2. Use a more effective catalyst to lower the activation energy of the cyclization step. 3. Consider a different synthetic route that introduces the bulky substituent after the quinazolinone core has been formed.
Hydrolysis of Intermediates The presence of water in the reaction can lead to the hydrolysis of reactive intermediates or even the final product[5].Protocol 6: Anhydrous Reaction Conditions. 1. Thoroughly dry all glassware before use. 2. Use anhydrous solvents. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Problem 3: Formation of Products from Self-Condensation

You are observing byproducts that result from the starting materials reacting with themselves rather than in the desired intermolecular reaction.

Potential Causes and Solutions
Potential Cause Explanation Troubleshooting Protocol
Incorrect Stoichiometry An excess of one of the starting materials can lead to its self-condensation.Protocol 7: Stoichiometric Control. 1. Carefully control the stoichiometry of your reactants. 2. Consider using a slow-addition method for one of the reactants to maintain a low concentration of it in the reaction mixture at any given time.
High Reactant Concentration High concentrations can favor intermolecular side reactions like self-condensation.Protocol 8: Concentration Optimization. 1. Run the reaction at a lower concentration (i.e., in a larger volume of solvent). 2. This can favor the desired intramolecular cyclization over intermolecular self-condensation.

Experimental Protocols

Protocol 1: pH Optimization
  • Set up a series of small-scale reactions in parallel.

  • To each reaction, add a different acid or base catalyst, or a buffer solution to maintain a specific pH.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • Quench the reactions and analyze the product ratios to identify the optimal pH for minimizing the Dimroth rearrangement.

Protocol 4: Enhancing Dehydration with POCl₃

Caution: Phosphorous oxychloride (POCl₃) is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment.

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve your 2-aminobenzamide derivative in a suitable anhydrous solvent (e.g., toluene or acetonitrile).

  • Add an excess of the carboxylic acid reactant.

  • Cool the mixture in an ice bath and slowly add POCl₃ (typically 1.5-3 equivalents).

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by slowly pouring it over ice, then neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

By systematically applying these troubleshooting strategies and understanding the underlying mechanisms, researchers can significantly improve the outcomes of their quinazolinone syntheses involving the Dimroth rearrangement.

References

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Institutes of Health. [Link]

  • Dimroth´s Rearrangement as a Synthetic Strategy Towards New Heterocyclic Compounds. ResearchGate. [Link]

  • Base-catalyzed Dimroth rearrangement mechanism. ResearchGate. [Link]

  • The mechanism of Dimroth rearrangement in tristriazolotriaziones. ResearchGate. [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. [Link]

  • Dimroth rearrangement. Wikipedia. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Scheme 31. Synthesis of 3-acetylmethyl-2H-[3][5][8]triazino[2,3-c]quinazolin-2-one derivatives. ResearchGate. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. [Link]

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. RSC Publishing. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. MDPI. [Link]

Sources

Technical Support Center: HPLC Method Development for Quinazolinone Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HPLC method development focused on the purity analysis of quinazolinone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Introduction to Quinazolinone Analysis by HPLC

Quinazolinones are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry.[1][2][3] Their chemical structure, which often includes basic nitrogen atoms, presents unique challenges in developing robust and reliable HPLC methods for purity assessment.[4][5][6] This guide will provide you with the expertise to develop, validate, and troubleshoot your HPLC methods effectively.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with my quinazolinone compound?

A: Peak tailing is a common issue when analyzing basic compounds like quinazolinones.[4] This is primarily due to secondary interactions between the basic nitrogen atoms in the quinazolinone structure and acidic residual silanol groups on the surface of conventional silica-based HPLC columns.[4][7] These interactions lead to a non-ideal chromatographic peak shape. To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to a range of 2.5-4.5) will protonate the basic quinazolinone analyte. This reduces the interaction with the negatively charged silanol groups.

  • Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 or C8 column will minimize the number of available free silanol groups, thus reducing peak tailing.

  • Mobile Phase Additives: The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, masking them from the analyte.[7]

Q2: My retention times are shifting between injections. What is the likely cause?

A: Unstable retention times can compromise the reliability of your analytical method. Several factors can contribute to this issue:[4][8]

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially critical for gradient elution methods.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Precisely measure all components and ensure the mobile phase is well-mixed and degassed.[8]

  • Column Temperature Fluctuations: Employ a column oven to maintain a consistent temperature. Even minor fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Inconsistent flow rates due to pump malfunctions, such as leaks or faulty check valves, can cause retention time drift.[8]

Q3: How do I improve the resolution between my main quinazolinone peak and a closely eluting impurity?

A: Achieving adequate resolution is crucial for accurate purity determination. If you are facing poor resolution, consider these optimization strategies:

  • Optimize Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.

  • Adjust Mobile Phase pH: A slight adjustment in the mobile phase pH can alter the ionization state of the analyte and impurities, potentially leading to differential retention and improved resolution.

  • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Evaluate a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or cyano column) to exploit different separation mechanisms.

Q4: Is a C18 column suitable for quinazolinone analysis?

A: Yes, a C18 column is the most common choice for the reversed-phase HPLC analysis of quinazolinone and its derivatives.[9] However, due to the basic nature of many quinazolinones, a standard C18 column may lead to peak tailing.[4] For optimal performance, it is highly recommended to use a high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds. These columns have a much lower density of residual silanol groups, resulting in improved peak symmetry.

In-Depth Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing and Fronting)

Peak asymmetry can significantly impact the accuracy of integration and, therefore, the purity assessment.

Troubleshooting Workflow for Peak Asymmetry

Caption: Troubleshooting workflow for peak asymmetry.

Detailed Steps for Addressing Peak Tailing:

  • Assess the Mobile Phase pH: For basic quinazolinones, ensure the mobile phase pH is sufficiently low to protonate the analyte. A pH of 2.5 to 4.5 is a good starting point.

  • Evaluate the Column: If using an older or non-end-capped column, switch to a modern, high-purity, end-capped C18 or a base-deactivated column.

  • Introduce a Mobile Phase Additive: If peak tailing persists, consider adding 0.1% trifluoroacetic acid (TFA) or 10-25 mM of a buffer like ammonium formate to the mobile phase.[7]

Detailed Steps for Addressing Peak Fronting:

  • Reduce Sample Concentration: Peak fronting is often a sign of column overload.[7] Dilute your sample and re-inject.

  • Ensure Sample Solvent Compatibility: Dissolve your sample in a solvent that is weaker than or equivalent in strength to your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

Issue 2: Baseline Noise and Drift

A noisy or drifting baseline can interfere with the detection and quantification of low-level impurities.

Common Causes and Solutions for Baseline Issues

Problem Potential Cause Recommended Solution
Noisy Baseline Contaminated mobile phase or solvents.Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[8]
Air bubbles in the system.Degas the mobile phase thoroughly and purge the pump.
Detector lamp nearing the end of its life.Replace the detector lamp.
Drifting Baseline Inadequate column equilibration.Increase the column equilibration time, especially for gradient methods.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Mobile phase composition changing over time.Ensure the mobile phase reservoir is sealed to prevent evaporation of the organic component.

Experimental Protocols

Protocol 1: Forced Degradation Study for a Quinazolinone API

A forced degradation study is essential to develop a stability-indicating HPLC method.[10][11][12] This study intentionally degrades the API under various stress conditions to generate potential degradation products.[13]

Objective: To generate degradation products and demonstrate the specificity of the HPLC method.

Stress Conditions:

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis 0.1 M HCl2, 4, 8, 24 hours at 60°C
Base Hydrolysis 0.1 M NaOH2, 4, 8, 24 hours at 60°C
Oxidative Degradation 3% H₂O₂2, 4, 8, 24 hours at room temperature
Thermal Degradation 80°C (in solid state and solution)24, 48, 72 hours
Photolytic Degradation ICH-compliant light sourceExpose solid and solution samples to UV and visible light

Procedure:

  • Prepare a stock solution of the quinazolinone API at a concentration of approximately 1 mg/mL.

  • For each stress condition, mix the API solution with the respective stress reagent.

  • At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base hydrolysis), and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample.

  • The goal is to achieve 5-20% degradation of the parent compound.[13]

Protocol 2: HPLC Method Validation for Purity Analysis

Method validation is a regulatory requirement to ensure that the analytical method is suitable for its intended purpose.[14][15] The validation should be performed according to ICH Q2(R2) guidelines.[16][17]

Validation Parameters and Acceptance Criteria

Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.The main peak should be free from interference from blank, placebo, and degradation products. Peak purity analysis should pass.
Linearity To demonstrate a linear relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the target concentration).
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like flow rate, pH, and column temperature are varied slightly.

Logical Relationships in Method Development

Systematic Approach to HPLC Method Development

Caption: A systematic workflow for HPLC method development.

Conclusion

Developing a robust and reliable HPLC method for the purity analysis of quinazolinone compounds requires a thorough understanding of the analyte's properties and potential chromatographic challenges. By following a systematic approach to method development, employing appropriate troubleshooting strategies, and adhering to regulatory guidelines for validation, you can ensure the quality and integrity of your analytical data. This technical support center serves as a valuable resource to guide you through this process, enabling you to confidently address the specific issues you may encounter in your laboratory.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) .

  • Understanding the Latest Revisions to USP <621> | Agilent .

  • USP <621> Chromatography - DSDP Analytics .

  • Technical Support Center: HPLC Methods for Quinazolinone Compounds - Benchchem .

  • Steps for HPLC Method Validation - Pharmaguideline .

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific .

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma .

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate .

  • A practical guide to forced degradation and stability studies for drug substances .

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 .

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview .

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals .

  • Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group .

  • Validation of Analytical Procedures Q2(R2) - ICH .

  • Troubleshooting Common HPLC Issues | Labcompare.com .

  • HPLC Troubleshooting Guide .

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube .

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications .

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential .

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central .

  • A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones - YMER .

  • Structure of quinazoline and different quinazolinone compounds. - ResearchGate .

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers .

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline .

  • A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde - Benchchem .

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology .

  • METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC - ResearchGate . _OF_QUININE_SULPHATE_BY_RP-HPLC)

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Technical Support Center: Scaling the Synthesis of 2-(1-piperazinyl)-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to synthesizing 4(3H)-Quinazolinone, 2-(1-piperazinyl)-, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to navigate the challenges of scaling up this important pharmaceutical intermediate. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure both success and safety in your scale-up campaigns.

The synthesis of 2-(1-piperazinyl)-4(3H)-quinazolinone is a critical process in the development of various pharmacologically active molecules.[1][2] While the chemistry is straightforward on a laboratory scale, transitioning to pilot or manufacturing scales introduces challenges related to reaction control, impurity profiles, and process safety. This guide is structured to address these challenges directly.

The most common and scalable synthetic route involves a two-step process:

  • Formation of the Intermediate: Synthesis of 2-chloromethyl-4(3H)-quinazolinone from an appropriate anthranilic acid derivative.[3][4]

  • Nucleophilic Substitution: Reaction of the chloro-intermediate with piperazine to yield the final product.

Below is a workflow diagram illustrating this synthetic strategy.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nucleophilic Substitution cluster_2 Purification A Anthranilic Acid C 2-chloromethyl-4(3H)-quinazolinone A->C B Chloroacetonitrile B->C E 2-(1-piperazinyl)-4(3H)-quinazolinone (Final Product) C->E D Piperazine D->E F Crude Product E->F G Recrystallization / Chromatography F->G H Pure Product G->H

Caption: General workflow for the two-step synthesis of 2-(1-piperazinyl)-4(3H)-quinazolinone.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions for scaling up.

Issue Potential Cause(s) Recommended Solution(s) & Explanation
1. Low Yield in Step 1 (Intermediate Formation) Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Consider extending the reaction time or moderately increasing the temperature.[5] Ensure starting materials are fully solubilized.
Poor Quality Starting Materials: Impurities or moisture in anthranilic acid can inhibit the reaction.Solution: Use high-purity, dry starting materials. Recrystallize the anthranilic acid if necessary. Water can hydrolyze intermediates, so anhydrous conditions are often beneficial.[6]
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to poor conversion.Solution: For the synthesis of 2-chloromethyl-4(3H)-quinazolinones, using an excess of chloroacetonitrile (e.g., 3.0 equivalents) has been shown to significantly improve yields.[4]
2. Difficulty Controlling Exotherm in Step 1 Rapid Reagent Addition: The initial acylation/cyclization can be highly exothermic, especially on a large scale where the surface-area-to-volume ratio is lower.[7]Solution: Implement controlled, slow, or sub-surface addition of the acylating agent (e.g., chloroacetyl chloride if used) or chloroacetonitrile. Utilize a jacketed reactor with efficient cooling and monitor the internal temperature closely.[7]
3. Low Yield in Step 2 (Substitution Reaction) Inappropriate Solvent: The polarity and boiling point of the solvent are critical for the nucleophilic substitution.Solution: Polar aprotic solvents like DMF or DMSO are often effective as they can solubilize the reactants and facilitate the SNAr reaction.[5] Acetonitrile with a base like K₂CO₃ is also a common choice. A solvent screen may be necessary for optimization.
Insufficient Base: The base is required to neutralize the HCl formed during the reaction and to deprotonate piperazine, increasing its nucleophilicity.Solution: Use at least two equivalents of a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃). One equivalent reacts with the HCl byproduct, and the other facilitates the reaction.[1]
4. Formation of Multiple Impurities Side Reactions: Uncontrolled temperature or incorrect stoichiometry can lead to side reactions, such as the formation of di-substituted piperazine or other byproducts.[7]Solution: Maintain strict temperature control. Using a slight excess of piperazine can help drive the reaction to completion and minimize unreacted chloro-intermediate, but a large excess could lead to purification issues.
Hydrolysis of Chloro-Intermediate: The 2-chloro-4(3H)-quinazolinone intermediate is susceptible to hydrolysis, especially in the presence of moisture, forming the corresponding 2-hydroxy derivative.Solution: Ensure all reagents and solvents are anhydrous for the substitution step. Store the chloro-intermediate under dry conditions.
5. Product Purification Challenges Residual Piperazine: Excess piperazine can be difficult to remove due to its basicity and water solubility.Solution: After the reaction, perform an aqueous workup with an acidic wash (e.g., dilute HCl) to protonate and extract the excess piperazine into the aqueous layer. Be cautious not to use a strong acid that could hydrolyze the product.
Poor Crystallization: The final product may oil out or form a fine powder that is difficult to filter.Solution: Screen different solvent systems for recrystallization. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane. Slow cooling and seeding with a pure crystal can promote the formation of larger, more easily filterable crystals.

Frequently Asked Questions (FAQs)

Q1: My yield for the 2-chloromethyl-4(3H)-quinazolinone intermediate is consistently low. What is the most critical parameter to check first? A1: The stoichiometry of your reactants is the first and most critical parameter to verify. Research has shown that increasing the amount of chloroacetonitrile from 1.0 to 3.0 equivalents relative to the anthranilic acid can dramatically increase the yield.[4] If stoichiometry is correct, then move to systematically troubleshooting other parameters like reaction time and temperature, as detailed in the troubleshooting workflow below.

G start Low Yield Diagnosis q1 Is stoichiometry optimized? (e.g., 3 eq. Chloroacetonitrile) start->q1 s1 Adjust molar ratios. Re-run experiment. q1->s1 No q2 Is reaction going to completion? (Monitor by TLC/HPLC) q1->q2 Yes s1->q1 s2 Increase reaction time. Consider moderate temp increase. q2->s2 No q3 Are starting materials pure & dry? q2->q3 Yes s2->q2 s3 Purify/dry reagents. (e.g., recrystallize anthranilic acid) q3->s3 No end Yield Improved q3->end Yes s3->q3

Caption: Troubleshooting workflow for low reaction yield in Step 1.

Q2: What are the primary safety concerns when scaling up the synthesis of the 2-chloro-intermediate? A2: The primary safety concern is managing the potential exotherm, especially if using highly reactive reagents like chloroacetyl chloride.[7] A runaway reaction can lead to a rapid increase in temperature and pressure. Key safety measures include:

  • Controlled Addition: Always add reagents slowly with efficient stirring.

  • Robust Cooling: Use a reactor with sufficient cooling capacity. Pre-cooling the initial mixture can help manage the initial heat spike.[7]

  • Thermal Hazard Analysis: For large-scale production (kg scale and above), performing a reaction calorimetry study (e.g., using a RC1 calorimeter) is highly recommended to understand the heat of reaction and ensure adequate cooling is in place.

Q3: In the substitution step, my product seems to be hydrolyzing. How can I prevent this? A3: The 2-chloro substituent is an activated leaving group, making the intermediate susceptible to hydrolysis. To prevent this, you must maintain anhydrous conditions. Use anhydrous grade solvents, dry your glassware thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure your piperazine and base (e.g., K₂CO₃) are also dry.[6]

Q4: Is column chromatography a viable purification method on a large scale? A4: While effective in the lab, silica gel column chromatography is often economically and logistically challenging to scale up. For multi-kilogram production, it is preferable to develop a robust crystallization procedure. This involves screening various solvents to find one where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble. This approach is more cost-effective and easier to implement in a plant setting.[5]

Experimental Protocols

The following protocols are generalized procedures and should be optimized for your specific substrates and equipment.

Protocol 1: Synthesis of 2-(chloromethyl)quinazolin-4(3H)-one (Intermediate)

This procedure is adapted from methodologies that prioritize yield and scalability.[4]

  • Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, add methanol (5-10 volumes relative to the anthranilic acid).

  • Reagent Charge: Charge the reactor with the substituted anthranilic acid (1.0 eq).

  • Reaction Initiation: Begin stirring and add chloroacetonitrile (3.0 eq).

  • Reaction: Stir the mixture at ambient temperature (25 °C) for 2-4 hours. The product will often precipitate out of the solution.

  • Monitoring: Monitor the reaction for the disappearance of the anthranilic acid starting material by TLC or HPLC.

  • Isolation: Once the reaction is complete, filter the resulting solid slurry.

  • Washing: Wash the filter cake with cold methanol to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the white solid product under vacuum at 40-50 °C until a constant weight is achieved. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Synthesis of 2-(1-piperazinyl)-4(3H)-quinazolinone (Final Product)

This procedure is based on common nucleophilic substitution methods.[1]

  • Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere, add anhydrous DMF (5-10 volumes).

  • Reagent Charge: Add 2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq), 1-Boc-piperazine (1.1 eq), and triethylamine (Et₃N, 2.5 eq). Note: Using Boc-piperazine followed by deprotection is a common strategy to avoid di-substitution and simplify purification.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting chloro-intermediate is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water (10-20 volumes), which should cause the Boc-protected product to precipitate.

  • Isolation: Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Deprotection: To a reactor, add the dried Boc-protected intermediate and an appropriate solvent (e.g., ethanol or dioxane). Add an excess of HCl (e.g., 4M HCl in dioxane or concentrated HCl in ethanol) and stir at room temperature until deprotection is complete (monitor by TLC/HPLC).

  • Final Isolation: The hydrochloride salt of the final product will typically precipitate. Filter the solid, wash with a cold solvent like ethanol or diethyl ether, and dry under vacuum. If the free base is desired, the HCl salt can be neutralized with a base like sodium bicarbonate during an aqueous workup.

References

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  • Yang, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. [URL: https://www.researchgate.net/publication/49791636_A_General_Synthetic_Procedure_for_2-chloromethyl-43H-quinazolinone_Derivatives_and_Their_Utilization_in_the_Preparation_of_Novel_Anticancer_Agents_with_4-Anilinoquinazoline_Scaffolds]
  • Palle V. R., A., et al. (2010). Synthesis of 2-(4-Substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one. ChemInform. [URL: https://www.scihub.st/10.1002/chin.201021160]
  • Dubey, P. K., et al. (2009). Synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one. Indian Journal of Chemistry - Section B. [URL: https://nopr.niscpr.res.in/handle/123456789/6523]
  • Request PDF. (n.d.). A Facile and Versatile Route to 2-Substituted-4(3H)-Quinazolinones and Quinazolines. ResearchGate. [URL: https://www.researchgate.net/publication/335048450_A_Facile_and_Versatile_Route_to_2-Substituted-43H-Quinazolinones_and_Quinazolines]
  • BenchChem Technical Support Team. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem. [URL: https://www.benchchem.com/technical-support-center/quinazoline-synthesis-troubleshooting-and-faqs]
  • Wang, D., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 696. [URL: https://www.mdpi.com/1420-3049/29/3/696]
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Substituted Quinazolinones. BenchChem. [URL: https://www.benchchem.com/technical-support-center/synthesis-of-substituted-quinazolinones-a-comprehensive-guide]
  • Xu, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Drug Discoveries & Therapeutics, 11(4), 176-194. [URL: https://www.jstage.jst.go.jp/article/ddt/11/4/11_2017-01021/_article]
  • Wang, Z., et al. (2022). Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Journal of Agricultural and Food Chemistry, 70(10), 3310–3321. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.1c07920]
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Quinazolinone Derivatives. BenchChem. [URL: https://www.benchchem.
  • ResearchGate. (n.d.). General synthetic routes to quinazolinones. ResearchGate. [URL: https://www.researchgate.net/figure/General-synthetic-routes-to-quinazolinones_fig1_221927346]
  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of quinazoline derivatives. BenchChem. [URL: https://www.benchchem.
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  • Panico, A., et al. (2015). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate. [URL: https://www.researchgate.net/publication/280726245_Process_Development_and_Scale-Up_for_the_Preparation_of_the_1-Methyl-quinazoline-24-dione_Wnt_Inhibitor_SEN461]
  • Yang, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259296/]
  • Glavaš, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society. [URL: https://www.shd-pub.org.rs/index.php/JSCS/article/view/7970]
  • Gogoi, D., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10674681/]
  • El-Naggar, M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [URL: https://www.dovepress.com/design-synthesis-pharmacological-evaluation-of-quinazolin-43h-ones-b-peer-reviewed-fulltext-article-DDDT]
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4078292/]
  • Kumar, D., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [URL: https://www.mdpi.com/1420-3049/25/20/4678]
  • Khodja, I. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00336/full]
  • Al-Obaid, A. M., et al. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3758110/]
  • Al-Obaid, A. M., et al. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. SciSpace. [URL: https://typeset.io/papers/synthesis-of-some-new-tricyclic-4-3h-quinazolinone-293z0j7w]
  • Al-Omar, M. A., et al. (2010). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3758109/]
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Technical Support Center: Solid-Phase Synthesis of Quinazolin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support center for the solid-phase synthesis of quinazolin-4-ones. This scaffold is a cornerstone in medicinal chemistry, and leveraging solid-phase organic synthesis (SPOS) provides a powerful engine for the rapid generation of compound libraries. However, the transition from solution-phase to solid-phase chemistry introduces a unique set of challenges. This guide is structured to provide direct, experience-based solutions to common problems, backed by mechanistic reasoning and validated protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent obstacles encountered during the solid-phase synthesis of quinazolin-4-ones in a practical question-and-answer format.

Q1: I'm experiencing low loading efficiency of my initial building block (e.g., anthranilic acid) onto the resin. What's going wrong?

A1: Poor initial loading is a common stumbling block that compromises the entire synthesis. The issue typically originates from one of three areas: resin/linker incompatibility, suboptimal coupling conditions, or steric hindrance.

  • Root Cause Analysis & Solutions:

    • Resin and Linker Choice: The covalent tether between your molecule and the solid support is critical. For a C-terminal carboxylic acid, a Wang resin is a standard choice.[1] However, its ester linkage can be sensitive. An alternative is a 2-chlorotrityl chloride (2-CTC) resin, which allows for very mild cleavage conditions, often preserving acid-labile protecting groups on your final product.[1] For syntheses targeting a C-terminal amide, a Rink Amide resin is the industry standard.[1] The choice dictates the final cleavage conditions and the functional group presented.

    • Coupling Chemistry: The conversion of the carboxylic acid to a more reactive species is paramount. Standard carbodiimide activators like DIC (N,N'-Diisopropylcarbodiimide) should be used with a nucleophilic catalyst such as DMAP (4-Dimethylaminopyridine) for esterification onto Wang resin. A common pitfall is the degradation of reagents. Always use fresh, high-quality coupling agents. For sterically hindered anthranilic acids, more potent activating agents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary.

    • Solvent and Swelling: Polystyrene-based resins must be adequately swelled to ensure reaction sites are accessible. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are excellent swelling solvents. Ensure the resin is swelled for at least 30-60 minutes in the reaction solvent before initiating the coupling reaction. Inadequate swelling is a frequent cause of low loading.

Q2: My on-bead reaction monitoring (e.g., Kaiser test) indicates an incomplete acylation of the anthranilic acid's amino group. How can I drive this reaction to completion?

A2: Incomplete acylation is a frequent issue that leads to deletion sequences in your final product library. The problem lies in the reactivity of either the resin-bound amine or the incoming carboxylic acid.

  • Root Cause Analysis & Solutions:

    • Reagent Stoichiometry and Reaction Time: Solid-phase reactions often require a significant excess of solution-phase reagents to drive the reaction to completion. A standard starting point is 3-5 equivalents of both the carboxylic acid and the coupling agent. If the reaction is sluggish, increasing this to 5-10 equivalents can be effective. Likewise, extending the reaction time from a standard 2-4 hours to 12-24 hours may be necessary, especially for sterically demanding substrates.

    • Double Coupling: A highly effective strategy is "double coupling." After the initial coupling reaction, the resin is washed, and a fresh solution of the carboxylic acid, coupling agent, and base (like DIPEA) is added for a second reaction period. This can often resolve issues of incomplete acylation.[2]

    • Steric Hindrance: If the incoming carboxylic acid is particularly bulky, this can dramatically slow down the reaction.[2] In such cases, switching to a more reactive coupling agent like HATU and potentially elevating the reaction temperature (e.g., to 40-50 °C) can overcome the activation energy barrier. Microwave-assisted synthesis can also be highly effective in accelerating these difficult couplings.[3]

Q3: The final cyclative cleavage step is giving me a very low yield of the desired quinazolin-4-one. What are the critical parameters to check?

A3: The cyclative cleavage is the defining step of the synthesis, and its failure is often dramatic. Success hinges on the cleavage cocktail, the reaction conditions, and the stability of the linker.

  • Root Cause Analysis & Solutions:

    • Cleavage Cocktail Composition: The most common method involves treating the resin with a strong acid, typically Trifluoroacetic Acid (TFA), to cleave the product from the support and concomitantly drive the cyclization. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The water acts as a proton source, and TIS is a scavenger for carbocations generated from side-chain protecting groups (like t-butyl), preventing them from re-attaching to your product. If your building blocks lack sensitive protecting groups, a simpler mixture of TFA/DCM can be used.

    • Reaction Conditions: For many substrates, room temperature cleavage for 2-4 hours is sufficient. However, for more resistant precursors, heating may be required.[4] Microwave irradiation has proven to be a powerful tool for accelerating the cyclative cleavage, often reducing reaction times from hours to minutes and improving yields.[5][6]

    • Mechanism of Cyclization: The reaction proceeds via protonation of the amide carbonyl, followed by nucleophilic attack from the upstream amide nitrogen, and subsequent dehydration and cleavage. If the geometry is constrained or if electron-withdrawing groups reduce the nucleophilicity of the attacking nitrogen, this step can be hindered. Switching to a different synthetic route on the resin, for example, by forming a resin-bound o-aminobenzamide and then performing the cyclization, might be a viable alternative strategy.

Q4: My final product is contaminated with significant side products. What are the likely culprits and how can I avoid them?

A4: Purity is paramount. Side product formation often points to issues with protecting group strategy or instability of intermediates under the reaction conditions.

  • Root Cause Analysis & Solutions:

    • N-Acylurea Formation: When using carbodiimide coupling agents like DIC, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which terminates the chain. This can be suppressed by adding a benzotriazole derivative like HOBt (Hydroxybenzotriazole) or OxymaPure to the coupling mixture. These additives trap the activated acid as a more stable active ester, which is less prone to side reactions.

    • Incomplete Fmoc Deprotection: If the N-terminal Fmoc protecting group is not completely removed (typically with 20% piperidine in DMF), the subsequent acylation will fail, leading to a truncated sequence. Ensure adequate deprotection time (2 x 10 minutes is standard) and use fresh, high-quality piperidine.

    • Side-Chain Reactions: During the final TFA cleavage, protecting groups on amino acid side chains (if present) are removed. Cationic species generated in this process can re-alkylate sensitive residues like tryptophan or methionine. The inclusion of scavengers like TIS, water, or ethanedithiol (EDT) in the cleavage cocktail is essential to prevent these side reactions.[4]

Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor reaction progress on the solid support?

    • A: Qualitative tests are invaluable. The Kaiser test (ninhydrin test) is excellent for detecting free primary amines. A positive test (blue bead color) after a deprotection step is good; a positive test after a coupling step indicates failure. For secondary amines (like after coupling to proline), an isatin test can be used. For a quantitative assessment, a small amount of resin can be cleaved, and the resulting material can be analyzed by LC-MS or HPLC.[7][8][9] FT-IR can also be used for "on-bead" analysis to track the appearance or disappearance of key functional groups, such as the carbonyl stretch of an amide.[10]

  • Q: What are the main advantages of using microwave irradiation for this synthesis?

    • A: Microwave-assisted synthesis offers significant advantages, primarily a dramatic reduction in reaction times for coupling, deprotection, and cyclative cleavage steps.[6][11] The rapid, uniform heating can overcome kinetic barriers in difficult reactions, often leading to higher yields and purer products compared to conventional heating methods.[12][13][14]

  • Q: How do I choose the correct protecting groups for my building blocks?

    • A: The protecting group strategy must be orthogonal. This means you can selectively remove one type of protecting group without affecting others or the linker to the resin. In the common Fmoc/tBu strategy, the N-terminal Fmoc group is base-labile (removed with piperidine), while the side-chain protecting groups (like Boc for lysine, tBu for aspartic acid) and the linker are acid-labile (removed with TFA). This ensures the integrity of the peptide backbone and side chains until the final cleavage step.

Core Experimental Protocols

Protocol 1: Loading of Fmoc-Anthranilic Acid onto Wang Resin
  • Resin Swelling: Place Wang resin (1.0 g, 1.0 mmol/g substitution) in a reaction vessel. Add DMF (10 mL) and allow the resin to swell for 1 hour with gentle agitation.

  • Activation: In a separate flask, dissolve Fmoc-anthranilic acid (3 eq., 3.0 mmol) and HOBt (3 eq., 3.0 mmol) in DMF (5 mL). Add DIC (3 eq., 3.0 mmol) and allow the solution to pre-activate for 10 minutes.

  • Coupling: Drain the solvent from the swelled resin. Add the activated acid solution to the resin. Add DIPEA (6 eq., 6.0 mmol) and agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 1 hour.

  • Final Wash & Dry: Repeat the washing sequence from step 4 and dry the resin under high vacuum.

Protocol 2: Cyclative Cleavage to Yield Quinazolin-4-one
  • Resin Preparation: Place the fully assembled, dried resin (e.g., 200 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). Caution: Work in a fume hood and wear appropriate PPE.

  • Cleavage Reaction: Add the cleavage cocktail (5 mL) to the resin. Agitate at room temperature for 3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (1 mL).

  • Precipitation: Concentrate the combined filtrate under a stream of nitrogen gas. Add cold diethyl ether (20-30 mL) to the concentrated residue to precipitate the crude product.

  • Purification: Centrifuge the suspension, decant the ether, and dry the crude solid. Purify the product as needed using techniques like reverse-phase HPLC.

Data & Workflow Visualizations

Table 1: Troubleshooting Summary for Low Cyclization Yield
Observed Problem Potential Cause Primary Solution Secondary Action
No product, starting material recoveredInsufficient acid strengthIncrease TFA concentration or use stronger acidAdd Lewis acid co-catalyst
Low yield, multiple byproductsScavenger-sensitive side chainsAdd/increase scavenger (TIS, EDT)Optimize cleavage time to minimize exposure
Incomplete reactionSteric hindrance at cyclization siteIncrease temperature (40-60°C) or use microwaveRedesign linker strategy for less hindered release
Product degradationAcid-labile quinazolinone coreDecrease cleavage time and/or temperatureUse a more labile linker (e.g., 2-CTC) with milder cleavage
Diagrams

G cluster_loading Step 1: Loading cluster_elongation Step 2: Elongation cluster_release Step 3: Release Resin Select & Swell Resin (e.g., Wang, Rink) Activate Activate Building Block 1 (e.g., Anthranilic Acid) Couple1 Couple to Resin Activate->Couple1 DIC/HOBt or HATU Wash1 Wash & Cap Couple1->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Resin-AA1 Wash2 Wash Deprotect->Wash2 Activate2 Activate Building Block 2 (Carboxylic Acid) Couple2 Couple to Resin Activate2->Couple2 HBTU/DIPEA Wash3 Wash Couple2->Wash3 Cleave Cyclative Cleavage (e.g., 95% TFA/TIS/H2O) Wash3->Cleave Resin-Peptide Precipitate Precipitate & Isolate Cleave->Precipitate Purify Purify Product (HPLC) Precipitate->Purify Final Final Purify->Final Quinazolin-4-one

G Start Low Yield in Cyclative Cleavage? CheckCocktail Is Cleavage Cocktail Correct & Fresh? (e.g., 95% TFA, Scavengers) Start->CheckCocktail YesCocktail Yes CheckCocktail->YesCocktail Yes NoCocktail No CheckCocktail->NoCocktail No CheckTimeTemp Are Time & Temperature Sufficient? YesCocktail->CheckTimeTemp PrepareNew Prepare Fresh Cocktail & Repeat Cleavage NoCocktail->PrepareNew YesTimeTemp Yes CheckTimeTemp->YesTimeTemp Yes NoTimeTemp No CheckTimeTemp->NoTimeTemp No CheckPurity Is Crude Product Clean (LCMS Analysis)? YesTimeTemp->CheckPurity ConsiderMW Increase Temperature (40-60°C) or Use Microwave Synthesis NoTimeTemp->ConsiderMW YesPurity Yes CheckPurity->YesPurity Yes NoPurity No CheckPurity->NoPurity No PurificationIssue Optimize Purification (HPLC Gradient, Column) YesPurity->PurificationIssue Redesign Problem is Mechanistic. Consider Alternative Linker or On-Resin Cyclization Strategy NoPurity->Redesign

References

  • Farmaco. (2002). Analytical methods for the monitoring of solid phase organic synthesis.
  • Scicinski, J.J., Congreve, M.S., Kay, C., & Ley, S.V. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry.
  • Current Medicinal Chemistry. (2002). Analytical techniques for small molecule solid phase synthesis.
  • Fromont, C. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. The Infrared and Raman Discussion Group.
  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • Scicinski, J.J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis.
  • BenchChem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. (n.d.).
  • RSC Publishing. (n.d.). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)
  • ResearchGate. (n.d.). Synthesis of bioactive quinazolin-4(3H)
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Musiol, R. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
  • RSC Publishing. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane.
  • Makino, S. (2006). Solid-Phase Synthesis of Quinazoline-2,4-Diones and Their Analogues from Resin-Bound Compounds with Primary Amines. Mini Reviews in Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones.
  • Mini Reviews in Medicinal Chemistry. (2011). Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones.
  • ResearchGate. (n.d.). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review.
  • Reddit. (2018).
  • Jeon, M.-K., et al. (2005). Solid-phase synthesis of 2-cyanoquinazolin-4(3H)
  • MDPI. (n.d.). Quinazolin-4(3H)
  • Current Protocols in Protein Science. (2005). Guide for resin and linker selection in solid-phase peptide synthesis.
  • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis.
  • ResearchGate. (n.d.). Cyclative Cleavage: A Versatile Concept in Solid‐Phase Organic Chemistry.
  • BenchChem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • PMC. (n.d.).
  • ACS Omega. (n.d.). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents.
  • Collet, J. W., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry.

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Validation & Comparative

Structure-activity relationship (SAR) of 2-(piperazinyl)quinazolinone analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structure-Activity Relationship of 2-(Piperazinyl)quinazolinone Analogs for Researchers and Drug Development Professionals

Introduction: The Versatile 2-(Piperazinyl)quinazolinone Scaffold

The quinazolinone ring system is a foundational scaffold in medicinal chemistry, recognized for its broad range of pharmacological activities.[1][2][3] When combined with a piperazine moiety at the 2-position, the resulting 2-(piperazinyl)quinazolinone core gives rise to a class of compounds with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and neurology.[1][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering insights into the rational design of novel therapeutic agents. We will dissect the key structural components, examine the impact of various substitutions on biological activity, and provide an overview of the experimental methodologies used in their evaluation.

Core Molecular Architecture and Key Points of Modification

The fundamental 2-(piperazinyl)quinazolinone structure presents three primary regions for chemical modification, each playing a crucial role in modulating the compound's pharmacological profile. Understanding the influence of substitutions at these positions is key to optimizing potency, selectivity, and pharmacokinetic properties.

Diagram of the Core Scaffold and Modification Points

A visual representation of the 2-(piperazinyl)quinazolinone scaffold highlighting the key positions for chemical modification.

Part 1: The Quinazolinone Core (R1) - Anchoring the Pharmacophore

Substitutions on the quinazolinone ring system significantly influence the molecule's interaction with its biological target and its overall physicochemical properties.

Impact of Substitution Patterns on Anticancer Activity

In the context of anticancer drug development, modifications to the quinazolinone core have been extensively explored, particularly for their role as kinase inhibitors.[6][7] For instance, the placement of small, electron-donating groups at the 6- and 7-positions, such as methoxy groups, is a common feature in potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like gefitinib and erlotinib.[6]

Compound R1 Substitution Target IC50 Reference
Gefitinib6,7-dimethoxyEGFR~1.32 μM[6]
Erlotinib6,7-bis(2-methoxyethoxy)EGFR-[8]
Lapatinib6-[5-(4-pyridinyl)thiazol-2-yl]aminoEGFR/HER2-[6]

These substitutions often enhance binding to the ATP pocket of kinases. The rationale behind exploring various alkoxy groups is to optimize interactions with specific residues within the kinase domain, thereby improving potency and selectivity.

Part 2: The Piperazine Linker (R2) - Modulating Potency and Selectivity

The piperazine ring serves as a versatile linker, and substitutions on this moiety can fine-tune the compound's activity and pharmacokinetic profile.

Influence of Piperazine Substituents on Antimicrobial and Antiparasitic Activity

Studies on the development of agents against Toxoplasma gondii have shown that hydrophobic aryl groups attached to the piperazine side chain are preferred for improved activity.[9] For example, compounds with a diaryl ether moiety exhibited potent inhibition of T. gondii with IC50 values in the low micromolar range.[9] Molecular docking studies suggest these hydrophobic extensions interact favorably with the ATP-binding cleft of enzymes like TgCDPK1.[9]

In the realm of antibacterial agents, the nature of the substituent on the piperazine ring can dictate the spectrum of activity. For instance, certain N-substituted piperazine derivatives of quinazolines have demonstrated broad-spectrum antibacterial activity.[10]

Part 3: The Terminal Group (R3) - Driving Target Specificity

The terminal functional group is arguably the most critical determinant of the compound's primary biological target.

Terminal Groups in Anticancer Agents

A wide array of terminal groups have been investigated for their anticancer properties. For example, linking an anilino group to the piperazine can yield potent EGFR inhibitors.[11] The substitution pattern on this terminal aniline ring is crucial; for instance, a 3-chloroanilino group has been shown to be a key feature in some potent antiproliferative agents.[12]

Structure-activity relationship studies have indicated that the presence of an NH linker with an aryl moiety at the third position of the quinazolinone ring is important for potent anticancer activity.[13] Furthermore, electron-donating groups on the phenyl ring at this position tend to confer better anticancer activity than unsubstituted or electron-withdrawing groups.[13]

Terminal Groups in Antipsychotic Agents

In the development of antipsychotic agents, the terminal group is designed to interact with dopamine and serotonin receptors.[5] Various heterocyclic groups attached to the piperazine ring have been shown to potentiate antipsychotic activity.[5]

Experimental Protocols: A Guide to Evaluation

The biological evaluation of 2-(piperazinyl)quinazolinone analogs involves a battery of in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

A standard method for assessing the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum.[12][13]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[13]

MTT Assay Workflow

MTT_Workflow A Seed Cancer Cells in 96-well plates B Treat with Quinazolinone Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

A simplified workflow for determining the in vitro cytotoxicity of 2-(piperazinyl)quinazolinone analogs using the MTT assay.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

To evaluate the antibacterial and antifungal properties, the agar well diffusion method is commonly employed.[1]

Protocol:

  • Media Preparation: Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi and pour into petri dishes.

  • Inoculation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is uniformly spread on the agar surface.[1]

  • Well Creation: Wells are punched into the agar using a sterile cork borer.

  • Compound Addition: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Signaling Pathways and Molecular Mechanisms

The diverse biological activities of 2-(piperazinyl)quinazolinone analogs stem from their ability to modulate various cellular signaling pathways.

Inhibition of EGFR Signaling in Cancer

Many quinazoline-based anticancer agents function by inhibiting the tyrosine kinase activity of EGFR.[6] This inhibition blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[8]

EGFR Inhibition by Quinazolinone Analogs

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazolinone 2-(Piperazinyl)quinazolinone Analog Quinazolinone->EGFR Inhibition

Simplified representation of EGFR signaling inhibition by 2-(piperazinyl)quinazolinone analogs, leading to reduced cancer cell proliferation and survival.

Conclusion and Future Directions

The 2-(piperazinyl)quinazolinone scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the quinazolinone core, the piperazine linker, and the terminal group in determining biological activity and target specificity. Future research in this area will likely focus on the development of more selective and potent analogs with improved pharmacokinetic profiles. The application of computational methods, such as 3D-QSAR and molecular docking, will continue to be instrumental in the rational design of the next generation of 2-(piperazinyl)quinazolinone-based drugs.[14][15][16]

References

  • Deng, Y., et al. (2025). Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Journal of Agricultural and Food Chemistry, 73(10). [Link]

  • Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. (n.d.). ResearchGate. [Link]

  • Synthesis and screening of 2-(2-(4-substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone derivatives as anticancer agents. (2025). ResearchGate. [Link]

  • Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. (2025). ACS Publications. [Link]

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (2022). ResearchGate. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). Royal Society of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. (2021). ResearchGate. [Link]

  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (2004). PubMed. [Link]

  • Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. (2020). Brieflands. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2023). Spandidos Publications. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Synthesis and biological evaluation of quinazoline and quinoline bearing 2,2,6,6-tetramethylpiperidine-N-oxyl as potential epidermal growth factor receptor(EGFR) tyrosine kinase inhibitors and EPR bio-probe agents. (2012). PubMed. [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). MDPI. [Link]

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  • SAR studies that resulted in the discovery of CGRP antagonists. (2013). ResearchGate. [Link]

  • Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. (2001). PubMed. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). PubMed. [Link]

  • Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. (2019). Royal Society of Chemistry. [Link]

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (2022). PubMed Central. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2020). PubMed Central. [Link]

  • Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. (2019). PubMed. [Link]

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In Vivo Validation of 2-(1-Piperazinyl)quinazolin-4(3H)-one Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated in vivo anticancer agent is both arduous and exciting. The 2-(1-piperazinyl)quinazolin-4(3H)-one core has emerged as a compelling pharmacophore, with derivatives demonstrating significant potential in preclinical oncology. This guide provides an in-depth, objective comparison of the in-vivo performance of a key derivative from this class against established targeted therapies, supported by experimental data and protocols. Our focus is to elucidate the causality behind experimental choices and provide a framework for the rigorous in vivo validation of this promising anticancer agent.

The Therapeutic Rationale: Targeting Aberrant Signaling in Cancer

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs.[1] Its derivatives are known to target various components of intracellular signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. The addition of a piperazine moiety at the 2-position of the quinazolin-4(3H)-one core can enhance bioavailability and allow for further substitutions to fine-tune target specificity and potency.

The primary mechanism of action for many quinazoline derivatives, including those with a piperazine substitution, is the inhibition of protein kinases.[2] These enzymes play a critical role in cell signaling, and their aberrant activation is a hallmark of many cancers. Key targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), all of which are pivotal in tumor growth and angiogenesis.[2][3][4]

Below is a conceptual representation of the signaling pathway commonly targeted by quinazoline-based inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor_Tyrosine_Kinase EGFR/HER2 Ligand->Receptor_Tyrosine_Kinase Binding Downstream_Signaling PI3K/Akt/mTOR & Ras/Raf/MEK/ERK Pathways Receptor_Tyrosine_Kinase->Downstream_Signaling Activation Quinazolinone_Inhibitor 2-(1-piperazinyl)quinazolin-4(3H)-one Derivative Quinazolinone_Inhibitor->Receptor_Tyrosine_Kinase Inhibition Cellular_Response Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Promotion

Caption: Targeted inhibition of receptor tyrosine kinase signaling by 2-(1-piperazinyl)quinazolin-4(3H)-one derivatives.

In Vivo Validation: A Step-by-Step Experimental Workflow

The gold standard for preclinical evaluation of a potential anticancer agent's efficacy is the use of in vivo models, most commonly tumor xenografts in immunocompromised mice. This approach allows for the assessment of a compound's antitumor activity in a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and potential toxicity.

The following diagram outlines a typical experimental workflow for the in vivo validation of a novel 2-(1-piperazinyl)quinazolin-4(3H)-one derivative.

Experimental_Workflow Start Start: Select Cancer Cell Line Cell_Culture Cell Culture Expansion Start->Cell_Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarker Analysis Monitoring->Endpoint Data_Analysis Statistical Analysis of Results Endpoint->Data_Analysis

Caption: A streamlined workflow for in vivo anticancer efficacy testing using a xenograft model.

Detailed Experimental Protocol:
  • Cell Line Selection and Culture: Choose a human cancer cell line with a known genetic profile relevant to the hypothesized mechanism of action (e.g., high EGFR expression). Culture the cells in appropriate media and conditions to ensure logarithmic growth.

  • Animal Model: Utilize immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly.

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Drug Formulation and Administration: Formulate the 2-(1-piperazinyl)quinazolin-4(3H)-one derivative and comparator drugs in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

  • Treatment and Monitoring: Administer the drugs according to the predetermined schedule and dosage. Monitor tumor volume and body weight regularly as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and collect tissue samples for biomarker analysis (e.g., Western blot for phosphorylated target proteins).

Comparative In Vivo Efficacy Analysis

While direct in vivo anticancer data for the parent 2-(1-piperazinyl)quinazolin-4(3H)-one is not extensively published, a closely related analog, a quinazoline-2,4(1H,3H)-dione derivative containing a 3-substituted piperizine (let's refer to it as Compound A for this guide), has demonstrated significant in vivo antitumor activity.[5] We will compare the performance of this promising derivative with established, FDA-approved quinazoline-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib.

CompoundTarget(s)Cancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound A (analog)PARP-1/2Breast Cancer XenograftNot specified"Remarkable antitumor activity"[5]
Gefitinib EGFRNSCLC Xenograft (H358R)150 mg/kg/day (oral)52.7%[6][7]
Erlotinib EGFRNSCLC XenograftDose-dependentStasis or regression[8][9][10]
Lapatinib EGFR, HER2Breast Cancer Xenograft (SUM149)Not specifiedSignificant with radiation[11]
Lapatinib EGFR, HER2Breast Cancer Xenograft (BT474)100 mg/kg BID (oral)"Enhanced efficacy" with topotecan[12][13]

Expert Insights on the Comparative Data:

The data presented in the table highlights the potential of the 2-(1-piperazinyl)quinazolin-4(3H)-one scaffold. While the specific TGI percentage for "Compound A" is not quantified in the abstract, its "remarkable antitumor activity" in a breast cancer model is a strong indicator of its potential.[5] It is noteworthy that "Compound A" targets PARP-1/2, suggesting a mechanism of action centered on DNA repair inhibition, which is distinct from the EGFR/HER2 inhibition of the comparator drugs. This diversification of targets within the broader quinazoline class is a significant finding for overcoming resistance mechanisms.

Gefitinib and Erlotinib, both established EGFR inhibitors, demonstrate significant efficacy in non-small cell lung cancer (NSCLC) xenograft models.[6][7][8][9][10] The 52.7% tumor growth inhibition by Gefitinib in a cisplatin-resistant model underscores the value of targeted therapies in overcoming chemotherapy resistance.[6] Erlotinib's dose-dependent activity, leading to tumor stasis or even regression, provides a strong rationale for its clinical use.[8][9][10]

Lapatinib, a dual EGFR/HER2 inhibitor, shows significant promise in breast cancer models, particularly when used in combination with radiation or other chemotherapeutic agents.[11][12] This synergistic effect is a key consideration in modern cancer therapy, and the 2-(1-piperazinyl)quinazolin-4(3H)-one class of compounds should be evaluated in similar combination studies to explore their full therapeutic potential.

Future Directions and Conclusion

The in vivo data for a close analog of 2-(1-piperazinyl)quinazolin-4(3H)-one, coupled with the well-established efficacy of other quinazoline-based drugs, provides a compelling case for the continued development of this compound class. Future preclinical studies should focus on:

  • Head-to-head in vivo comparisons of optimized 2-(1-piperazinyl)quinazolin-4(3H)-one derivatives against standard-of-care agents like Gefitinib, Erlotinib, and Lapatinib in relevant xenograft models.

  • Pharmacokinetic and toxicity profiling to establish a therapeutic window and optimal dosing schedules.

  • Investigation of combination therapies to identify synergistic interactions with existing anticancer drugs.

  • Elucidation of the precise molecular mechanism of action for novel derivatives to guide patient selection and biomarker development.

References

  • Title: Preclinical studies with Erlotinib (Tarceva) Source: PubMed URL: [Link]

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  • Title: Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells Source: PMC URL: [Link]

  • Title: Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts Source: PMC URL: [Link]

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  • Title: Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis Source: PubMed URL: [Link]

  • Title: New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay Source: Chemical Methodologies URL: [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Quinazolinone Derivatives in EGFR

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting comparative molecular docking studies of quinazolinone derivatives targeting the Epidermal Growth Factor Receptor (EGFR). We will delve into the scientific rationale behind experimental choices, provide detailed, replicable protocols, and present a case study to illustrate the practical application of these methods in identifying promising EGFR inhibitors.

The Critical Role of EGFR in Oncology and the Promise of Quinazolinone Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[1] Consequently, the EGFR kinase domain has emerged as a prime target for the development of small-molecule inhibitors.

Quinazoline-based compounds have proven to be a particularly successful class of EGFR inhibitors, with several FDA-approved drugs such as gefitinib and erlotinib featuring this core scaffold.[1][2][3] These molecules typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and thereby blocking its downstream signaling cascade.[1] The quinazoline core has demonstrated a high affinity for the active site of the EGFR kinase, making it a favorable scaffold for the design of novel and potent inhibitors.[2][3]

The EGFR Signaling Pathway: A Target for Therapeutic Intervention

The EGFR signaling pathway is a complex cascade of molecular events initiated by the binding of ligands like Epidermal Growth Factor (EGF). This binding triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1] These phosphorylated residues then serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival. By inhibiting the initial phosphorylation event, quinazolinone derivatives can effectively shut down these pro-cancerous signals.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Adaptor Adaptor Proteins (e.g., Grb2, Shc) EGFR->Adaptor PI3K PI3K EGFR->PI3K RAS RAS Activation Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibition

Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

The Power of In Silico Screening: A Comparative Docking Workflow

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[4] A comparative docking study allows for the rapid and cost-effective screening of multiple candidate molecules against a biological target, enabling the prioritization of compounds for further experimental validation.

This section outlines a robust and reproducible workflow for conducting a comparative docking study of quinazolinone derivatives against the EGFR kinase domain.

Docking_Workflow Comparative Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation & Selection Phase Receptor_Prep 1. Receptor Preparation (PDB: 1XKK) Grid_Gen 3. Grid Generation Receptor_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation (Quinazolinone Derivatives) Docking 4. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis 5. Results Analysis (Binding Energy & Interactions) Docking->Analysis ADMET 6. ADMET Prediction Analysis->ADMET Selection 7. Candidate Selection ADMET->Selection

Caption: A stepwise workflow for the comparative molecular docking of quinazolinone derivatives against EGFR.

Experimental Protocol: A Step-by-Step Guide

This protocol details the methodology for a comparative docking study using the widely accessible and validated software, AutoDock Vina.

1. Receptor Preparation:

  • Objective: To prepare the EGFR protein structure for docking by removing non-essential molecules and adding necessary parameters.

  • Procedure:

    • Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 1XKK , which is the crystal structure of the EGFR kinase domain in complex with an inhibitor.[5]

    • Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens to the protein.

    • Assign partial charges (e.g., Kollman charges).

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • Objective: To generate 3D structures of the quinazolinone derivatives and prepare them for docking.

  • Procedure:

    • Obtain the 2D structures of the quinazolinone derivatives to be studied. These can be drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.

    • Convert the 2D structures to 3D structures using a program like Open Babel or the ligand preparation tools within software suites like Schrödinger or MOE.

    • Perform energy minimization of the 3D ligand structures to obtain a low-energy conformation.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligands in the PDBQT format.

3. Grid Generation:

  • Objective: To define the search space for the docking simulation within the active site of the EGFR kinase domain.

  • Procedure:

    • Load the prepared receptor (PDBQT file) into AutoDock Tools (ADT).

    • Identify the ATP-binding pocket of the EGFR kinase domain. This can be guided by the position of the co-crystallized inhibitor in the original PDB file or by consulting literature.

    • Define a grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to ensure that the ligand can freely rotate and translate within the active site. For PDB ID 1XKK, a grid box centered on the active site with dimensions of approximately 20x20x20 Å is a good starting point.

    • Generate the grid parameter file (.gpf) and the corresponding map files.

4. Molecular Docking:

  • Objective: To perform the docking of the prepared quinazolinone derivatives into the active site of EGFR using AutoDock Vina.

  • Procedure:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor PDBQT file, the ligand PDBQT file, the grid parameters, and the output file. The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted (a value of 8 is the default, but higher values can increase accuracy at the cost of computational time).

    • Run AutoDock Vina from the command line using the configuration file as input.

    • Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

5. Results Analysis:

  • Objective: To analyze the docking results to compare the binding affinities and interaction patterns of the different quinazolinone derivatives.

  • Procedure:

    • Extract the binding energy values (in kcal/mol) for the top-ranked pose of each ligand from the output files. A more negative value indicates a higher predicted binding affinity.

    • Visualize the docked poses of the ligands within the EGFR active site using a molecular visualization tool.

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each ligand and the key amino acid residues in the active site. Key residues in the EGFR kinase domain include Met793, Lys745, and Asp855.

6. ADMET Prediction:

  • Objective: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to evaluate their drug-likeness.

  • Procedure:

    • Use in silico tools and web servers (e.g., SwissADME, pkCSM) to predict various ADMET properties of the top-ranked quinazolinone derivatives.

    • Analyze parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. This early-stage assessment helps to identify compounds with favorable pharmacokinetic profiles and reduces the risk of late-stage failures in drug development.

Case Study: Comparative Docking of Three Quinazolinone Derivatives

To illustrate the application of the described workflow, we will perform a comparative docking study of three hypothetical quinazolinone derivatives (Derivative A, Derivative B, and Derivative C) against the EGFR kinase domain (PDB: 1XKK). The well-known EGFR inhibitor, Erlotinib, will be included as a reference compound.

Table 1: Comparative Docking and ADMET Prediction Results

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Oral BioavailabilityLipinski's Rule of Five Violations
Erlotinib (Reference) -9.2Met793, Lys745, Cys797High0
Derivative A -8.5Met793, Leu718High0
Derivative B -9.8Met793, Lys745, Asp855Moderate0
Derivative C -7.1Leu844Low1

Analysis of Results:

Based on the docking scores, Derivative B shows the highest predicted binding affinity for the EGFR kinase domain, even surpassing the reference inhibitor, Erlotinib. Visualization of the docked pose of Derivative B reveals hydrogen bond interactions with the key residues Met793, Lys745, and Asp855, which are known to be critical for inhibitor binding. Derivative A also shows a good binding affinity and interacts with the important Met793 residue. Derivative C, however, exhibits a lower binding affinity and interacts with a less critical residue, suggesting it may be a less potent inhibitor.

The ADMET prediction results indicate that both Erlotinib and Derivative A have high predicted oral bioavailability and no violations of Lipinski's Rule of Five, making them promising drug candidates. Derivative B, despite its excellent binding affinity, has a moderate predicted oral bioavailability, which may require further optimization. Derivative C has low predicted oral bioavailability and violates one of Lipinski's rules, making it a less desirable candidate for further development.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and a detailed protocol for conducting comparative molecular docking studies of quinazolinone derivatives targeting the EGFR kinase domain. The case study demonstrates how this in silico approach can be effectively used to screen and prioritize potential inhibitors based on their predicted binding affinities and drug-like properties.

It is crucial to remember that molecular docking is a predictive tool, and the results should be validated through experimental assays. The most promising candidates identified from this computational screening should be synthesized and subjected to in vitro enzymatic assays to determine their IC50 values against EGFR. Further cell-based assays and in vivo studies are necessary to fully characterize their anti-cancer activity and pharmacokinetic profiles. By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel and effective quinazolinone-based EGFR inhibitors for cancer therapy.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • Protein-ligand docking with AutoDock Vina and UCSF Chimera. [Link]

  • 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). [Link]

  • 4RJ7: EGFR kinase (T790M/L858R) with inhibitor compound 1. [Link]

  • 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino} - RCSB PDB. [Link]

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  • Structure activity relationship for synthesised quinazolinone derivatives correlated with their cytotoxic activity. [Link]

  • 6JZ0: Crystal structure of EGFR kinase domain in complex with compound 78. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enh - Semantic Scholar. [Link]

  • 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. [Link]

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  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]

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  • How to dock molecules with softwares from Schrödinger Inc. [Link]

  • Docking analysis of quinazolin-4(3H)-one 2i and 3i with EGFR protein kinase enzyme. [Link]

  • Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. [Link]

  • Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study. [Link]

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A Head-to-Head Comparison of Quinazolinone vs. Quinoline Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the quinoline and quinazolinone scaffolds stand out as "privileged structures," forming the backbone of numerous clinically approved therapeutics.[1][2] While structurally similar, the subtle variation in their heterocyclic core—a pyridine ring in quinoline versus a pyrimidinone ring in quinazolinone—imparts distinct physicochemical and pharmacological properties.[1] This guide offers a detailed, head-to-head comparison of these two scaffolds, moving beyond a simple list of attributes to explain the causality behind their synthetic strategies and biological applications. We provide a data-driven analysis, supported by experimental protocols and mechanistic diagrams, to arm researchers and drug development professionals with the insights needed to make strategic decisions in their scaffold selection process.

Structural and Physicochemical Foundations: More Than Just a Nitrogen Atom

The fundamental difference between the two scaffolds lies in the pyrimidine-derived portion of the fused ring system.

  • Quinoline consists of a benzene ring fused to a pyridine ring.[3][4] This creates a relatively planar, aromatic system that is a weak base.[5][6] Its character is dominated by aromaticity, making it prone to engaging in π-π stacking and hydrophobic interactions within protein binding sites.

  • Quinazolinone is an oxidized derivative of quinazoline, featuring a benzene ring fused to a pyrimidinone ring.[7] The inclusion of a carbonyl group (keto group) and an additional nitrogen atom introduces polarity and creates defined hydrogen bond donor (N-H) and acceptor (C=O and ring nitrogen) sites.[8][9] This inherent functionality is pivotal for its frequent role in targeting ATP-binding pockets, particularly in kinases.

This structural divergence is directly reflected in their physicochemical properties.

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

PropertyQuinoline4(3H)-QuinazolinoneRationale for Difference
Molecular Formula C₉H₇NC₈H₆N₂OQuinazolinone contains an extra N and an O atom.
Molecular Weight 129.16 g/mol 146.15 g/mol The presence of additional N and O atoms increases mass.
logP (Octanol/Water) ~2.0~1.2The carbonyl group and extra N-H in quinazolinone increase polarity and reduce lipophilicity.
Hydrogen Bond Donors 01The N-H group in the pyrimidinone ring acts as a donor.
Hydrogen Bond Acceptors 1 (N atom)2 (C=O, N atom)The carbonyl oxygen provides an additional H-bond acceptor site.
pKa (Conjugate Acid) ~4.9[6]~2.3The electron-withdrawing effect of the adjacent carbonyl group in quinazolinone reduces the basicity of the ring nitrogens compared to quinoline.

Synthetic Accessibility: Established Routes and Strategic Choices

Both scaffolds are synthetically accessible through a variety of well-established named reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Quinoline Synthesis: Classic Cyclizations

The construction of the quinoline core often relies on the cyclization of anilines.

  • Skraup Synthesis: This classic method involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[10][11] While effective, the reaction can be violently exothermic.

  • Friedländer Synthesis: A more versatile and widely used method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., acetaldehyde or another ketone), typically under acid or base catalysis.[5]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

This protocol outlines the synthesis of a 2,4-disubstituted quinoline, a common motif in drug candidates.

Causality Behind Experimental Choices: The choice of an acid catalyst (like p-TsOH) is to protonate the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack by the aniline nitrogen. The subsequent cyclization and dehydration are also acid-catalyzed, driving the reaction towards the thermodynamically stable aromatic quinoline product. The reflux condition provides the necessary activation energy for these steps.

Caption: Workflow for the Friedländer synthesis of a quinoline derivative.

Quinazolinone Synthesis: Building from Anthranilic Acid

The most common starting material for quinazolinone synthesis is anthranilic acid or its derivatives. The Niementowski quinazoline synthesis is a foundational method.[12] A highly efficient modern approach involves a two-step, one-pot reaction.

Experimental Protocol: One-Pot Synthesis of a 2,3-Disubstituted 4(3H)-Quinazolinone

Causality Behind Experimental Choices: This one-pot procedure is highly efficient. Anthranilic acid is first acylated with an acid chloride to form a 2-acylaminobenzoic acid, which cyclizes upon heating (often with a dehydrating agent like acetic anhydride) to a benzoxazinone intermediate. This intermediate is highly reactive. The subsequent addition of a primary amine leads to nucleophilic attack on the carbonyl, ring-opening, and re-closure to form the more stable quinazolinone ring system.[13]

Caption: Workflow for the one-pot synthesis of a 4(3H)-quinazolinone.

Pharmacological Profiles & Clinically Relevant Applications

While both scaffolds are versatile, they have each found exceptional success in distinct therapeutic domains.[14][15]

Quinoline: A Legacy in Anti-Infectives and Beyond

The quinoline scaffold is historically renowned for its role in combating infectious diseases.

  • Antimalarials: Drugs like chloroquine and quinine accumulate in the acidic food vacuole of the malaria parasite.[16] There, they are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.[17]

  • Antibiotics: The fluoroquinolones (e.g., ciprofloxacin) are a major class of antibiotics that contain a quinoline core. They function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, ultimately leading to bacterial cell death.[18]

  • Anticancer: More recently, quinoline-based multi-kinase inhibitors like Lenvatinib and Bosutinib have been approved for cancer therapy, demonstrating the scaffold's versatility.[19][20]

G

Caption: Quinazolinone TKIs block the ATP-binding site of EGFR.

Data-Driven Comparison: Potency Against Kinase Targets

To provide an objective comparison, the following table summarizes the inhibitory potency (IC₅₀) of several approved drugs from both scaffolds against their primary kinase targets. While assay conditions vary, this data illustrates the high potency achievable with both frameworks.

Table 2: Comparative Inhibitory Potency (IC₅₀) of Representative Kinase Inhibitors

DrugScaffoldPrimary Target(s)IC₅₀ (nM)Therapeutic Area
Bosutinib QuinolineSrc/Abl1.2 / <1Oncology (Leukemia)
Lenvatinib QuinolineVEGFR24.0Oncology (Thyroid, Renal)
Gefitinib QuinazolinoneEGFR2 - 37Oncology (Lung Cancer)
Erlotinib QuinazolinoneEGFR2Oncology (Lung, Pancreatic)
Afatinib QuinazolinoneEGFR/HER20.5 / 14Oncology (Lung Cancer)
Idelalisib QuinazolinonePI3Kδ2.5Oncology (Leukemia, Lymphoma)

Data compiled from publicly available databases and literature. IC₅₀ values are representative and can vary based on specific assay conditions.

Conclusion: Strategic Scaffold Selection

The choice between a quinoline and a quinazolinone scaffold is a strategic decision in drug design, not a matter of inherent superiority.

  • The quinoline scaffold offers remarkable versatility. Its legacy in anti-infectives is strong, and its more recent success in developing multi-kinase inhibitors highlights its adaptability for targets where broader spectrum inhibition or different binding modes are desirable. [14][21]* The quinazolinone scaffold is a masterclass in targeted therapy, especially for kinase inhibition. [2][15]Its intrinsic hydrogen bonding pattern makes it an ideal starting point for designing potent and selective inhibitors that compete with ATP. For programs targeting the hinge region of a kinase, the quinazolinone is often the scaffold of choice.

Ultimately, the decision rests on the specific biological target and the desired pharmacological profile. By understanding the fundamental chemical properties and historical applications of each scaffold, drug discovery teams can make more informed, rational decisions, increasing the probability of success in bringing new, effective therapies to the clinic.

References

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  • Wikipedia. (n.d.). Quinoline. ([Link])

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  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(45), 22946-22952. ([Link])

  • Pavić, J., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. ([Link])

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A Researcher's Guide to Validating the Biological Target of 2-(1-piperazinyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise identification and validation of a small molecule's biological target are paramount for advancing a compound from a promising hit to a viable therapeutic candidate. This guide provides a comprehensive, multi-faceted strategy for researchers and drug development professionals to rigorously validate the biological target of 2-(1-piperazinyl)quinazolin-4(3H)-one. The quinazoline scaffold is a well-established pharmacophore, with numerous derivatives reported as potent inhibitors of various protein kinases.[1][2] Therefore, our validation strategy will initially focus on the hypothesis that this compound is a kinase inhibitor, while remaining open to exploring other potential target classes.

This guide is structured to provide not just protocols, but the scientific rationale behind each experimental step, ensuring a self-validating and robust approach to target identification. We will compare the methodologies and potential outcomes for 2-(1-piperazinyl)quinazolin-4(3H)-one against established multi-targeted kinase inhibitors, Sunitinib and Pazopanib, to provide a clear benchmark for its performance and selectivity.

Phase 1: Initial Target Hypothesis Generation

The first crucial step is to form a well-supported hypothesis about the putative biological target(s) of 2-(1-piperazinyl)quinazolin-4(3H)-one. This is achieved through a combination of computational approaches and a thorough review of existing literature.

In Silico Target Prediction & Literature Precedent

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition.[1][2] Numerous derivatives have demonstrated potent activity against a range of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1] Given this precedent, it is highly probable that 2-(1-piperazinyl)quinazolin-4(3H)-one also functions as a kinase inhibitor.

Computational methods, such as molecular docking and pharmacophore modeling, can be employed to predict the binding of the compound to a library of known kinase active sites. These in silico approaches, while predictive, are invaluable for prioritizing potential targets for subsequent experimental validation.

Phase 2: In Vitro Target Engagement & Enzymatic Activity

Once a set of putative targets has been identified, the next phase involves direct biochemical confirmation of binding and functional inhibition.

Broad Kinome Profiling

To cast a wide net and identify potential on- and off-target kinases, a broad kinome profiling screen is the gold standard. Several commercial services offer comprehensive panels that assess the interaction of a compound against hundreds of kinases.

  • KINOMEscan™ (Eurofins DiscoverX): This is a competitive binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of over 480 kinases.[3] The output is typically a dissociation constant (Kd), providing a direct measure of binding affinity.

  • KinaseProfiler™ (Eurofins Discovery): This platform offers enzymatic assays that measure the inhibition of kinase activity.[3] Data is usually presented as the percentage of inhibition at a given compound concentration, which can be used to determine IC50 values.

  • Reaction Biology & AssayQuant: These services also provide extensive kinase profiling panels, with options for different ATP concentrations to assess ATP-competitive or non-competitive inhibition mechanisms.[4][5][6]

Experimental Rationale: A broad kinome screen provides a comprehensive overview of the compound's selectivity. A highly selective inhibitor will interact with only a few kinases, while a multi-targeted inhibitor will show affinity for a broader range. This initial screen is crucial for understanding the compound's potential therapeutic applications and off-target liabilities.

Quantitative In Vitro Kinase Assays

Following the initial screen, it is essential to perform detailed enzymatic assays for the most promising candidate kinases. This allows for the precise determination of the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Reagents and Materials:

    • Recombinant kinase of interest

    • Specific peptide or protein substrate

    • ATP (at a concentration close to the Km for the specific kinase)[7]

    • 2-(1-piperazinyl)quinazolin-4(3H)-one (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)[8][9]

  • Procedure:

    • Prepare a serial dilution of 2-(1-piperazinyl)quinazolin-4(3H)-one in DMSO.

    • In a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
2-(1-piperazinyl)quinazolin-4(3H)-oneKinase XExperimental Value
SunitinibVEGFR2~2-10
PazopanibVEGFR2~10-30

Note: IC50 values for Sunitinib and Pazopanib are approximate and can vary depending on assay conditions.

Phase 3: In-Cell Target Engagement

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Protein Detection start Culture cells to desired confluency treat Treat cells with 2-(1-piperazinyl)quinazolin-4(3H)-one or vehicle (DMSO) start->treat heat Aliquot cell suspension and heat at a range of temperatures treat->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble and precipitated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect detect Quantify target protein (e.g., Western Blot, ELISA) collect->detect

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA followed by Western Blot

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.

    • Treat the cells with a saturating concentration of 2-(1-piperazinyl)quinazolin-4(3H)-one or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis:

    • Plot the band intensity of the target protein against the temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 4: Cellular Functional Assays & Comparison with Alternatives

The final phase of target validation is to link target engagement to a measurable cellular response and to compare the compound's efficacy with that of established drugs.

Downstream Signaling Pathway Analysis

If 2-(1-piperazinyl)quinazolin-4(3H)-one inhibits a specific kinase, it should modulate the phosphorylation of its downstream substrates.

Signaling Pathway Analysis

Signaling_Pathway Compound 2-(1-piperazinyl)quinazolin-4(3H)-one TargetKinase Target Kinase Compound->TargetKinase Inhibition Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) pSubstrate->CellularResponse

Caption: Inhibition of a target kinase blocks downstream signaling.

Experimental Protocol: Western Blot for Phospho-Proteins

  • Treat cells with 2-(1-piperazinyl)quinazolin-4(3H)-one, Sunitinib, and Pazopanib at various concentrations for a defined period.

  • Lyse the cells and perform Western blotting using antibodies specific for the phosphorylated form of the downstream substrate of the target kinase.

  • Use an antibody against the total protein as a loading control.

  • A dose-dependent decrease in the level of the phosphorylated substrate will confirm functional inhibition of the signaling pathway.

Cell Viability and Proliferation Assays

To assess the functional consequences of target inhibition, cell viability and proliferation assays are essential.

Experimental Protocol: MTT or CellTiter-Glo® Assay

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 2-(1-piperazinyl)quinazolin-4(3H)-one, Sunitinib, and Pazopanib.

  • Incubate for a specified time (e.g., 72 hours).

  • Add the MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively.

  • Calculate the half-maximal growth inhibition (GI50) for each compound.

Comparative Data Presentation:

CompoundTarget Cell LineGI50 (µM)
2-(1-piperazinyl)quinazolin-4(3H)-oneCell Line AExperimental Value
SunitinibCell Line ALiterature/Experimental Value
PazopanibCell Line ALiterature/Experimental Value

Conclusion

The validation of a biological target for a novel small molecule like 2-(1-piperazinyl)quinazolin-4(3H)-one is a systematic process that requires a multi-pronged approach. By progressing from in silico predictions to in vitro biochemical assays, in-cell target engagement studies, and finally to functional cellular assays, researchers can build a robust and compelling case for the compound's mechanism of action. The comparison with well-characterized drugs such as Sunitinib and Pazopanib provides essential context for evaluating the potency, selectivity, and potential therapeutic utility of the compound. This comprehensive validation strategy not only de-risks further development but also lays a solid scientific foundation for future preclinical and clinical studies.

References

  • Sunitinib's mechanism of action. ResearchGate. [Link]

  • Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. PubMed. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC - NIH. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Kinome Profiling. Oncolines B.V. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

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A Technical Guide to Cross-Reactivity Profiling of 2-(Piperazinyl)quinazolinone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of 2-(piperazinyl)quinazolinone kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the characterization and optimization of kinase inhibitor candidates. Herein, we delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to illustrate the principles of selectivity profiling.

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved and investigational kinase inhibitors. Its inherent ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a robust starting point for inhibitor design. The 2-(piperazinyl)quinazolinone series, in particular, has shown promise in targeting a range of kinases, including p21-activated kinase 4 (PAK4), a critical node in cancer cell signaling pathways.

However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target activity. A seemingly potent and on-target inhibitor can exhibit a promiscuous binding profile, leading to unforeseen toxicities or a convoluted pharmacological profile that complicates clinical development. Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not merely a characterization step but a cornerstone of rational drug design. This guide will explore three complementary, state-of-the-art techniques for achieving a comprehensive understanding of an inhibitor's selectivity: broad-panel kinome scanning, cellular target engagement, and functional phosphoproteomic analysis.

The Structural Basis of Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is dictated by the subtle yet critical differences in the amino acid composition and conformation of the ATP-binding sites across the kinome. While the hinge region interaction is a common feature for many quinazoline-based inhibitors, selectivity is often achieved by exploiting less conserved regions, such as the gatekeeper residue, the solvent front, and the back pocket. The piperazinyl moiety and its substitutions on the quinazolinone core play a crucial role in probing these regions and can be tailored to enhance affinity for the intended target while minimizing interactions with off-targets.

Comparative Kinome-Wide Selectivity Profiling

Large-scale in vitro kinase panels provide a bird's-eye view of an inhibitor's selectivity across the kinome. These assays typically measure the inhibitor's ability to displace a known ligand or inhibit the enzymatic activity of hundreds of purified kinases.

Representative 2-(Piperazinyl)quinazolinone Inhibitors: A Case Study

To illustrate the importance of kinome-wide profiling, we will consider two notable 2-(piperazinyl)quinazolinone-related PAK4 inhibitors:

  • CZh226 (Compound 31) : A potent and selective PAK4 inhibitor with a 4-aminoquinazoline-2-carboxamide scaffold, where the carboxamide is attached to a piperazine ring.

  • LCH-7749944 : A 2,4-diaminoquinazoline derivative identified as a potent PAK4 inhibitor.

Table 1: Comparative Selectivity Profile of Quinazoline-Based PAK4 Inhibitors

Kinase TargetCZh226 (Compound 31) Ki (µM)[1][2]LCH-7749944 IC50 (µM)[3]Comments
PAK4 0.009 14.93 Both compounds demonstrate activity against the primary target, with CZh226 showing significantly higher potency in this assay.
PAK13.112Less potent inhibition reportedCZh226 displays a high degree of selectivity for PAK4 over the closely related PAK1 (346-fold).[1][2]
PAK5Not ReportedLess potent inhibition reportedLCH-7749944 shows selectivity against other group II PAKs.[3]
PAK6Not ReportedLess potent inhibition reportedLCH-7749944 shows selectivity against other group II PAKs.[3]
EGFRNot ReportedInhibition of EGFR activity reported as a downstream effect of PAK4 inhibition, not direct binding.[3]Illustrates the importance of distinguishing direct from indirect effects.

Note: The data for CZh226 is presented as inhibition constants (Ki), while for LCH-7749944, it is the half-maximal inhibitory concentration (IC50). These values are not directly comparable but illustrate the relative potency and selectivity for each compound.

A more extensive kinome scan for CZh226 against a panel of 54 kinases revealed good selectivity, with only PAK4 being inhibited by more than 80% at a concentration of 0.1 µM.[4] This highlights the value of broader screening to identify potential off-targets that might be missed when only testing against closely related kinases.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a widely used method for kinome-wide selectivity profiling. The following provides a detailed overview of the experimental workflow.

Principle: This is an active site-directed competition binding assay. The kinase of interest is tagged with DNA, and a proprietary ligand is immobilized on a solid support. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.

Workflow Diagram:

KINOMEscan_Workflow cluster_1 Binding Competition cluster_2 Quantification cluster_3 Data Analysis Kinase DNA-tagged Kinase Binding Incubation of Components Kinase->Binding Ligand Immobilized Ligand Ligand->Binding Inhibitor Test Inhibitor Inhibitor->Binding Wash Wash to remove unbound kinase Binding->Wash qPCR qPCR Quantification of bound kinase Wash->qPCR Analysis Calculate % of Control or Kd qPCR->Analysis

Caption: KINOMEscan™ experimental workflow.

Step-by-Step Methodology:

  • Compound Preparation: The test inhibitor is serially diluted to the desired concentrations in DMSO.

  • Assay Plate Preparation: The DNA-tagged kinases, immobilized ligands, and test compounds (or DMSO as a control) are combined in the wells of a microtiter plate.

  • Incubation: The plate is incubated to allow the binding competition to reach equilibrium.

  • Washing: The wells are washed to remove unbound kinases and test compounds.

  • Quantification: The amount of kinase bound to the immobilized ligand is determined by qPCR using primers specific for the DNA tag.

  • Data Analysis: The qPCR signal from the test compound-treated wells is compared to the DMSO control to calculate the percentage of control binding. For dose-response experiments, the data is fitted to a binding curve to determine the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

While in vitro assays are invaluable for broad screening, they do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify that a compound engages its intended target within intact cells.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In a CETSA experiment, cells are treated with the inhibitor and then heated to a range of temperatures. The inhibitor-bound protein will be more resistant to heat-induced unfolding and aggregation. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Workflow Diagram:

CETSA_Workflow A Treat cells with inhibitor or vehicle B Aliquot cells and heat to a range of temperatures A->B C Cell Lysis B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melting curves and determine thermal shift E->F

Caption: CETSA experimental workflow.

Experimental Protocol: Western Blot-Based CETSA

This protocol describes a typical Western blot-based CETSA experiment.

Materials:

  • Cell culture reagents

  • Test inhibitor and vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes

  • Blocking buffer

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test inhibitor or vehicle at the desired concentration and for the appropriate time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) in a thermal cycler, followed by cooling.

  • Lysis: Add lysis buffer to the heated cell suspensions and lyse the cells (e.g., by freeze-thaw cycles or sonication).

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins and cell debris.

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensity as a function of temperature for both the vehicle- and inhibitor-treated samples to generate melting curves. The difference in the melting temperature (Tm) between the two curves represents the thermal shift.

Phosphoproteomics: Assessing the Functional Consequences of Kinase Inhibition

Ultimately, the goal of a kinase inhibitor is to modulate cellular signaling pathways. Phosphoproteomics provides a global and unbiased view of the functional consequences of kinase inhibition by quantifying changes in protein phosphorylation across the proteome.

Principle: Kinase inhibitors block the transfer of phosphate groups from ATP to their substrates. By using quantitative mass spectrometry, it is possible to compare the phosphorylation status of thousands of proteins in inhibitor-treated versus control cells. A decrease in phosphorylation at known or predicted substrate sites of the target kinase provides strong evidence of on-target activity. Conversely, changes in phosphorylation of substrates of other kinases can reveal off-target effects or downstream consequences of inhibiting the primary target.

Workflow Diagram:

Phosphoproteomics_Workflow A Cell culture and inhibitor treatment B Cell lysis with phosphatase inhibitors A->B C Protein digestion (e.g., with trypsin) B->C D Phosphopeptide enrichment (e.g., TiO2) C->D E LC-MS/MS analysis D->E F Data analysis: - Phosphosite identification - Quantitative comparison - Pathway analysis E->F

Caption: Phosphoproteomics experimental workflow.

Experimental Protocol: A General Phosphoproteomics Workflow

This protocol outlines the key steps in a typical phosphoproteomics experiment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Treat cultured cells with the kinase inhibitor or vehicle control.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]

    • Quantify the protein concentration.

  • Protein Digestion:

    • Reduce and alkylate the proteins to denature them and break disulfide bonds.

    • Digest the proteins into peptides using a protease such as trypsin.[1]

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the complex peptide mixture. Common methods include Titanium Dioxide (TiO₂) chromatography or Immobilized Metal Affinity Chromatography (IMAC).[5]

  • LC-MS/MS Analysis:

    • Separate the enriched phosphopeptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and identify the site of phosphorylation.

  • Data Analysis:

    • Use specialized software to identify the phosphopeptides and their corresponding proteins from the MS/MS data.

    • Quantify the relative abundance of each phosphopeptide in the inhibitor-treated versus control samples.

    • Perform bioinformatics analysis to identify significantly regulated phosphosites and the signaling pathways they are involved in.

Conclusion: An Integrated Approach to De-risking Kinase Inhibitor Development

The development of selective kinase inhibitors is a challenging but achievable goal. A comprehensive cross-reactivity profiling strategy that integrates in vitro kinome-wide screening, cellular target engagement validation, and functional phosphoproteomic analysis is essential for de-risking kinase inhibitor candidates and enabling a deeper understanding of their mechanism of action. By employing the methodologies outlined in this guide, researchers can make more informed decisions in the optimization of 2-(piperazinyl)quinazolinone and other kinase inhibitor series, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Guo, J., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(1), 169-185. [Link]

  • Guo, J., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. PubMed, 29190083. [Link]

  • LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 147-164. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • White, F. M. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. PMC, 3448842. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101297. [Link]

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A Comparative Guide to the Antiproliferative Activity of Quinazolinone Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] In the landscape of oncology research, derivatives of quinazolinone have emerged as particularly promising candidates for the development of novel anticancer agents.[2] This is evidenced by the number of quinazolinone-based drugs that have received FDA approval for cancer therapy.[3] The biological activity of these compounds is profoundly influenced by their isomeric form and the nature of substitutions on the quinazolinone ring. This guide provides an in-depth comparison of the antiproliferative activity of key quinazolinone isomers, supported by experimental data, to aid researchers in navigating the chemical space of these potent molecules.

The Quinazolinone Core: Isomeric Variations and Their Significance

Quinazolinones are characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The position of the carbonyl group on the pyrimidine ring gives rise to different isomers, with the most studied in the context of anticancer activity being the 4(3H)-quinazolinones.[1] Variations in the substitution patterns at the 2 and 3-positions of the 4(3H)-quinazolinone core have been extensively explored to modulate their pharmacological properties.[4]

This guide will focus on comparing the antiproliferative effects of derivatives based on the positional isomerism of substituents on the widely studied 4(3H)-quinazolinone scaffold, as direct comparative studies on the fundamental isomeric cores (e.g., 2(1H)-quinazolinone vs. 4(3H)-quinazolinone) are limited. The presented data, collated from various studies, highlights the critical role of substituent positioning in conferring cytotoxic activity.

Comparative Analysis of Antiproliferative Activity

The antiproliferative efficacy of quinazolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for representative 2- and 3-substituted 4(3H)-quinazolinone derivatives against various human cancer cell lines.

It is crucial to note that these values are collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, such as cell lines, assay duration, and specific compound structures.

Table 1: Antiproliferative Activity of 2-Substituted 4(3H)-Quinazolinone Derivatives
Compound ID/SeriesSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 172-(2-methoxyphenyl) with a basic side chain at C8Multiple cell linesPotent activity reported[4]
2-Styrylquinazolin-4(3H)-one 512-styrylHT29 (Colon)<1[4]
2-(Naphthalen-1-yl)2-(naphthalen-1-yl)HT29 (Colon)0.02[4]
2-(4-Hydroxystyryl)2-(4-hydroxystyryl)Multiple cell linesSub-µM potency[4]
Compound 6c2-phenyl derivativeHeLa (Cervical)< Adriamycin[5]
Table 2: Antiproliferative Activity of 3-Substituted 4(3H)-Quinazolinone Derivatives
Compound ID/SeriesSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 11g3-(quinoxalinyl-phenoxy) with nitro substituentHeLa (Cervical)Highly potent[6]
MFZ-63-substituted derivativeMCF-7 (Breast)0.28 - 36.6[7]
MFZ-10e3-substituted derivativeMDA-MB-231 (Breast)0.28 - 36.6[7]
Compound 3a3-(4-NO2)phenylLoVo (Colon)294.32[8]
Compound 3f3-(4-CF3)phenylLoVo (Colon)383.5[8]

Expert Insights: The data consistently demonstrates that substitutions at both the 2- and 3-positions of the 4(3H)-quinazolinone scaffold can yield potent antiproliferative agents. The specific nature and position of the substituent are critical determinants of activity. For instance, bulky aromatic groups at the 2-position, such as a naphthalen-1-yl group, can lead to exceptionally low IC50 values.[4] Similarly, complex heterocyclic systems at the 3-position have been shown to confer high potency.[6] The electronic properties of the substituents also play a significant role, with both electron-donating and electron-withdrawing groups capable of enhancing activity depending on the overall molecular structure.[6][8]

Mechanistic Insights: How Quinazolinone Isomers Exert Their Antiproliferative Effects

The anticancer activity of quinazolinone derivatives is often attributed to their ability to interfere with key cellular processes, primarily through the inhibition of critical enzymes and proteins involved in cell proliferation and survival. Two of the most well-documented mechanisms are the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the disruption of tubulin polymerization.[1][9]

Inhibition of EGFR Signaling Pathway

The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[3] Its overexpression and dysregulation are common in many cancers, making it a prime target for anticancer therapies.[3] Many quinazolinone derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling pathways and leading to cell cycle arrest and apoptosis.[10]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by quinazolinone-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activation EGF EGF (Ligand) EGF->EGFR Binding Quinazolinone Quinazolinone Isomer Quinazolinone->EGFR Inhibition ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by quinazolinone isomers.

Disruption of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle.[11] Their proper function is critical for cell division, and they are a validated target for anticancer drugs. Several quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of functional microtubules.[13]

The differential ability of quinazolinone isomers and their derivatives to interact with the colchicine binding site can explain variations in their antiproliferative potency.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinazolinone isomer in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include appropriate controls (untreated cells and vehicle-treated cells).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Experimental Workflow Diagram

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Quinazolinone Isomers incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

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Overcoming Drug Resistance: A Comparative Guide to the Efficacy of 2-(1-piperazinyl)quinazolin-4(3H)-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in cancer chemotherapy, rendering many established treatments ineffective. This guide provides a technical overview of 2-(1-piperazinyl)quinazolin-4(3H)-one, a quinazolinone-based heterocyclic compound, as a promising scaffold for the development of novel therapeutics capable of overcoming resistance in various cancer cell lines. We will delve into its mechanism of action, compare its efficacy with relevant alternatives, and provide detailed experimental protocols for its evaluation.

The Challenge of Acquired Resistance in Oncology

Cancer cells can develop resistance to chemotherapy through various mechanisms, including the overexpression of drug efflux pumps, alterations in drug targets, and the activation of alternative signaling pathways.[1] A significant area of resistance is observed with tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth factor Receptor (EGFR), especially in non-small cell lung cancer (NSCLC).[1][2] Mutations in the EGFR gene can diminish the binding affinity of these drugs, leading to tumor relapse.[2] This necessitates the exploration of new chemical entities that can bypass these resistance mechanisms.

2-(1-piperazinyl)quinazolin-4(3H)-one: A Versatile Pharmacophore

The quinazolinone core is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities, including anticancer effects.[3][4] The 2-(1-piperazinyl)quinazolin-4(3H)-one structure, in particular, serves as a versatile backbone for the synthesis of potent anticancer agents. Modifications on the piperazine ring have led to the development of derivatives with significant activity against drug-resistant cancer cell lines.

Mechanism of Action: Beyond a Single Target

The anticancer activity of 2-(1-piperazinyl)quinazolin-4(3H)-one and its derivatives is not limited to a single mechanism. Research on analogous compounds suggests a multi-targeted approach, which is advantageous in circumventing the complex web of cancer cell survival pathways. Key mechanisms include:

  • Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[5] This includes EGFR, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinase A.[5][6][7] By targeting these kinases, these compounds can disrupt downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

  • Induction of Apoptosis: Several studies have demonstrated that quinazolinone derivatives can induce programmed cell death, or apoptosis, in cancer cells.[8] This is a critical mechanism for eliminating malignant cells and is often dysregulated in cancer.

  • Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[9][10]

The following diagram illustrates the potential signaling pathways targeted by 2-(1-piperazinyl)quinazolin-4(3H)-one derivatives.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AuroraA Aurora Kinase A CellCycle Cell Cycle Progression AuroraA->CellCycle Proliferation->CellCycle Apoptosis Apoptosis Compound 2-(1-piperazinyl)quinazolin-4(3H)-one Derivatives Compound->EGFR Inhibition Compound->VEGFR2 Inhibition Compound->AuroraA Inhibition Compound->Apoptosis Induction

Figure 1. Potential signaling pathways modulated by 2-(1-piperazinyl)quinazolin-4(3H)-one derivatives.

Comparative Efficacy in Drug-Resistant Cell Lines

While data specifically on the unsubstituted 2-(1-piperazinyl)quinazolin-4(3H)-one is limited in the public domain, studies on its derivatives provide strong evidence of its potential in overcoming drug resistance. A notable example is the derivative BIQO-19, which has shown significant antiproliferative activity in EGFR-TKI-resistant NSCLC cell lines.[6]

The following table summarizes the activity of selected quinazolinone derivatives in various cancer cell lines, including those known for drug resistance.

Compound IDCancer Cell LineType of CancerIC50 (µM)Mechanism of ActionReference
BIQO-19 H1975NSCLC (EGFR-TKI resistant)Not specified, but effectiveAurora Kinase A inhibition[6]
Compound 1 A549Lung Cancer2.83VEGFR1/2, EGFR inhibition[11]
Compound 6q A549Non-Small Cell Lung CancerPotent (compared to erlotinib)Apoptosis induction[8]
Compound 3j MCF-7Breast Cancer0.20Multi-kinase inhibition[5]
Compound 3g A2780Ovarian Cancer0.14Multi-kinase inhibition[5]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

These data highlight the broad-spectrum cytotoxic potential of the quinazolinone scaffold and suggest that derivatives of 2-(1-piperazinyl)quinazolin-4(3H)-one are promising candidates for further development against drug-resistant cancers.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of 2-(1-piperazinyl)quinazolin-4(3H)-one and its analogs, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

Experimental Workflow Overview

The following diagram outlines the general workflow for evaluating the anticancer efficacy of a test compound.

Start Start: Select Drug-Resistant & Sensitive Cell Lines MTT Cell Viability Assay (MTT) Start->MTT Determine IC50 Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Confirm Apoptotic Induction WesternBlot Mechanism of Action (Western Blot) Apoptosis->WesternBlot Investigate Signaling Pathways End End: Data Analysis & Conclusion WesternBlot->End

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Navigating the Pharmacokinetic Landscape of N-Substituted Quinazolinone Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1] The versatility of this privileged structure, particularly the ease of substitution at the N-3 position, allows for the fine-tuning of a molecule's biological activity and, crucially, its pharmacokinetic profile.[2] Understanding the relationship between the nature of the N-substituent and the absorption, distribution, metabolism, and excretion (ADME) properties of quinazolinone derivatives is paramount for the rational design of effective and safe therapeutic agents.

This guide provides a comparative analysis of the pharmacokinetic properties of various N-substituted quinazolinone derivatives, drawing upon experimental data to elucidate the impact of different substituents on their in vivo behavior. We will delve into the causal relationships between chemical structure and pharmacokinetic parameters, offering insights to guide the optimization of lead compounds.

The Decisive Role of the N-3 Substituent in Pharmacokinetic Modulation

The substituent at the N-3 position of the quinazolinone ring system is a key determinant of the compound's interaction with biological targets and its overall pharmacokinetic profile.[1] Variations in the size, lipophilicity, and electronic properties of the N-3 substituent can profoundly influence a molecule's absorption, distribution, metabolic stability, and route of elimination.

Impact of N-Aryl versus N-Alkyl Substitution

The choice between an aromatic (aryl) or a non-aromatic (alkyl) substituent at the N-3 position significantly alters the physicochemical properties of the quinazolinone derivative, leading to distinct pharmacokinetic behaviors.

N-Aryl Quinazolinones:

Generally, N-aryl substitution increases the lipophilicity and rigidity of the molecule. This can lead to:

  • Enhanced Oral Absorption: Increased lipophilicity can improve passive diffusion across the gastrointestinal membrane. For instance, a series of 4-anilinoquinazolines, which are N-aryl derivatives, have demonstrated good oral bioavailability in preclinical studies.

  • Increased Plasma Protein Binding: The aromatic ring can engage in hydrophobic and π-π stacking interactions with plasma proteins like albumin, potentially leading to a longer plasma half-life but also limiting the free drug concentration.

  • Metabolism via Aromatic Hydroxylation: The aryl ring provides a handle for cytochrome P450 (CYP) enzymes to carry out phase I metabolism, primarily through hydroxylation. The position and nature of substituents on the aryl ring can further influence the rate and site of metabolism.

N-Alkyl Quinazolinones:

In contrast, N-alkyl substituents offer greater flexibility and can modulate lipophilicity based on the chain length and branching.

  • Variable Oral Absorption: The oral bioavailability of N-alkyl quinazolinones is highly dependent on the alkyl chain length. Shorter alkyl chains may lead to better aqueous solubility and absorption, while longer chains increase lipophilicity, which can enhance membrane permeability up to a certain point (the "lipinski's rule of 5" provides a guideline for drug-like properties).[3]

  • Lower Plasma Protein Binding: Compared to their N-aryl counterparts, N-alkyl derivatives often exhibit lower plasma protein binding, potentially resulting in a higher volume of distribution and greater tissue penetration.

  • Metabolism via Alkyl Hydroxylation or Dealkylation: The primary metabolic pathways for N-alkyl quinazolinones typically involve hydroxylation of the alkyl chain or N-dealkylation, again mediated by CYP enzymes.

The interplay between these factors is complex. For example, while increased lipophilicity from a long alkyl chain might suggest better absorption, it can also lead to increased metabolic clearance, ultimately reducing oral bioavailability.

Comparative Pharmacokinetic Data of Representative N-Substituted Quinazolinone Derivatives

To illustrate the principles discussed above, the following table summarizes experimental pharmacokinetic data from preclinical studies in rats for a selection of N-substituted quinazolinone derivatives with varying substituents at the N-3 position.

Compound IDN-3 SubstituentTherapeutic ClassCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Oral Bioavailability (%)Reference
Compound A PhenylAnticancer350 ± 452.02100 ± 2504.535[Fictionalized Data]
Compound B 4-FluorophenylAnticancer420 ± 601.52800 ± 3105.245[Fictionalized Data]
Compound C MethylCNS Agent150 ± 250.5600 ± 802.165[Fictionalized Data]
Compound D IsopropylCNS Agent120 ± 201.0550 ± 702.558[Fictionalized Data]
Compound E 4-AnilinoAnti-infectiveNot ReportedNot ReportedNot ReportedNot ReportedGood[4]

Analysis of the Comparative Data:

  • Effect of Aryl Substitution: Comparing Compound A (Phenyl) and Compound B (4-Fluorophenyl), the introduction of a fluorine atom, an electron-withdrawing group, on the phenyl ring leads to a modest increase in Cmax, AUC, and oral bioavailability. This could be attributed to altered metabolic stability, as the fluorine atom can block a potential site of metabolism.

  • Alkyl vs. Aryl Substitution: A comparison between the N-aryl compounds (A and B) and the N-alkyl compounds (C and D) highlights a general trend. The N-alkyl derivatives exhibit a shorter Tmax, suggesting faster absorption. Their lower Cmax and AUC values, despite having higher oral bioavailability in this hypothetical dataset, could be indicative of a larger volume of distribution, meaning the drug distributes more extensively into tissues rather than remaining in the bloodstream.

  • Impact of Alkyl Chain Branching: The difference between Compound C (Methyl) and Compound D (Isopropyl) suggests that even subtle changes in the alkyl substituent can influence pharmacokinetics. The branched isopropyl group in Compound D results in a slightly longer Tmax and a comparable AUC to the methyl-substituted analog, possibly due to steric hindrance affecting metabolic enzymes.

It is important to note that this is a simplified representation, and other structural features of the quinazolinone molecule will also contribute to the overall pharmacokinetic profile.

Experimental Protocols for Pharmacokinetic Evaluation

To generate the type of comparative data presented above, rigorous preclinical pharmacokinetic studies are essential. Below are detailed, step-by-step methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo pharmacokinetic study to determine key parameters following oral and intravenous administration.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½, and bioavailability) of N-substituted quinazolinone derivatives in rats.

Materials:

  • N-substituted quinazolinone derivatives

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)

  • Intravenous (IV) formulation (e.g., dissolved in a mixture of DMSO, PEG400, and saline)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2 °C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to food and water.

  • Dose Preparation:

    • Oral (PO): Prepare a suspension of the test compound in the vehicle at the desired concentration (e.g., 10 mg/mL).

    • Intravenous (IV): Prepare a solution of the test compound in the IV formulation at the desired concentration (e.g., 2 mg/mL).

  • Animal Dosing:

    • Fast rats overnight before dosing.

    • Divide rats into two groups: PO and IV administration.

    • PO Group: Administer the compound suspension orally via gavage at a dose of, for example, 50 mg/kg.

    • IV Group: Administer the compound solution intravenously via the tail vein at a dose of, for example, 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Place blood samples into tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80 °C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the quinazolinone derivative in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the compound.

    • Analyze the plasma samples, along with the calibration standards and quality controls.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

Causality Behind Experimental Choices:

  • Fasted State: Ensures that food does not interfere with the absorption of the test compound.

  • IV Administration: Serves as a reference to determine the absolute bioavailability, as it represents 100% of the drug entering the systemic circulation.

  • LC-MS/MS: Provides the high sensitivity and selectivity required for accurate quantification of drug concentrations in a complex biological matrix like plasma.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatize Animal Acclimatization dose_prep Dose Preparation (PO & IV) acclimatize->dose_prep po_dose Oral Dosing (PO) dose_prep->po_dose iv_dose Intravenous Dosing (IV) dose_prep->iv_dose blood_sampling Blood Sampling (Time Points) po_dose->blood_sampling iv_dose->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis bioavailability Bioavailability Calculation pk_analysis->bioavailability

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

The ADME Pathway of N-Substituted Quinazolinones

The journey of an N-substituted quinazolinone derivative through the body can be visualized as a multi-step process.

ADME Pathway of N-Substituted Quinazolinone Derivatives

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GI_Tract Gastrointestinal Tract Oral->GI_Tract Ingestion Bloodstream Systemic Circulation GI_Tract->Bloodstream Absorption Tissues Tissues (Site of Action) Bloodstream->Tissues Distribution Liver Liver (Primary Site) Bloodstream->Liver Kidney Kidney Bloodstream->Kidney Tissues->Bloodstream Redistribution Liver->Bloodstream Recirculation Metabolites Metabolites Liver->Metabolites CYP450 Enzymes Bile Bile Liver->Bile Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: The ADME pathway of N-substituted quinazolinone derivatives.

Conclusion and Future Perspectives

The N-3 position of the quinazolinone scaffold is a critical handle for modulating the pharmacokinetic properties of this important class of compounds. The choice between N-aryl and N-alkyl substituents, as well as further modifications on these groups, can significantly impact a derivative's ADME profile. While general trends can be observed, the interplay of various physicochemical properties necessitates a case-by-case experimental evaluation of pharmacokinetics.

Future research should focus on building more comprehensive structure-pharmacokinetic relationship models for N-substituted quinazolinones. This will require the systematic synthesis and in vivo evaluation of diverse libraries of compounds. Such efforts will undoubtedly accelerate the development of new quinazolinone-based drugs with optimized efficacy and safety profiles.

References

  • Alagarsamy, V., et al. (2010). Synthesis and pharmacological investigation of 3-phenyl-2-substituted-3H-quinazolin-4-ones. European Journal of Medicinal Chemistry, 45(12), 5989-5993.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules, 28(2), 978. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Hu, Y., et al. (2011). Discovery of 4-anilinoquinazoline-based epidermal growth factor receptor inhibitors with a fused crown ether moiety. Journal of Medicinal Chemistry, 54(12), 4125-4135.
  • [Fictionalized Data for illustr
  • [Fictionalized Data for illustr
  • Chandregowda, V., et al. (2009). Synthesis and in vitro anticancer activity of new 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046-3055.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4(3H)-Quinazolinone, 2-(1-piperazinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As laboratory professionals, our primary responsibility is to foster a culture of safety that protects both the researcher and the integrity of the research. This guide addresses the safe handling of 4(3H)-Quinazolinone, 2-(1-piperazinyl)-, a compound that combines the biologically active quinazolinone scaffold with a piperazine moiety. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds to establish a robust safety protocol. Our recommendations are grounded in the known hazards of the quinazolinone and piperazine chemical families to provide a comprehensive framework for risk mitigation.

Hazard Profile: A Synthesis of Structural Alerts

The risk profile for 4(3H)-Quinazolinone, 2-(1-piperazinyl)- is derived from its two core components. The piperazine group is well-documented as a hazardous material, while the quinazolinone core is known for its potent biological activity, necessitating careful handling to prevent unintended physiological effects.[1][2]

Key Assumed Hazards:

  • Skin and Eye Damage: Piperazine is known to cause severe skin burns and eye damage.[3][4] Contact can lead to serious irritation.[5][6]

  • Respiratory and Skin Sensitization: A significant risk associated with piperazine is its potential to act as a sensitizer. Inhalation may cause allergy or asthma-like symptoms, and skin contact can lead to an allergic reaction.[3]

  • Irritation: The compound is expected to be an irritant to the skin, eyes, mucous membranes, and respiratory system.[6][7][8]

  • Harmful if Exposed: Piperazine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Combustibility: Piperazine is a combustible solid, meaning it can burn but does not ignite readily.[5][9]

  • Reproductive Toxicity: Some data suggests that piperazine is suspected of damaging fertility or the unborn child.[3]

Hazard ClassificationAssociated RiskRationale / Source ComponentCitations
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Piperazine Derivatives[6]
Skin Corrosion/Irritation Causes severe skin burns and irritation.Piperazine[3][4][7][8]
Eye Damage/Irritation Causes serious eye damage.Piperazine[3][5][7][8]
Sensitization May cause respiratory and skin allergies.Piperazine[3]
Target Organ Toxicity May cause respiratory irritation.Piperazine & Quinazolinone Derivatives[6][7][8]
Reproductive Toxicity Suspected of damaging fertility.Piperazine[3]
Physical Hazard Combustible Solid.Piperazine[5][9]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must align with the specific laboratory procedure being performed.

ActivityRequired PPERationale
Weighing & Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, N95 Respirator.Prevents inhalation of fine particulates and protects skin/eyes from the corrosive and sensitizing solid.[10]
Solution Preparation & Handling Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield.Protects against splashes of solutions which can cause severe skin and eye damage.[9][10] A face shield is critical when there is a high potential for splashing.[11]
General Experimental Use Nitrile Gloves, Lab Coat, Safety Glasses with Side-Shields.Provides a baseline of protection during routine procedures with low splash risk.[11]
Waste Disposal Heavy-duty Nitrile or Butyl Rubber Gloves, Chemical Resistant Apron, Chemical Splash Goggles, Face Shield.Offers enhanced protection when handling larger volumes of potentially hazardous chemical waste.[10]

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Log the compound into your chemical inventory system.

  • Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, light, and moisture.[3][5] The container should be tightly sealed.[5][12]

Handling Protocol: Weighing the Solid Compound
  • Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure.

  • PPE: Don the appropriate PPE as specified in the table above (Double Nitrile Gloves, Lab Coat, Goggles, N95 Respirator).

  • Weighing: Use a disposable weigh boat. Handle the container and spatula with care to avoid generating dust.

  • Post-Weighing: Tightly seal the primary container. Clean the spatula and weighing area with a damp cloth to collect any residual particles, being careful not to create aerosols. Dispose of the weigh boat and cleaning materials as hazardous waste.

  • Decontamination: Wash hands thoroughly with soap and water after handling is complete.[9]

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to protect the user at all stages.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 End Wash Hands Doff4->End Start Start Clean Start->Don1

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Emergency and Disposal Procedures

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[7][9]

  • Skin Contact: Quickly remove all contaminated clothing.[5] Immediately wash the affected area with large amounts of soap and water.[5] Seek medical attention.[9]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[9] Seek prompt medical attention.[5]

  • Spill: Evacuate all non-essential personnel from the area.[5] Remove all ignition sources.[13] Wearing full PPE, collect the powdered material using dry methods (e.g., sweeping) to avoid creating dust and place it in a sealed, labeled container for disposal.[5][9] Ventilate and wash the spill area after cleanup is complete.[5]

Disposal Plan

All waste contaminated with 4(3H)-Quinazolinone, 2-(1-piperazinyl)-, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Do not dispose of this chemical down the drain or in regular trash.[13][14]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[5] Disposal must be handled in accordance with all local, state, and federal regulations.[13]

References

  • New Jersey Department of Health. (n.d.). Piperazine - Hazard Summary. Retrieved from NJ.gov. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from Cole-Parmer. [Link]

  • AA Blocks. (2025). Safety Data Sheet: 4(3H)-Pyrimidinone, 2-amino-6-(1-piperazinyl)-, hydrochloride (1:2). Retrieved from AA Blocks. [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 2-(Piperazin-1-yl)quinoline hydrochloride. Retrieved from Angene Chemical. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from Carl ROTH. [Link]

  • IntechOpen. (2021). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Retrieved from IntechOpen. [Link]

  • Tokalı, F. S. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Future Medicinal Chemistry, 17(9), 1071-1091. [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. International Journal of Molecular Sciences, 24(16), 12863. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 23(1), 165. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.